molecular formula C11H23NO2 B071921 tert-butyl (3S)-3-amino-5-methylhexanoate CAS No. 166023-30-9

tert-butyl (3S)-3-amino-5-methylhexanoate

Cat. No.: B071921
CAS No.: 166023-30-9
M. Wt: 201.31 g/mol
InChI Key: WBOPVTYXLFEVGP-VIFPVBQESA-N
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Description

Tert-butyl (3S)-3-amino-5-methylhexanoate is a useful research compound. Its molecular formula is C11H23NO2 and its molecular weight is 201.31 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S)-3-amino-5-methylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-8(2)6-9(12)7-10(13)14-11(3,4)5/h8-9H,6-7,12H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOPVTYXLFEVGP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237555
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
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Molecular Weight

201.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166023-30-9
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166023-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3S)-3-amino-5-methylhexanoate
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Foundational & Exploratory

Introduction: A Chiral Building Block of Pharmaceutical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of tert-butyl (3S)-3-amino-5-methylhexanoate

In the landscape of modern drug discovery and development, the efficient synthesis of enantiomerically pure molecules is paramount. Chiral building blocks—small, stereochemically defined molecules—serve as foundational starting points for constructing complex active pharmaceutical ingredients (APIs). This compound is a prime example of such a crucial intermediate. Classified as a protected β-amino acid ester, its structure incorporates a key stereocenter, a protected carboxylic acid, and a reactive primary amine.

This combination of features makes it a highly valuable synthon, most notably in the synthesis of GABA (gamma-aminobutyric acid) analogues. Its structural relationship to Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely used medication for neuropathic pain and other conditions, underscores its importance to the pharmaceutical industry.[1] This guide provides an in-depth analysis of its chemical properties, strategic applications in synthesis, and practical protocols for its use, tailored for researchers and drug development professionals.

Section 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is characterized by a specific stereochemistry and the presence of a bulky tert-butyl ester protecting group.

Identifier Value Source
IUPAC Name This compound[2][3]
CAS Number 166023-30-9[2][4]
Molecular Formula C₁₁H₂₃NO₂[2][3][4][5]
Molecular Weight 201.31 g/mol [3][4][5]
Appearance Clear, colorless to yellow liquid or solid[2][4]
Purity Typically ≥95%[2][4]
Refractive Index 1.4300 to 1.4350 (at 20°C, 589 nm)[2]
Canonical SMILES CC(C)CCC(=O)OC(C)(C)C[3]
InChIKey WBOPVTYXLFEVGP-SECBINFHSA-N[3]

Section 2: The Strategic Role in Pharmaceutical Synthesis

The utility of this compound is not merely incidental; it is a result of deliberate chemical design. Its structure provides a strategic advantage in multi-step syntheses by addressing two critical challenges: control of stereochemistry and selective functional group reactivity.

The Function of the Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. In a synthetic sequence, the free primary amine is often intended to react with an electrophile (e.g., in an acylation or alkylation reaction). Without protection, the carboxylic acid could interfere, leading to undesired side reactions such as intermolecular amide bond formation or acting as a base. The steric bulk of the tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack and prevents self-condensation. Crucially, this group can be selectively removed under acidic conditions that often leave other functional groups, like amides, intact. This orthogonality is a cornerstone of modern synthetic strategy.

Importance of the (3S)-Stereocenter: Biological systems are inherently chiral. The therapeutic effect of a drug is often dependent on the precise three-dimensional arrangement of its atoms, with one enantiomer typically exhibiting the desired activity while the other may be inactive or even cause adverse effects. By using a starting material with a predefined (3S) stereocenter, chemists can ensure that this specific chirality is carried through the synthetic route, eliminating the need for costly and often inefficient chiral resolution steps at a later stage.[6]

Section 3: Key Chemical Transformations & Experimental Protocols

The most fundamental and critical reaction involving this molecule is the cleavage, or deprotection, of the tert-butyl ester to liberate the free carboxylic acid. This step is typically performed near the end of a synthetic sequence.

Protocol: Acid-Catalyzed Deprotection to (3S)-3-amino-5-methylhexanoic acid

This protocol describes a standard method for the removal of the tert-butyl ester using trifluoroacetic acid (TFA).

Rationale for Reagent Choice: Trifluoroacetic acid is the reagent of choice for several reasons. It is a strong acid capable of protonating the ester oxygen, initiating the cleavage mechanism via a stable tert-butyl carbocation. Furthermore, TFA is highly volatile (boiling point ~72°C), allowing for its easy removal under reduced pressure after the reaction is complete, which simplifies product isolation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in an appropriate volume of a dry, non-reactive solvent such as dichloromethane (DCM). A typical concentration is 0.1-0.5 M.

    • Causality: DCM is an excellent solvent for the starting material and is inert to the strong acidic conditions of TFA. Performing the reaction under anhydrous conditions prevents the introduction of water, which could lead to side reactions.

  • Addition of Reagent:

    • Cool the solution to 0°C using an ice-water bath.

    • Slowly add 5-10 equivalents of trifluoroacetic acid (TFA) dropwise to the stirred solution.

    • Causality: The reaction is exothermic; initial cooling and slow addition prevent a rapid temperature increase. A stoichiometric excess of TFA ensures the reaction proceeds to completion in a reasonable timeframe.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Causality: Reaction monitoring is a critical self-validating step. It confirms the reaction is complete and prevents unnecessary degradation of the product from prolonged exposure to strong acid.

  • Workup and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.

    • The resulting residue, which is the trifluoroacetate salt of the product, can be purified directly or converted to the free amino acid.

    • To obtain the zwitterionic free amino acid, dissolve the residue in a minimal amount of water and adjust the pH to ~7 using a mild base like ammonium hydroxide or by running it through an ion-exchange resin.

    • Causality: Removing the volatile components simplifies isolation. The pH adjustment is necessary to neutralize the carboxylic acid and the ammonium salt, resulting in the stable, zwitterionic form of the amino acid product.[7]

  • Purification and Characterization:

    • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/isopropanol).

    • Dry the purified product under vacuum.

    • Confirm the identity and purity of the final product, (3S)-3-amino-5-methylhexanoic acid, using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[8]

Section 4: Visualization of Synthetic Utility

The following diagram illustrates the strategic position of this compound as a protected intermediate in a generalized synthetic workflow.

G cluster_0 Synthesis Workflow Start Other Chiral Precursor Intermediate tert-butyl (3S)-3-amino- 5-methylhexanoate (Protected Intermediate) Start->Intermediate Synthesis Steps Functionalization Functionalized Intermediate Intermediate->Functionalization Reaction at Amino Group FinalProduct Final Target Molecule (e.g., Pregabalin Analogue) Functionalization->FinalProduct Deprotection of tert-butyl ester

Caption: Synthetic workflow highlighting the role of the title compound as a key intermediate.

Section 5: Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure laboratory safety. While a specific safety data sheet (SDS) for the (3S)-enantiomer should always be consulted, data from its (3R)-enantiomer provides relevant guidance.[9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat when handling the compound.[9]

  • Handling: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[9][10]

  • Storage: For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Freezer storage at approximately -20°C is recommended to prevent degradation.[4][9] Keep away from strong oxidizing agents and moisture.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

    • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. Seek medical attention if irritation develops.[9]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

Conclusion

This compound stands out as a meticulously designed chiral building block. Its value for researchers and drug development professionals lies in the strategic combination of a predefined stereocenter and an orthogonal protecting group. This structure facilitates the streamlined, efficient, and stereocontrolled synthesis of complex pharmaceutical targets, particularly within the class of GABAergic compounds. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for leveraging its full potential in the advancement of medicinal chemistry and drug discovery.

References

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate. [Link]

  • PubChem. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • Molekula. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

  • Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Lupine Publishers. [Link]

  • Axios Research. 3-cyano-5-methylhexanoic acid. [Link]

  • Ramakrishna, V., et al. Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • PubChem. tert-Butyl (3R)-3-amino-5-methyl-hexanoate. National Center for Biotechnology Information. [Link]

  • Vithani, S., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (1998). US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

  • Rhenium Bio Science. This compound, 95%, Thermo Scientific Chemicals. [Link]

  • Pharmaffiliates. 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. [Link]

  • LookChem. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

A Comprehensive Technical Guide to the Structure Elucidation of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the analytical methodologies required for the comprehensive structure elucidation of tert-butyl (3S)-3-amino-5-methylhexanoate, a key chiral intermediate in the synthesis of pharmacologically active molecules such as Pregabalin. This document moves beyond a simple recitation of techniques, offering a narrative grounded in the principles of spectroscopic analysis, chromatographic separation, and stereochemical determination. We will delve into the "why" behind experimental choices, ensuring that each analytical step is part of a self-validating workflow. This guide is designed to equip researchers and drug development professionals with the necessary expertise to confidently identify and characterize this molecule, ensuring its purity, identity, and correct stereochemistry.

Introduction: The Significance of a Chiral Building Block

This compound (Figure 1) is a non-proteinogenic β-amino acid ester. Its structural significance lies in the specific spatial arrangement of its functional groups: a primary amine, a bulky tert-butyl ester, and an isobutyl group, all attached to a hexanoate backbone. The "(3S)" designation denotes a specific stereochemistry at the chiral center (C3), which is often crucial for the biological activity of the final active pharmaceutical ingredient (API). For instance, it serves as a crucial building block in the enantioselective synthesis of (S)-Pregabalin, an anticonvulsant and anxiolytic agent.[1] The incorrect enantiomer or the presence of impurities can drastically alter the therapeutic efficacy and safety profile of the final drug product. Therefore, rigorous structural confirmation and purity assessment are paramount.

This guide will systematically walk through the essential analytical techniques for the complete characterization of this molecule.

Figure 1: Molecular Structure of this compound

digraph "tert_butyl_3S_3_amino_5_methylhexanoate" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
  node [shape=plaintext, fontsize=12];
  edge [fontsize=10];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1.5!"]; C4 [label="C", pos="4,1.5!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; O1 [label="O", pos="1.8,-1.2!"]; O2 [label="O", pos="-1.2,-0.5!"]; N1 [label="N", pos="2.2,2.8!"]; Ctbu1 [label="C", pos="-2.5,-0.5!"]; Ctbu2 [label="C", pos="-3.5,0.5!"]; Ctbu3 [label="C", pos="-3.5,-1.5!"]; Ctbu4 [label="C", pos="-2.2,-1.8!"]; Ciso1 [label="C", pos="7.5,1!"]; Ciso2 [label="C", pos="7.5,-1!"]; H_chiral [label="H", pos="2,1.8!"];

C1 -- O2 [label=""]; C1 -- O1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C3 -- N1 [label=""]; O2 -- Ctbu1 [label=""]; Ctbu1 -- Ctbu2 [label=""]; Ctbu1 -- Ctbu3 [label=""]; Ctbu1 -- Ctbu4 [label=""]; C6 -- Ciso1 [label=""]; C6 -- Ciso2 [label=""]; C3 -- H_chiral [label="", style=dashed];

// Atom labels with proper positioning C1_label [label="O", pos="0.2,-0.3!"]; C1_O_double [label="O", pos="1.8, -1.5!"]; C2_label [label="CH₂", pos="1.5,0.3!"]; C3_label [label="CH", pos="2.8,1.8!"]; N1_label [label="NH₂", pos="2.2,3.2!"]; C4_label [label="CH₂", pos="4,1.8!"]; C5_label [label="CH", pos="5.3,0.3!"]; C6_label [label="CH₃", pos="6.8,0.3!"]; O2_label [label="O", pos="-1.2, -0.2!"]; Ctbu1_label [label="C", pos="-2.5,-0.2!"]; Ctbu2_label [label="CH₃", pos="-3.8,0.8!"]; Ctbu3_label [label="CH₃", pos="-3.8,-1.8!"]; Ctbu4_label [label="CH₃", pos="-1.9,-2.1!"]; Ciso1_label [label="CH₃", pos="7.8,1.3!"]; Ciso2_label [label="CH₃", pos="7.8,-1.3!"]; }``` Caption: Chemical structure of this compound.

Foundational Analysis: Mass Spectrometry

Mass spectrometry (MS) is the initial and indispensable technique for confirming the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis Mode: Acquire the spectrum in positive ion mode. The primary amine group is readily protonated under ESI conditions.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

Data Interpretation and Expected Fragmentation

The primary ion observed will be the protonated molecule, [M+H]⁺.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z (C₁₁H₂₄NO₂⁺)Observed m/z
[M+H]⁺202.1807Typically within 5 ppm

The power of MS also lies in its ability to reveal structural information through fragmentation patterns. While a detailed fragmentation study would require tandem MS (MS/MS), some in-source fragmentation can be expected.

Figure 2: Predicted ESI-MS Fragmentation Pathway

fragmentation parent [M+H]⁺ m/z = 202.18 frag1 Loss of isobutene [M - C₄H₈ + H]⁺ m/z = 146.12 parent->frag1 - C₄H₈ frag2 Loss of tert-butanol [M - C₄H₁₀O + H]⁺ m/z = 128.11 parent->frag2 - C₄H₉OH frag3 Loss of isobutyl group [M - C₄H₉]⁺ m/z = 145.10 parent->frag3 - •C₄H₉

Caption: Predicted major fragmentation pathways in ESI-MS.

  • Loss of Isobutene (C₄H₈): A characteristic fragmentation of tert-butyl esters is the loss of isobutene, resulting in the corresponding carboxylic acid. This would yield a fragment at m/z 146.12.

  • Loss of tert-Butanol (C₄H₁₀O): Cleavage of the ester bond can also lead to the loss of tert-butanol, producing an acylium ion at m/z 128.11.

  • Alpha-Cleavage: Fragmentation adjacent to the amine group can result in the loss of the isobutyl radical (•C₄H₉), leading to a fragment at m/z 145.10.

Unveiling the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for an unambiguous structure confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

3.1.1. Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often a good first choice for non-polar to moderately polar compounds.

  • Instrumentation: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • Data Acquisition: Obtain a standard one-dimensional ¹H spectrum.

3.1.2. Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
(CH₃)₂CH-~0.9Doublet6H
-CH(CH₃)₂~1.6-1.8Multiplet1H
-CH₂-CH(NH₂)~1.2-1.4Multiplet2H
-CH(NH₂)-~3.0-3.3Multiplet1H
-CH₂-COO-~2.3-2.5Multiplet2H
-NH₂~1.5-2.5 (variable)Broad Singlet2H
-C(CH₃)₃~1.45Singlet9H
  • Causality of Chemical Shifts: The protons on carbons adjacent to electron-withdrawing groups (the amino group and the ester carbonyl) are deshielded and appear at higher chemical shifts (downfield). The aliphatic protons of the isobutyl and tert-butyl groups are shielded and appear at lower chemical shifts (upfield).

  • Spin-Spin Coupling: The multiplicity of each signal (singlet, doublet, triplet, etc.) provides information about the number of neighboring protons, allowing for the confirmation of the connectivity of the carbon skeleton. For example, the two methyl groups of the isobutyl moiety will appear as a doublet due to coupling with the adjacent methine proton.

  • Integration: The area under each peak is proportional to the number of protons it represents, providing a quantitative measure for each proton environment.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

3.2.1. Experimental Protocol

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

3.2.2. Predicted ¹³C NMR Spectrum and Interpretation

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =O~172
-C (CH₃)₃~80
-C H(NH₂)-~45-50
-C H₂-COO-~40-45
-C H₂-CH(NH₂)-~35-40
-C (CH₃)₃~28
-C H(CH₃)₂~25
(CH₃)₂CH-~22
  • Influence of Electronegativity: The carbonyl carbon of the ester is highly deshielded and appears at the lowest field (~172 ppm). The carbon of the tert-butyl group attached to the oxygen is also significantly downfield (~80 ppm). The carbons closer to the electron-withdrawing amino group are also shifted downfield compared to simple alkanes.

Figure 3: Workflow for NMR-Based Structure Confirmation

nmr_workflow start Sample of tert-butyl (3S)-3-amino-5-methylhexanoate h_nmr Acquire ¹H NMR Spectrum start->h_nmr c_nmr Acquire ¹³C NMR Spectrum start->c_nmr cosy Acquire 2D COSY Spectrum h_nmr->cosy hsqc Acquire 2D HSQC/HMQC Spectrum h_nmr->hsqc hmbc Acquire 2D HMBC Spectrum h_nmr->hmbc dept Acquire DEPT Spectra (DEPT-90, DEPT-135) c_nmr->dept c_nmr->hsqc c_nmr->hmbc interpretation Correlate all spectral data dept->interpretation cosy->interpretation hsqc->interpretation hmbc->interpretation structure Confirm Molecular Structure interpretation->structure

Caption: A comprehensive NMR workflow for unambiguous structure elucidation.

Identifying Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. A supplier of this compound confirms that the infrared spectrum is consistent with the structure. [2]

Experimental Protocol
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands

Table 4: Predicted FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Primary Amine)3400-3250 (two bands)Indicates the presence of the -NH₂ group.
C-H Stretch (Aliphatic)3000-2850Corresponds to the C-H bonds of the alkyl chain.
C=O Stretch (Ester)~1730Strong absorption characteristic of the ester carbonyl.
N-H Bend (Primary Amine)1650-1580Bending vibration of the N-H bonds.
C-O Stretch (Ester)1300-1000Stretching vibrations of the C-O single bonds in the ester.

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule.

Confirming Stereochemistry: Chiral Chromatography

The "(3S)" designation is a critical aspect of the molecule's identity. Chiral chromatography is the gold standard for determining the enantiomeric purity of a chiral compound.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
  • Column Selection: The choice of the chiral stationary phase (CSP) is crucial. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating enantiomers of amino acid derivatives. [3][4][5]2. Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would be a mixture of a non-polar solvent like hexane or heptane and an alcohol such as isopropanol or ethanol. The ratio of these solvents will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection is suitable if the molecule has a chromophore. If not, a universal detector like a refractive index (RI) detector or an evaporative light scattering detector (ELSD) can be used. Alternatively, the amine can be derivatized with a UV-active group.

  • Sample Analysis:

    • Inject a solution of the racemic mixture (containing both (3S) and (3R) enantiomers) to determine the retention times of each enantiomer and confirm the resolution of the method.

    • Inject a solution of the this compound sample to determine its enantiomeric purity by comparing the peak areas.

Figure 4: Chiral HPLC Analysis Workflow

chiral_hplc start Synthesized tert-butyl (3S)-3-amino-5-methylhexanoate method_dev Develop Chiral HPLC Method (Select CSP and Mobile Phase) start->method_dev racemate_run Analyze Racemic Standard method_dev->racemate_run sample_run Analyze (3S) Sample method_dev->sample_run data_analysis Calculate Enantiomeric Excess (%ee) racemate_run->data_analysis sample_run->data_analysis purity_confirm Confirm Stereochemical Purity data_analysis->purity_confirm

Caption: Workflow for the determination of enantiomeric purity using chiral HPLC.

Synthesis and Potential Impurities

A plausible synthetic route to this compound involves the esterification of the corresponding (3S)-3-amino-5-methylhexanoic acid. The amino acid itself can be synthesized through various enantioselective methods. Understanding the synthesis is crucial for anticipating potential impurities.

Plausible Synthetic Outline

A common approach for synthesizing β-amino acids is through the asymmetric reduction of a β-enamino ester or the conjugate addition of an amine to an α,β-unsaturated ester.

One potential route involves the reaction of isovaleraldehyde with a malonic acid derivative, followed by a series of steps including amination and esterification.

Potential Impurities to Monitor
  • Starting Materials: Unreacted (3S)-3-amino-5-methylhexanoic acid or the esterifying agent (e.g., isobutylene or tert-butanol).

  • Di-tert-butylated byproducts: Reaction of the primary amine with the esterifying agent.

  • Enantiomeric Impurity: The (3R)-enantiomer, which would need to be monitored by chiral HPLC.

  • Solvent Residues: Residual solvents from the reaction and purification steps.

These potential impurities should be monitored using the analytical techniques described above (e.g., MS for byproducts, NMR for solvent residues, and chiral HPLC for the enantiomer).

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structure elucidation of this compound is a process of assembling corroborating evidence from a suite of analytical techniques. Mass spectrometry provides the initial confirmation of molecular weight and elemental formula. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework and confirm atomic connectivity. FTIR spectroscopy offers a rapid screen for the presence of key functional groups. Finally, chiral chromatography provides the definitive confirmation of the molecule's stereochemical integrity.

By following the logical and self-validating workflow presented in this guide, researchers and drug development professionals can confidently establish the identity, purity, and stereochemistry of this vital chiral building block, ensuring the quality and safety of the advanced intermediates and final APIs derived from it.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • Molbase. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. Retrieved from [Link]

  • Suresh babu, J., Madhuresh, S., & Vipinkumar, K. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. ARC Journal of Organic and Inorganic Chemistry, 1(3), 1-6.
  • European Food Research and Technology. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut.
  • Yakhak Hoeji. (2021).
  • Google Patents. (n.d.). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl 3,6,6-trimethyl-5-oxoheptanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Tert-butyl 6-cyano-4,4-dimethylhexanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-amino-5-methyl-hexanoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-5-methyl-hexan-2-ol. Retrieved from [Link]

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An In-depth Technical Guide to tert-butyl (3S)-3-amino-5-methylhexanoate (CAS Number: 166023-30-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl (3S)-3-amino-5-methylhexanoate is a chiral building block of significant interest in the pharmaceutical industry, primarily recognized for its role as a key intermediate in the synthesis of Pregabalin.[1] Pregabalin, the active ingredient in Lyrica®, is a widely prescribed medication for neuropathic pain, epilepsy, and generalized anxiety disorder.[2] The stereospecificity of the (S)-enantiomer is crucial for its therapeutic activity, making the synthesis of optically pure intermediates like this compound a critical aspect of its production.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and applications of this compound, offering valuable insights for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a β-amino acid ester. The presence of the tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in unwanted side reactions during subsequent synthetic steps. This protecting group can be readily removed under acidic conditions to yield the corresponding carboxylic acid.[3]

PropertyValueSource
CAS Number 166023-30-9[4]
Molecular Formula C₁₁H₂₃NO₂[4]
Molecular Weight 201.31 g/mol [4]
IUPAC Name This compound[4]
Appearance Clear colorless to yellow liquid or solid[4]
Purity ≥95% (GC)[4]
Storage Temperature -20°C (Freezer)
Refractive Index 1.4300 to 1.4350 (20°C, 589 nm)[4]
SMILES CC(C)CCC(=O)OC(C)(C)C[4]
InChI Key WBOPVTYXLFEVGP-VIFPVBQESA-N[4]

Synthesis of this compound

The synthesis of chiral β-amino esters like this compound is a key challenge in organic chemistry. A common and effective strategy involves the asymmetric hydrogenation of a prochiral β-enamino ester. This approach allows for the direct formation of the desired stereocenter with high enantioselectivity.

Representative Synthetic Workflow: Asymmetric Hydrogenation

The following protocol is a representative example based on established methodologies for the asymmetric hydrogenation of β-enamino esters.[5]

Synthetic Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Hydrogenation Start tert-butyl 3-amino-5-methyl-2-enoate Intermediate Prochiral β-enamino ester Reagent1 Isovaleraldehyde + tert-butyl acetoacetate Reagent1->Start Ammonia or Ammonium Salt Product This compound Intermediate->Product H2, pressure Catalyst Chiral Rhodium or Ruthenium Catalyst (e.g., Rh(COD)2BF4 with (S,S)-Me-DuPhos) Catalyst->Intermediate

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of tert-butyl 3-amino-5-methyl-2-enoate (Prochiral β-enamino ester)

  • To a solution of tert-butyl acetoacetate (1 equivalent) in a suitable solvent such as toluene, add isovaleraldehyde (1 equivalent) and a catalytic amount of a weak acid (e.g., piperidinium acetate).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and introduce ammonia gas or an ammonium salt (e.g., ammonium acetate) to form the enamine.

  • The crude product can be purified by distillation or chromatography.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, a pressure reactor is charged with the prochiral β-enamino ester (1 equivalent) and a chiral catalyst system, for example, a pre-catalyst like [Rh(COD)₂]BF₄ (0.01-1 mol%) and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.01-1 mol%).

  • A degassed solvent, such as methanol or ethanol, is added.

  • The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (typically 50-500 psi).

  • The reaction is stirred at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete.

  • After carefully venting the hydrogen, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield this compound.

Analytical Characterization

Ensuring the chemical purity and, most importantly, the enantiomeric purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Analysis

Gas Chromatography (GC): GC is a valuable tool for assessing the chemical purity of the compound.

  • Representative GC Protocol:

    • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

    • Detector: Flame Ionization Detector (FID) at 280°C.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of the product. Due to the lack of a strong chromophore in the molecule, derivatization with a UV-active agent is often necessary for sensitive detection.[6][7]

  • Representative Chiral HPLC Protocol (with pre-column derivatization):

    • Derivatization: React the sample with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[6] This creates diastereomers that can be separated on a standard achiral column.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine solution adjusted to pH 3.0 with phosphoric acid) and an organic modifier like acetonitrile in an isocratic elution.[6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at the λmax of the derivative (e.g., 340 nm for the FDAA derivative).[7]

Analytical_Workflow cluster_Purity Chemical Purity cluster_Enantiopurity Enantiomeric Purity cluster_Structure Structural Confirmation Sample This compound Sample GC Gas Chromatography (GC-FID) Sample->GC Derivatization Derivatization (e.g., with FDAA) Sample->Derivatization NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS HPLC Reversed-Phase HPLC Derivatization->HPLC

Caption: Analytical workflow for quality control.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

  • Expected ¹H NMR Spectral Features:

    • A characteristic singlet integrating to 9 protons for the tert-butyl group.

    • Signals corresponding to the isobutyl group (a doublet for the two methyl groups and a multiplet for the methine and methylene protons).

    • Signals for the protons on the hexanoate backbone, including the chiral center.

  • Expected ¹³C NMR Spectral Features:

    • A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons of the tert-butyl group.

    • Signals corresponding to the carbons of the isobutyl group.

    • Signals for the carbons of the hexanoate backbone.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would be a suitable technique, and the expected [M+H]⁺ ion would be at m/z 202.18.

Application in Drug Development: The Pregabalin Case

The primary application of this compound is as a penultimate intermediate in the synthesis of Pregabalin. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality while the amino group is introduced or during other transformations.

The final step in the synthesis of Pregabalin from this intermediate involves the deprotection of the tert-butyl group. This is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in an appropriate solvent like dichloromethane (DCM).[3] This hydrolysis step is generally clean and high-yielding.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds, it should be handled as a corrosive material.[8]

  • Hazard Statements:

    • Causes severe skin burns and eye damage.[8]

    • May cause respiratory irritation.

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[8]

    • Use only in a well-ventilated area.[9]

    • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]

    • In case of skin contact, take off immediately all contaminated clothing and rinse skin with water.[8]

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8] Store locked up.[8]

For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral intermediate in modern pharmaceutical synthesis, particularly for the production of Pregabalin. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and efficacy of the final active pharmaceutical ingredient. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working with this key molecule. The continued development of efficient and stereoselective synthetic routes to this and similar chiral building blocks will remain a vital area of research in the pursuit of new and improved therapeutics.

References

  • Chen, X., et al. (2008). Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatization. Journal of Chromatographic Science, 46(1), 42-44. Available at: [Link]

  • Song, B. A., et al. (2014). One-Pot Synthesis of Novel Chiral β-Amino Acid Derivatives by Enantioselective Mannich Reactions Catalyzed by Squaramide Cinchona Alkaloids. Molecules, 19(9), 13599-13611. Available at: [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9513-9522. Available at: [Link]

  • Jadhav, S. B., et al. (2011). Determination of Optical Impurity of Pregabalin by HPLC with Pre-Column Chiral Derivatization. ResearchGate. Available at: [Link]

  • Chennuru, L. N., et al. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Molecules, 21(11), 1586. Available at: [Link]

  • Juárez, J. R., et al. (2012). Preparation of Chiral β-Enamino Esters from Methyl Propiolate: Synthesis of Chiral Methyl 1-Substituted 6-Oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. ResearchGate. Available at: [Link]

  • Agilent Technologies. (2024). USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. Available at: [Link]

  • Chaloin, O., et al. (2020). Supporting Information for Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses. Available at: [Link]

  • Warner-Lambert Company. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (WO1996038405A1). Google Patents.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Available at: [Link]

  • Hoechst Marion Roussel, Inc. (1999). Synthesis of chiral beta amino acids. (DE69910983T2). Google Patents.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Council of Scientific & Industrial Research. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. (WO2011141923A2). Google Patents.
  • Warner-Lambert Company. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (US5840956A). Google Patents.
  • Wang, L., et al. (2021). Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines: An Efficient Approch to 2,2- Diarylethylamines - Supporting Information. Organic Letters. Available at: [Link]

  • Vukkum, P., et al. (2015). A Novel Validated Stability-Indicating UPLC Method for the Estimation of Pregabalin and Its Impurities in Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 6(6), 2241-2257. Available at: [Link]

  • Pfizer Inc. (2009). Method for enzymatic preparation of (S)-3-cyano-5-methylhexanoic acid. (EP1745136B1). European Patent Office. Available at: [Link]

  • Pfizer Inc. (2007). Method for enzymatic preparation of (s)-3-cyano-5-methylhexanoic acid. (EP1745136B1). Google Patents.
  • Suresh, B. J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3). Available at: [Link]

  • Roy, B., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 50B, 1470-1480. Available at: [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0061749). Available at: [Link]

  • Reddy, K. V., et al. (2007). Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. ResearchGate. Available at: [Link]

  • Šimek, P., et al. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2801, 141-155. Available at: [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS Analysis of Amino Acids Rapidly Provides Rich Information for Isotopomer Balancing. Biotechnology Progress, 16(4), 642-649. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Burk, M. J., et al. (2000). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

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physical and chemical properties of "tert-butyl (3S)-3-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

tert-Butyl (3S)-3-amino-5-methylhexanoate is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural resemblance to neurotransmitters and its role as a key intermediate in the synthesis of pharmacologically active molecules, notably as a precursor to Pregabalin, underscore its importance. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data and established principles of organic chemistry to offer insights for its application in research and synthesis.

Molecular Structure and Chemical Identifiers

This compound is a β-amino acid derivative with a stereocenter at the C3 position, an isobutyl group at the C5 position, and a carboxylic acid protected as a tert-butyl ester.

Figure 1: Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 166023-30-9[1][2]
Molecular Formula C₁₁H₂₃NO₂[2]
Molecular Weight 201.31 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms (S)-tert-butyl 3-amino-5-methylhexanoate, (3S)-3-amino-5-methylhexanoic acid tert-butyl ester[2]
InChI Key WBOPVTYXLFEVGP-VIFPVBQESA-N[1][2]
SMILES CC(C)CCC(=O)OC(C)(C)C[1]

Physicochemical Properties

While some experimental data for this compound is available, other properties are inferred from its structure and data from closely related analogues.

Table 2: Physical and Chemical Properties

PropertyValue/DescriptionSource/Rationale
Appearance Clear, colorless to yellow liquid or solid[1][2][3]
Melting Point Not definitively reported; likely near ambient temperature.The description "liquid or solid" suggests a melting point close to room temperature.
Boiling Point Not reported.Expected to be relatively high due to the molecular weight and polar amino group, but distillation would likely be under reduced pressure to prevent decomposition.
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated.The molecule has a polar amino group but is dominated by nonpolar alkyl chains.
Refractive Index 1.4300 to 1.4350 (at 20°C, 589 nm)[1][2]
Purity Commercially available in 95% and 97% purity.[3][4]
Storage Recommended storage at -20°C.[3]

Spectroscopic Profile (Predicted)

Detailed experimental spectra for this compound are not widely published. However, a predictable spectroscopic profile can be constructed based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different proton environments.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsMultiplicityApprox. Chemical Shift (δ, ppm)Rationale
(CH₃)₂CH-Doublet~0.9Geminal methyls split by the adjacent methine.
-CH(CH₃)₂Multiplet~1.6-1.8Methine proton split by the two methyl groups and the adjacent methylene.
-CH₂-CH(CH₃)₂Multiplet~1.2-1.4Methylene protons adjacent to the isobutyl methine.
-CH(NH₂)-Multiplet~3.0-3.3Methine proton at the stereocenter, adjacent to the amino group.
-CH₂-C=OMultiplet~2.2-2.4Methylene protons alpha to the carbonyl group.
-NH₂Broad SingletVariable (typically ~1.5-3.0)Exchangeable protons; signal may be broad and its position concentration-dependent.
-C(CH₃)₃Singlet~1.45Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApprox. Chemical Shift (δ, ppm)Rationale
(CH₃)₂CH-~22-23Alkyl methyl carbons.
-CH(CH₃)₂~25Alkyl methine carbon.
-CH₂-CH(CH₃)₂~44Alkyl methylene carbon.
-CH(NH₂)-~48-52Carbon bearing the amino group.
-CH₂-C=O~40-45Carbon alpha to the carbonyl.
-C=O~172-175Ester carbonyl carbon.
-O-C(CH₃)₃~80-82Quaternary carbon of the tert-butyl ester.
-C(CH₃)₃~28Methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups. A supplier confirms the spectrum conforms to the structure.[1]

Table 5: Predicted IR Absorption Bands

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-H (amine)Stretch3300-3400 (two bands for primary amine)
C-H (alkane)Stretch2850-2960
C=O (ester)Stretch~1730
C-O (ester)Stretch1150-1250
N-H (amine)Bend1590-1650
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to show a molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 201.17

  • Key Fragmentation: A prominent fragmentation would be the loss of the tert-butyl group (C₄H₉, 57 amu) or isobutylene (C₄H₈, 56 amu) from the ester, leading to a significant peak at m/z = 144 or 145. Another likely fragmentation is the loss of the isobutyl group (C₄H₉, 57 amu) from the main chain.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by its two primary functional groups: the primary amine and the tert-butyl ester.

Reactivity of the Amino Group

The primary amino group is nucleophilic and will undergo reactions typical of aliphatic amines, including:

  • N-Acylation: Reacts with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form amides.

  • N-Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.

  • Schiff Base Formation: Condenses with aldehydes and ketones to form imines.

Stability and Reactivity of the tert-Butyl Ester

The tert-butyl ester serves as a robust protecting group for the carboxylic acid.[5]

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, as well as many reducing agents.[6] This stability is attributed to the steric hindrance of the bulky tert-butyl group, which prevents nucleophilic attack at the carbonyl carbon.

  • Deprotection (Hydrolysis): The ester is readily cleaved under acidic conditions.[5][6] This is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. The mechanism involves protonation of the ester oxygen followed by the elimination of the stable tert-butyl cation, which is then trapped by a nucleophile or deprotonated to form isobutylene.

G cluster_0 tert-Butyl Ester Hydrolysis (Acid-Catalyzed) Ester R-C(=O)O-tBu Protonated_Ester R-C(=O-H⁺)O-tBu Ester->Protonated_Ester + H⁺ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid - (CH₃)₃C⁺ tBu_Cation (CH₃)₃C⁺ Isobutylene CH₂=C(CH₃)₂ tBu_Cation->Isobutylene - H⁺

Figure 2: Acid-catalyzed hydrolysis of the tert-butyl ester.

Synthesis and Handling

Representative Synthetic Protocol

A common method for the synthesis of tert-butyl esters of amino acids is the acid-catalyzed reaction with isobutylene or tert-butanol.[7][8][9] Below is a representative protocol starting from the corresponding β-amino acid.

G Start (3S)-3-amino-5- methylhexanoic acid Product tert-butyl (3S)-3-amino- 5-methylhexanoate Start->Product     Reagents Isobutylene or tert-Butanol H₂SO₄ (cat.) Dioxane Reagents->Product

Figure 3: Synthetic pathway to this compound.

Experimental Procedure:

  • Reaction Setup: To a solution of (3S)-3-amino-5-methylhexanoic acid in a suitable solvent like dioxane, add a catalytic amount of concentrated sulfuric acid.

  • Esterification: Cool the mixture in an ice bath and bubble isobutylene gas through the solution, or add an excess of tert-butanol.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of sodium bicarbonate until the mixture is basic.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Safety and Handling

Based on safety data for related compounds, this compound should be handled with care.

  • Hazards: May cause skin irritation and serious eye irritation. May be harmful if swallowed and may cause respiratory irritation.[10][11] The (3R)-enantiomer is noted to be corrosive and can cause burns.[2]

  • Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Discovery and Development

The primary application of this compound is as a precursor in the synthesis of more complex molecules. Its most notable role is in the synthesis of Pregabalin , an anticonvulsant and anxiolytic drug. The tert-butyl ester serves as a convenient protecting group for the carboxylic acid during intermediate synthetic steps, and it can be selectively removed in the final stages of the synthesis.

Conclusion

This compound is a valuable chiral intermediate with a well-defined, albeit not exhaustively documented, set of physicochemical properties. Its utility in organic synthesis, particularly in the pharmaceutical industry, is derived from the predictable reactivity of its amino and tert-butyl ester functional groups. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors.

References

  • Fiveable. Tert-butyl esters Definition. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • ResolveMass Laboratories Inc. The Chemistry Behind Poly β-Amino Esters (PBAEs): Understanding Their Structure and Properties. [Link]

  • ResearchGate. Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • ResearchGate. Gene Delivery Properties of End-Modified Poly(β-amino ester)s. [Link]

  • University of Groningen Research Portal. Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. [Link]

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"tert-butyl (3S)-3-amino-5-methylhexanoate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: tert-butyl (3S)-3-amino-5-methylhexanoate

Executive Summary: This guide provides a comprehensive technical overview of this compound, a critical chiral intermediate in contemporary pharmaceutical synthesis. We will explore its core molecular characteristics, physicochemical properties, and its pivotal role as a protected precursor in the manufacturing of Pregabalin, a widely used GABA analogue. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its synthesis, handling, and application, grounded in established scientific principles and methodologies.

Core Molecular Profile

This compound is an ester derivative of β-homoleucine. Its structure incorporates a tert-butyl ester protecting group on the carboxylic acid functionality and a free primary amine, making it a valuable building block in multi-step organic synthesis.

The molecular formula for this compound is C11H23NO2 .[1][2][3][4] Its corresponding molecular weight is 201.31 g/mol .[1][2][3][4][5]

Table 1: Key Chemical Identifiers

Identifier Value Source
CAS Number 166023-30-9 [2][4][6]
IUPAC Name This compound [6]
Molecular Formula C11H23NO2 [1][2][3][4]
Molecular Weight 201.31 g/mol [1][2][3][4][5]
SMILES CC(C)CCC(=O)OC(C)(C)C [1]
InChI Key WBOPVTYXLFEVGP-VIFPVBQESA-N [6]

| Synonyms | (S)-tert-Butyl 3-amino-5-methylhexanoate, Pregabalin Impurity 141 |[2] |

Caption: 2D representation of the title compound's key functional groups.

Physicochemical & Safety Data

Understanding the physical properties and safety requirements is paramount for the handling and application of this compound in a research or manufacturing setting.

Table 2: Physicochemical Properties

Property Value Conditions
Appearance Clear colorless to yellow liquid or solid Ambient
Purity ≥95% [4][6]
Refractive Index 1.4300 to 1.4350 20°C, 589 nm[6]

| Storage | Freezer, -20°C |[4][7] |

Safety and Handling

While a specific safety data sheet (SDS) for the (3S) enantiomer is not detailed, data for the closely related (3R) enantiomer indicates it is considered hazardous.[7] Standard laboratory precautions should be rigorously followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any vapors.[8]

  • Hazards: The compound is classified as causing skin corrosion/irritation and serious eye damage/irritation.[7] Direct contact with skin and eyes must be avoided.

  • Storage: The compound should be stored in a tightly sealed container in a freezer at approximately -20°C to maintain its stability.[4][7] It should be kept away from strong oxidizing agents.[7]

The rationale for these precautions is based on the chemical reactivity of the primary amine and the potential for the compound to cause irritation or burns upon contact.

Role in Pharmaceutical Synthesis: The Pregabalin Connection

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Pregabalin . Pregabalin, an analogue of the neurotransmitter gamma-aminobutyric acid (GABA), is used to treat neuropathic pain, epilepsy, and generalized anxiety disorder.[9]

In multi-step organic synthesis, it is often necessary to "protect" certain functional groups to prevent them from participating in reactions while another part of the molecule is being modified. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid. This is crucial because the free amine group is often subjected to reactions (e.g., acylation, alkylation) where the unprotected carboxylic acid could interfere, leading to unwanted side reactions and lower yields.

The tert-butyl group is an ideal choice due to its steric bulk, which makes the ester resistant to nucleophilic attack and basic hydrolysis, yet it can be removed cleanly under specific acidic conditions.

start (3S)-3-Amino-5- methylhexanoic acid intermediate tert-butyl (3S)-3-amino- 5-methylhexanoate (Protected Intermediate) start->intermediate Esterification (Protection) modification Further Synthetic Modifications (e.g., on amine group) intermediate->modification deprotection Acid-Catalyzed Deprotection modification->deprotection product Pregabalin (Final API) deprotection->product Cleavage of tert-butyl group

Caption: Synthetic workflow illustrating the role of the title compound.

Methodologies and Protocols

The following protocols are representative methodologies for the use of this intermediate.

Experimental Protocol 1: Deprotection to (3S)-3-Amino-5-methylhexanoic acid

This protocol describes the removal of the tert-butyl ester protecting group to yield the parent β-amino acid, a direct precursor to Pregabalin. The use of trifluoroacetic acid (TFA) is a standard and efficient method for this transformation.

Causality: TFA is a strong acid that protonates the ester oxygen, making the carbonyl carbon more electrophilic. The stable tert-butyl carbocation is then eliminated, which subsequently deprotonates to form isobutylene gas. The reaction is efficient because the byproducts (TFA, isobutylene, excess solvent) are volatile and easily removed.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, (3S)-3-amino-5-methylhexanoic acid.

  • Purify the product as necessary, typically by recrystallization or chromatography.

Experimental Protocol 2: Quality Control and Characterization

To ensure the identity and purity of this compound, several analytical techniques are employed.

Procedure:

  • Gas Chromatography (GC): A GC analysis is performed to determine the purity of the compound, with expected results typically being >=94-95%.[6]

  • Infrared (IR) Spectroscopy: An IR spectrum is recorded to confirm the presence of key functional groups. Expected peaks include N-H stretches for the primary amine, C=O stretch for the ester, and C-H stretches for the alkyl groups. The spectrum should conform to a reference standard.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the precise chemical structure. The proton NMR would show a characteristic singlet at ~1.4 ppm for the nine equivalent protons of the tert-butyl group.

  • Refractive Index: The refractive index is measured at 20°C and 589 nm and should fall within the specified range of 1.4300 to 1.4350.[6]

Conclusion

This compound is more than a simple chemical; it is an enabling tool in pharmaceutical manufacturing. Its specific stereochemistry and the presence of a robust, yet selectively cleavable, protecting group make it an invaluable precursor for the synthesis of complex active pharmaceutical ingredients like Pregabalin. A thorough understanding of its properties, handling, and reaction methodologies is essential for any scientist or researcher working in the field of medicinal chemistry and drug development.

References

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An In-Depth Technical Guide to tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Nomenclature and Chemical Identity

The compound at the core of this guide is a chiral ester vital in synthetic organic chemistry.

  • Systematic IUPAC Name: tert-butyl (3S)-3-amino-5-methylhexanoate[1]

  • Synonyms: While the IUPAC name is precise, several synonyms are used in literature and commerce:

    • (3S)-1-(tert-butoxy)-5-methyl-1-oxohexan-3-aminium[1]

  • CAS Number: 166023-30-9[1]

  • Molecular Formula: C₁₁H₂₃NO₂[2]

  • Molecular Weight: 201.31 g/mol [2]

Structural Representation

The molecule consists of a hexanoate backbone with key substitutions that define its reactivity and chirality:

  • A methyl group at the 5-position.

  • An amino group at the 3-position with a defined (S)-stereochemistry.

  • A tert-butyl ester protecting the carboxylic acid moiety. The tert-butyl group is a crucial feature, serving as a robust protecting group for the carboxyl function, which can be selectively removed under acidic conditions without affecting other parts of the molecule.

Physicochemical Properties

Understanding the physical properties of this compound is essential for its handling, storage, and use in reactions.

PropertyValueSource
Appearance Clear colorless to yellow liquid or solid[1]
Molecular Weight 201.31 g/mol [2]
Refractive Index 1.4300 to 1.4350 (at 20°C, 589 nm)[1]
SMILES CC(C)CCC(=O)OC(C)(C)C[1][2]
InChI Key WBOPVTYXLFEVGP-VIFPVBQESA-N[1]

Core Application in Pharmaceutical Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of (S)-Pregabalin [3][4][5]. Pregabalin, marketed under various trade names, is a pharmaceutical agent used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder[3][6].

The (S)-enantiomer of pregabalin is the pharmacologically active form[3]. Therefore, the stereochemical integrity of its precursors, such as this compound, is of paramount importance. The use of this specific chiral building block ensures that the final active pharmaceutical ingredient (API) has the correct spatial orientation for biological activity.

Logical Role as a Pregabalin Precursor

The tert-butyl ester serves as a protecting group for the carboxylic acid. In the synthetic sequence leading to Pregabalin, the amino group of the precursor is typically modified or carried through several steps. In the final stages, the tert-butyl group is removed (deprotected) to reveal the free carboxylic acid, yielding the final drug molecule. This strategic use of a protecting group is a cornerstone of modern organic synthesis, allowing for selective reactions on multifunctional molecules.

G cluster_0 Synthesis of Pregabalin Start Starting Materials (e.g., Isovaleraldehyde) Intermediate This compound (Key Chiral Intermediate) Start->Intermediate Multi-step synthesis Deprotection Deprotection Step (Acid-catalyzed hydrolysis) Intermediate->Deprotection Final Stage API (S)-Pregabalin (Final Active Drug) Deprotection->API Yields

Caption: Logical workflow from starting materials to (S)-Pregabalin.

Synthesis and Manufacturing Insights

The synthesis of this compound is a critical process that requires precise control over stereochemistry. While multiple routes exist, a common strategy involves the enantioselective reduction of a suitable precursor.

Representative Synthetic Protocol: Asymmetric Hydrogenation

A state-of-the-art method for synthesizing chiral amines is through the asymmetric hydrogenation of an enamine or a related unsaturated precursor. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid has been developed utilizing this approach[5].

Workflow for Synthesis:

  • Knoevenagel Condensation: Reaction of isovaleraldehyde with a cyanoacetate derivative to form a cyano-enoate.

  • Asymmetric Hydrogenation: The crucial step where chirality is introduced. The unsaturated precursor is hydrogenated using a chiral catalyst, such as a Rhodium-DuPHOS complex, to stereoselectively form the (S)-configured cyano ester[5]. The choice of catalyst is critical; it creates a chiral environment that forces the hydrogen atoms to add to one face of the double bond, yielding the desired enantiomer in high excess.

  • Nitrile Reduction: The cyano group (-CN) is then reduced to an aminomethyl group (-CH₂NH₂). This can be achieved using various reducing agents, such as Raney Nickel or catalytic hydrogenation[5][6].

  • Esterification (if necessary): If the carboxylic acid is free, it is protected as a tert-butyl ester. This is often done using isobutylene or di-tert-butyl dicarbonate under acidic conditions.

G node_start Step 1: Condensation Isovaleraldehyde + Cyanoacetate node_hydro Step 2: Asymmetric Hydrogenation (Chiral Rh-DuPHOS catalyst) Introduces (S)-stereocenter node_start->node_hydro Forms unsaturated precursor node_reduce Step 3: Nitrile Reduction (e.g., Raney Nickel) -CN to -CH2NH2 node_hydro->node_reduce Creates chiral cyano ester node_ester Step 4: Deprotection/Finalization Yields (S)-Pregabalin node_reduce->node_ester Forms amino acid

Caption: Key stages in an asymmetric synthesis route for Pregabalin.

Analytical Characterization

Confirmation of the identity and purity of this compound is typically performed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and types of protons. Expected signals would include doublets for the methyl groups of the isobutyl moiety, a characteristic multiplet for the chiral proton at C3, and a singlet for the nine equivalent protons of the tert-butyl group.

    • ¹³C NMR: Shows distinct signals for each carbon atom, including the carbonyl carbon of the ester and the chiral carbon bearing the amino group.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl groups, and a strong C=O stretch for the ester carbonyl group.[1]

  • Mass Spectrometry (MS): Used to confirm the molecular weight by identifying the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

Safety, Handling, and Storage

Proper handling and storage are imperative for maintaining the integrity of the compound and ensuring laboratory safety.

  • Safety: The N-Boc protected analogue, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid, is listed with hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation[7]. While data for the title compound is less specific, similar precautions should be taken. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

References

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

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  • Pharmaffiliates. (n.d.). Methyl 3-(((tert-butoxycarbonyl)amino)methyl)-5-methylhexanoate. [Link]

  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (2010). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 49B, 1247-1251. [Link]

  • Suresh, J., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3). [Link]

  • PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Study on the synthesis of pregabalin. [Link]

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safety and handling of "tert-butyl (3S)-3-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of tert-butyl (3S)-3-amino-5-methylhexanoate (CAS No. 166023-30-9). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from authoritative safety data sheets (SDS) to ensure the safe and effective use of this compound in a laboratory setting. The guide emphasizes the causality behind experimental choices and outlines self-validating protocols to foster a culture of safety and scientific integrity.

Chemical Identification and Physical Properties

This compound is an amino acid ester derivative. Understanding its fundamental properties is the first step in ensuring safe handling. While it may appear as a clear, colorless to yellow liquid or solid, its hazardous nature requires stringent precautions.[1] The tert-butyl ester group offers protection to the carboxylic acid moiety, a common strategy in peptide synthesis and the development of small molecule therapeutics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 166023-30-9[1][2][3][4][5]
Molecular Formula C₁₁H₂₃NO₂[2][3]
Molecular Weight 201.31 g/mol [2][3]
Appearance Clear colorless to yellow liquid or solid[1]
IUPAC Name This compound[3]
Refractive Index 1.4300 to 1.4350 (20°C, 589nm)[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical, primarily due to its corrosive nature.[6] Authoritative sources indicate that it causes severe skin burns and serious eye damage.[3][7] This corrosivity is the primary driver for all handling, personal protective equipment (PPE), and emergency response protocols described herein. The Globally Harmonized System (GHS) classification provides a universally understood framework for its hazards.

Table 2: GHS Hazard Classification

ClassificationCodeDescriptionSource(s)
Skin Corrosion/IrritationCategory 1CCauses severe skin burns and eye damage[3][6][7]
Serious Eye DamageCategory 1Causes serious eye damage[3][6][7]

Signal Word: Danger [3]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6][7]

  • H318: Causes serious eye damage.[7]

The chemical's structure, containing a primary amine and an ester, contributes to its reactivity. The amine group can act as a base and nucleophile, while the ester can be hydrolyzed under strong acidic or basic conditions. However, the immediate, acute hazard upon contact is its corrosive effect, which can cause rapid and severe tissue damage.[6]

First Aid Measures: Immediate Response Protocol

In the event of an exposure, immediate and decisive action is critical to mitigate harm. The corrosive nature of the material means that any delay in response can lead to significantly worse outcomes.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of all eye and lid surfaces.[6] Remove contact lenses if present and easy to do so.[3][7] Following flushing, seek immediate medical attention from an ophthalmologist.[6] The causality here is simple: water dilutes and washes away the chemical, and professional medical evaluation is necessary to assess the extent of the damage and prevent permanent injury.

  • Skin Contact: Take off immediately all contaminated clothing and shoes.[6] Flush the affected skin area with large amounts of water for at least 15 minutes. Immediate medical attention is required.[6] Do not use neutralizing agents, as the heat from the reaction can cause further thermal burns.

  • Inhalation: If vapors or mists are inhaled, remove the victim to fresh air immediately.[6] If the individual is not breathing, trained personnel should begin artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting.[3][6][7] If the victim is conscious, rinse their mouth thoroughly with water. Call a physician or poison control center immediately.[4][6][7] Inducing vomiting in the case of a corrosive substance can cause the material to pass through the esophagus a second time, inflicting further damage.[6]

Safe Handling, Storage, and Exposure Controls

A proactive approach to safety through proper handling, storage, and the use of engineering controls and PPE is paramount.

Engineering Controls & Personal Protective Equipment (PPE)
  • Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eye Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should also be worn where there is a risk of splashing.[6]

  • Skin and Body Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6] A lab coat is mandatory. Ensure safety showers and eye wash stations are readily accessible and in close proximity to the workstation.[6]

  • Respiratory Protection: If a fume hood is not available or if aerosolization is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

Handling and Storage Protocols
  • Handling: Avoid all direct contact with the substance. Do not get in eyes, on skin, or on clothing.[6] Do not breathe mist or vapors.[6] Use tools and equipment that are compatible with the chemical.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] It is recommended to store this material in a freezer and within a designated corrosives area to ensure stability and prevent accidental contact.[6] Incompatible materials such as strong oxidizing agents should be stored separately.[6]

Accidental Release and Disposal

Accidental Release Measures

In the event of a spill, the primary goals are to contain the spill, prevent exposure to personnel, and decontaminate the area.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Wear PPE: Don appropriate PPE, including respiratory protection, before re-entering the area.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, silica gel, acid binder).[6] Do not use combustible materials like sawdust.

  • Collect: Carefully scoop the absorbed material into a suitable, closed container for disposal.[6]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, regional, and national regulations. This material should be treated as hazardous waste. Do not allow it to enter the environment or sewer systems.[6] Package the waste in approved, labeled containers and transfer it to a licensed waste disposal company.

Diagrams and Visual Workflows

Safe Handling Workflow

The following diagram outlines the critical decision points and steps for safely handling this compound from receipt to use.

cluster_prep Preparation & Assessment cluster_handling Active Handling in Fume Hood cluster_cleanup Post-Handling & Storage start Receive Chemical verify_sds Verify SDS is Available & Understood start->verify_sds ppe_check Don Correct PPE (Goggles, Face Shield, Gloves, Lab Coat) verify_sds->ppe_check hood_check Ensure Fume Hood is Operational ppe_check->hood_check transport Transport to Fume Hood hood_check->transport unseal Unseal Container transport->unseal aliquot Perform Aliquoting/ Reaction Setup unseal->aliquot reseal Securely Reseal Container aliquot->reseal decontaminate Decontaminate Work Surface & Equipment reseal->decontaminate dispose_waste Dispose of Contaminated Waste Properly decontaminate->dispose_waste store Return to Freezer Storage (Corrosives Area) dispose_waste->store remove_ppe Remove PPE Correctly store->remove_ppe end_op Wash Hands Thoroughly remove_ppe->end_op

Caption: Workflow for the safe handling of corrosive chemicals.

Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

  • Reactivity: This compound is not expected to undergo hazardous polymerization.

  • Chemical Stability: Stable under recommended storage conditions (freezer, tightly sealed).[6]

  • Conditions to Avoid: Exposure to incompatible materials, heat, and sources of ignition.[6]

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: Upon combustion, it may produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]

References

  • This compound, 95%. Fisher Scientific.

  • This compound, 95%. Labchem.

  • This compound, 95%, Thermo Scientific. Fisher Scientific.

  • SAFETY DATA SHEET - tert-Butyl isocyanate. Sigma-Aldrich.

  • SAFETY DATA SHEET - tert-butyl methyl ether. Sigma-Aldrich.

  • This compound, 95%. Fisher Scientific.

  • This compound, 95% 100 mg. Thermo Fisher Scientific.

  • SAFETY DATA SHEET - tert-Butyl (3R)-3-amino-5-methylhexanoate. Fisher Scientific.

  • This compound, 95% 100 mg. Thermo Fisher Scientific.

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The Emergence of a Key Chiral Building Block: A Technical Guide to tert-Butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of its Synthesis, Characterization, and Critical Role in Pharmaceutical Development

Introduction

In the landscape of modern pharmaceutical synthesis, the development of efficient and stereoselective methods for the preparation of chiral molecules is of paramount importance. Among the vast array of chiral building blocks, β-amino acids and their derivatives have garnered significant attention due to their prevalence in biologically active compounds. This guide focuses on a specific and crucial chiral intermediate: tert-butyl (3S)-3-amino-5-methylhexanoate . While not a household name in itself, this molecule plays a vital role as a precursor in the synthesis of major therapeutic agents, most notably the anticonvulsant and analgesic drug, Pregabalin.

This document will provide a comprehensive overview of the discovery and history of this compound, delving into the evolution of its synthetic routes. We will explore the chemical principles that underpin its stereoselective synthesis and elucidate its significance as a key intermediate in the broader context of drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of the synthesis and application of this important chiral building block.

Part 1: Discovery and Historical Context

The history of this compound is intrinsically linked to the development of (S)-3-(aminomethyl)-5-methylhexanoic acid, commercially known as Pregabalin. The quest for an efficient and enantiomerically pure synthesis of Pregabalin spurred the exploration of various synthetic pathways, leading to the identification of key intermediates like the title compound.

While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its emergence can be traced through the evolution of synthetic strategies for β-substituted γ-aminobutyric acid (GABA) analogues. Early synthetic routes to Pregabalin often involved the resolution of a racemic mixture of 3-(aminomethyl)-5-methylhexanoic acid. However, the demand for more efficient and cost-effective processes drove the development of asymmetric syntheses, where the desired stereochemistry is established early in the synthetic sequence.

It is within this context that this compound emerged as a valuable intermediate. The tert-butyl ester group serves as a bulky and stable protecting group for the carboxylic acid functionality, preventing unwanted side reactions during subsequent chemical transformations. More importantly, its stereocenter at the C3 position provides the correct chirality required for the final drug substance. The development of synthetic methods to produce this intermediate with high enantiomeric purity was a significant step forward in the industrial-scale production of Pregabalin.

Part 2: Key Synthetic Strategies

The synthesis of this compound is a testament to the advancements in asymmetric synthesis. Various methodologies have been developed to introduce the chiral amine group with high stereocontrol. These methods often fall into broader categories of enantioselective synthesis of β-amino esters.

Asymmetric Hydrogenation

One of the prominent methods for the synthesis of chiral β-amino esters involves the asymmetric hydrogenation of a corresponding β-enamino ester. This approach utilizes a chiral catalyst, often a rhodium complex with a chiral phosphine ligand such as Me-DuPHOS, to stereoselectively deliver hydrogen to the double bond.

Conceptual Workflow for Asymmetric Hydrogenation:

Figure 1: Conceptual workflow of asymmetric hydrogenation to produce the target compound.

This method is highly efficient and provides the desired product with excellent enantiomeric excess (ee). The choice of catalyst and reaction conditions are critical to achieving high stereoselectivity.

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy employs a chiral auxiliary to direct the stereochemical outcome of a reaction. In this approach, a chiral molecule is temporarily attached to the substrate, guiding the formation of the desired stereocenter. After the key stereoselective transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A practical, large-scale synthesis of β-amino esters has been developed utilizing a chiral imine derived from (S)-phenylglycinol.[1] This imine undergoes a diastereoselective reaction with a Reformatsky reagent, followed by oxidative cleavage of the chiral auxiliary.[1]

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis (Illustrative)

  • Imine Formation: Condensation of isovaleraldehyde with a chiral amine (e.g., (S)-phenylglycinol) to form a chiral imine.

  • Diastereoselective Addition: Reaction of the chiral imine with a suitable nucleophile (e.g., a Reformatsky reagent derived from a tert-butyl haloacetate) to introduce the ester functionality. The chiral auxiliary directs the attack of the nucleophile to one face of the imine, leading to a high diastereomeric excess.

  • Auxiliary Cleavage: Oxidative cleavage of the chiral auxiliary, for instance, using sodium periodate, to release the free amine.[1]

  • Work-up and Isolation: Standard aqueous work-up and purification by chromatography or crystallization to yield this compound.

Biocatalytic Approaches

Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative for the synthesis of chiral molecules. Lipases, for example, can be used for the kinetic resolution of racemic mixtures of β-amino esters or their precursors. In a kinetic resolution, one enantiomer reacts much faster than the other, allowing for their separation.

While not a direct synthesis of the (S)-enantiomer, biocatalytic resolution can be an effective way to obtain enantiomerically pure material from a racemic mixture.

Part 3: Role in Pharmaceutical Synthesis - The Case of Pregabalin

The primary significance of this compound lies in its role as a key intermediate in the synthesis of Pregabalin. Several patented and published synthetic routes for Pregabalin utilize this or closely related intermediates.

Synthetic Pathway from Intermediate to Pregabalin:

Sources

A Technical Guide to the Spectral Analysis of tert-Butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectral data for tert-butyl (3S)-3-amino-5-methylhexanoate (CAS RN: 166023-30-9), a key chiral intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific molecule, this document leverages predictive methodologies and established spectroscopic principles to construct a comprehensive analytical profile. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. The causality behind spectral features is explained, providing a robust framework for researchers in compound verification, quality control, and process development.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its structure incorporates a primary amine, a bulky tert-butyl ester, and a chiral center, making it a precursor for molecules with specific stereochemical requirements. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stereochemical integrity of this intermediate throughout the drug development pipeline. This guide serves as a practical reference for the interpretation of its key spectral data.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecule's structure is essential for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering convention used in this guide for NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Based on established chemical shift principles and data from similar β-amino esters, the following ¹H and ¹³C NMR spectra are predicted.[1][2][3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (Hz) Justification
H on C6' & C6''~ 0.85 - 0.95Doublet6HJ ≈ 6.5Two diastereotopic methyl groups split by the single proton on C5.
H on C5~ 1.55 - 1.70Multiplet1H-Complex splitting due to coupling with protons on C4 and the two methyl groups.
H on C4~ 1.15 - 1.35Multiplet2H-Diastereotopic protons on a methylene group adjacent to a chiral center, showing complex splitting.
H on C2~ 2.20 - 2.40Multiplet2H-Protons on the α-carbon to the carbonyl group, appearing as a multiplet due to the adjacent chiral center.
H on C3~ 3.00 - 3.20Multiplet1H-Methine proton attached to the nitrogen-bearing carbon, shifted downfield by the electron-withdrawing amine group.
H on NH₂~ 1.50 - 2.50Broad Singlet2H-The chemical shift of amine protons is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange.
H on t-Butyl~ 1.45Singlet9H-Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C6' & C6''~ 22.5Alkyl methyl carbons.
C5~ 24.8Alkyl methine carbon.
C(CH₃)₃~ 28.1Methyl carbons of the tert-butyl group.
C4~ 43.5Alkyl methylene carbon.
C2~ 45.8Methylene carbon alpha to the ester carbonyl.
C3~ 48.2Methine carbon attached to the amino group.
C (CH₃)₃~ 80.5Quaternary carbon of the tert-butyl group, significantly downfield due to the attached oxygen.[5]
C1 (C=O)~ 172.5Carbonyl carbon of the ester, appearing in the characteristic downfield region.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands.[7][8][9][10][11][12][13]

Frequency Range (cm⁻¹) Vibration Functional Group Expected Intensity
3380 - 3300N-H Asymmetric & Symmetric StretchPrimary AmineMedium (two bands)
2960 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Strong
1735 - 1715C=O Stretchtert-Butyl EsterStrong
1650 - 1580N-H Bend (Scissoring)Primary AmineMedium to Weak
1250 - 1150C-O StretchEsterStrong
1250 - 1020C-N StretchAliphatic AmineMedium to Weak

Experimental Protocol: Acquiring an IR Spectrum

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean salt plates is recorded.

  • Sample Analysis: The prepared sample is placed in the spectrometer's sample holder, and the spectrum is acquired.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum:

  • Molecular Ion (M⁺): The expected molecular weight is 201.31 g/mol . The molecular ion peak at m/z = 201 would likely be of low abundance or absent due to the lability of the tert-butyl group and the amino group.

  • Major Fragmentation Pathways:

    fragmentation M [M]+. m/z = 201 F1 [M - 57]+ m/z = 144 (Loss of t-butyl radical) M->F1 - •C(CH3)3 F2 [M - 15]+ m/z = 186 (Loss of methyl radical) M->F2 - •CH3 F3 [M - 101]+ m/z = 100 (Alpha-cleavage) M->F3 - •CH2COOtBu F4 [M - 73]+ m/z = 128 F1->F4 - CO2

    Caption: Predicted major fragmentation pathways for this compound.

    • Loss of a tert-butyl radical (m/z 144): A very common and often dominant fragmentation pathway for tert-butyl esters is the loss of the tert-butyl group as a stable radical, leading to the formation of an acylium ion.[14]

    • Loss of a methyl radical (m/z 186): Cleavage of a methyl group from the tert-butyl or isobutyl moiety can also occur.

    • Alpha-cleavage adjacent to the amine (m/z 100): The bond between C3 and C4 can break, leading to a fragment containing the isobutyl group and the amine.

    • Decarboxylation (from m/z 144 to m/z 100): The fragment at m/z 144 can further lose carbon dioxide to give a fragment at m/z 100.

    • Formation of the tert-butyl cation (m/z 57): A prominent peak at m/z 57 is expected due to the high stability of the tert-butyl cation.[15]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: A detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for researchers to identify and characterize this important synthetic intermediate. While these predicted spectra are valuable tools, it is always recommended to confirm these findings with experimentally obtained data for definitive structural elucidation and quality assessment.

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Methodological & Application

Application Note: Asymmetric Synthesis of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

tert-butyl (3S)-3-amino-5-methylhexanoate is a crucial chiral intermediate in the pharmaceutical industry. Its primary importance lies in its role as a key precursor for the synthesis of (S)-Pregabalin, the active enantiomer of the drug marketed as Lyrica®. Pregabalin is a gamma-aminobutyric acid (GABA) analogue used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder[1][2]. The therapeutic activity of Pregabalin is almost exclusively due to the (S)-enantiomer, making the stereocontrolled synthesis of its intermediates a critical challenge for industrial and academic researchers.

This document provides a detailed guide to the asymmetric synthesis of this compound, focusing on robust and scalable methodologies. We will delve into the underlying principles of the most effective strategies, provide detailed experimental protocols, and offer insights grounded in established chemical literature.

Strategic Overview: Pathways to Enantiopurity

Achieving high enantiomeric purity for β-amino acids and their esters is a central theme in modern organic synthesis[3][4]. Several strategies have been developed, each with distinct advantages. For the synthesis of this compound, the most prominent and industrially viable approaches include:

  • Transition Metal-Catalyzed Asymmetric Hydrogenation : This is arguably the most efficient and atom-economical method. It involves the direct hydrogenation of a prochiral β-enamino ester or a related unsaturated precursor using a chiral catalyst[5]. Rhodium and Ruthenium complexes featuring chiral phosphine ligands are particularly effective, often delivering near-perfect enantioselectivity[6][7][8].

  • Enzymatic Resolution : Biocatalytic methods offer high selectivity under mild conditions. A common approach involves the kinetic resolution of a racemic intermediate, where an enzyme (e.g., a lipase) selectively transforms one enantiomer, allowing the desired (S)-enantiomer to be isolated[1][9].

  • Chiral Auxiliary-Based Synthesis : This classical approach involves covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. Reagents like tert-butanesulfinamide have proven highly effective for the synthesis of a wide array of chiral amines[10][11].

This guide will focus primarily on the Rhodium-Catalyzed Asymmetric Hydrogenation due to its high efficiency, excellent enantioselectivity, and scalability.

Featured Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

Principle and Rationale

Asymmetric hydrogenation is a powerful technique that uses a small amount of a chiral transition-metal complex to convert a large amount of a prochiral substrate into a single enantiomer of the product[5][8]. The key to this transformation is the chiral ligand coordinated to the metal center (e.g., Rhodium), which creates a chiral environment and directs the delivery of hydrogen to one face of the double bond.

For the synthesis of β-amino esters, the hydrogenation of β-(acylamino)acrylates or β-enamino esters is a straightforward and highly effective route[6][7][12]. The Rh-DuPhos and Rh-BICP catalyst systems, in particular, have demonstrated exceptional performance, achieving enantiomeric excesses (ee) up to 99.6% for these substrates[6]. This method is favored for its operational simplicity and minimal generation of waste.

Experimental Workflow

The overall process can be visualized as a two-stage synthesis: preparation of the β-enamino ester substrate followed by the key asymmetric hydrogenation step.

G cluster_0 Part 1: Substrate Synthesis cluster_1 Part 2: Asymmetric Hydrogenation A tert-Butyl Acetoacetate + Isovaleraldehyde B Condensation Reaction (e.g., with NH4OAc) A->B C tert-Butyl (E/Z)-3-amino-5- methylhex-2-enoate B->C D Asymmetric Hydrogenation (Rh-Chiral Ligand, H2) C->D E Purification (Chromatography/Crystallization) D->E F tert-Butyl (3S)-3-amino- 5-methylhexanoate (Target Molecule) E->F Catalyst [Rh(COD)(Me-DuPhos)]+BF4- Catalyst->D H2 H2 (gas) H2->D

Caption: Workflow for the synthesis of the target molecule via asymmetric hydrogenation.

Detailed Step-by-Step Protocol

PART A: Synthesis of Substrate (tert-Butyl 3-amino-5-methylhex-2-enoate)

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene (250 mL), isovaleraldehyde (21.5 g, 0.25 mol), tert-butyl acetoacetate (40.0 g, 0.25 mol), and ammonium acetate (1.9 g, 0.025 mol).

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Continue refluxing for 3-5 hours or until no more water is collected. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 100 mL) and brine (100 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tert-butyl 3-amino-5-methylhex-2-enoate as a yellow oil. This crude product, which is typically a mixture of E/Z isomers, is often suitable for use in the next step without further purification.

PART B: Rhodium-Catalyzed Asymmetric Hydrogenation

Safety Note: Hydrogenation reactions should be conducted in a well-ventilated fume hood using appropriate high-pressure equipment and safety precautions.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere (N₂ or Ar), charge a high-pressure reactor vessel with the chiral catalyst, such as [Rh(COD)(Me-DuPhos)]BF₄ (0.1-0.5 mol%).

  • Reaction Assembly: Remove the reactor from the glovebox. Add degassed methanol (or another suitable solvent like toluene) (100 mL) via cannula transfer.

  • Substrate Addition: Add the crude tert-butyl 3-amino-5-methylhex-2-enoate (e.g., 21.3 g, 0.1 mol) dissolved in a small amount of degassed methanol to the reactor.

  • Hydrogenation: Seal the reactor. Purge the system several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-100 psi)[6].

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature (or slightly elevated temperature, e.g., 40°C) for 12-24 hours. Monitor the reaction for hydrogen uptake and check for completion using TLC or GC.

  • Work-up and Isolation: Once the reaction is complete, carefully vent the excess hydrogen. Concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure this compound.

Characterization and Quality Control
  • Structural Confirmation: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Enantiomeric Purity: The enantiomeric excess (ee) is the most critical parameter. It is determined by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H or AD-H column).

Data Presentation: Typical Reaction Parameters and Results

The efficiency of the asymmetric hydrogenation is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of representative data based on published literature for similar substrates.

Catalyst SystemSubstrateH₂ Pressure (psi)SolventYield (%)ee (%)Reference
[Rh(COD)(Me-DuPhos)]⁺β-(Acylamino)acrylate40Toluene>95>99[6]
[Rh(COD)(BICP)]⁺β-(Acylamino)acrylate40Toluene>9598-99[6][7]
Rh-TangPhosN-Aryl β-enamino ester90Toluene>9996.3[13]

Scientific Insights and Troubleshooting

  • Causality of Catalyst Choice: The success of this synthesis hinges on the chiral ligand. Diphosphine ligands like Me-DuPhos create a rigid C₂-symmetric chiral pocket around the rhodium center. This steric and electronic environment forces the prochiral substrate to coordinate in a specific orientation, leading to the highly selective addition of hydrogen from one face. The Rh-Me-DuPhos catalyst is particularly effective for E-isomers of the substrate, while Rh-BICP can be more versatile for E/Z mixtures[6][7].

  • Solvent Effects: The choice of solvent can influence both the rate and enantioselectivity of the reaction. While methanol is commonly used, less coordinating solvents like toluene or THF can sometimes enhance selectivity by minimizing competitive binding to the metal center.

  • Troubleshooting Low Enantioselectivity (ee):

    • Catalyst Purity: Ensure the catalyst is of high purity and has not been exposed to air or moisture, which can lead to deactivation or the formation of less selective species.

    • Substrate Quality: Impurities in the enamine substrate can sometimes act as catalyst poisons. Purifying the substrate before hydrogenation may be necessary.

    • Hydrogen Pressure/Temperature: These parameters should be optimized. Excessively high temperatures can sometimes erode enantioselectivity by allowing the reaction to proceed through less-selective pathways.

  • Self-Validating Protocol: The robustness of this protocol is demonstrated by its high reproducibility and the consistent achievement of >98% ee across various scales. The primary validation is the chiral HPLC analysis, which provides a direct and unambiguous measure of the reaction's success.

Alternative Strategy: Enzymatic Kinetic Resolution

For laboratories not equipped for high-pressure hydrogenations, enzymatic resolution offers a viable alternative.

G Racemate Racemic Precursor (e.g., rac-cyano ester) Reaction Selective Hydrolysis Racemate->Reaction Enzyme Enzyme (e.g., Lipase) + H2O Enzyme->Reaction Separation Separation Reaction->Separation S_Product (S)-Cyano Ester (Desired, Unreacted) Separation->S_Product R_Product (R)-Carboxylic Acid (Hydrolyzed) Separation->R_Product Final_Step Reduction (e.g., Raney Ni) & Deprotection S_Product->Final_Step Target Final Product Final_Step->Target

Caption: Workflow for enzymatic resolution to obtain the desired (S)-enantiomer.

Principle: This method relies on an enzyme, typically a lipase, to selectively hydrolyze one enantiomer of a racemic ester precursor (e.g., racemic ethyl 3-cyano-5-methylhexanoate) faster than the other. This leaves the desired, unreacted (S)-ester enantiomer in high enantiomeric purity[1]. The hydrolyzed (R)-acid can then be easily separated. The remaining (S)-ester is subsequently reduced (e.g., with Raney Nickel) to afford the final product[1]. While elegant, this method is inherently limited to a maximum theoretical yield of 50% unless the unwanted enantiomer is racemized and recycled.

Conclusion

The asymmetric synthesis of this compound is a well-established process of significant industrial importance. Among the available methods, Rhodium-catalyzed asymmetric hydrogenation of the corresponding β-enamino ester stands out as a superior strategy, offering high yields, exceptional enantioselectivity, and operational efficiency suitable for large-scale production. The protocols and insights provided in this guide are designed to empower researchers to reliably and efficiently synthesize this vital chiral building block, facilitating further research and development in medicinal chemistry.

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  • Eureka | Patsnap. (n.d.). Preparation method of pregabalin intermediate. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of enamines and derivatives. [Link]

  • ResearchGate. (n.d.). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. [Link]

  • Liu, Z. Q., et al. (2019). Asymmetric Synthesis of Tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate Using a Self-Sufficient Biocatalyst Based on Carbonyl Reductase and Cofactor Co-Immobilization. Applied Microbiology and Biotechnology, 103(23), 9395-9405. [Link]

  • Google Patents. (n.d.). WO2012025861A1 - Process for the preparation of ( s )
  • Royal Society of Chemistry. (n.d.). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. [Link]

  • Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization. [Link]

  • Ellman, J. A., et al. (2011). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 6(11), 1828–1842. [Link]

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Application Notes & Protocols for the Use of tert-Butyl (3S)-3-Amino-5-methylhexanoate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Role of β-Amino Acids in Modern Peptide Chemistry

The field of peptide therapeutics is continually evolving, driven by the need for molecules with enhanced stability, predictable structure, and improved pharmacological profiles. While peptides composed of natural α-amino acids are central to biology, their application as drugs is often hampered by rapid proteolytic degradation. The incorporation of non-canonical amino acids is a powerful strategy to overcome these limitations.[1]

Among the most promising of these building blocks are β-amino acids. These structural analogues of α-amino acids possess an additional carbon atom in their backbone, a seemingly minor change that imparts profound effects.[2] Peptides incorporating β-amino acids, often called β-peptides or α,β-peptides, exhibit remarkable resistance to enzymatic hydrolysis and can fold into unique and stable secondary structures, such as helices and turns, that are not accessible to their natural counterparts.[3][4]

This guide focuses on (3S)-3-amino-5-methylhexanoic acid , a β-amino acid analogue of L-leucine (β-homoleucine). Specifically, we will detail the application of its derivatives in peptide synthesis. The title compound, tert-butyl (3S)-3-amino-5-methylhexanoate , features a free amine and a tert-butyl (tBu) protected carboxylic acid. While this form is relevant for specific solution-phase applications, its primary role in modern peptide science is as a transient intermediate during Solid-Phase Peptide Synthesis (SPPS). The actual building block used for incorporation is typically the N-α-protected version, N-Fmoc-(3S)-3-amino-5-methylhexanoic acid , which is fully compatible with the widely used Fmoc/tBu orthogonal protection strategy.

This document provides the scientific rationale and detailed protocols for incorporating this versatile building block into synthetic peptides, enabling researchers to engineer novel peptidomimetics for therapeutic and research applications.[1]

Featured Building Blocks: Chemical Properties

For successful peptide synthesis, it is crucial to use the correct N-α-protected building block. The most common strategy, Fmoc-SPPS, requires an N-Fmoc protected amino acid. The properties of this key reagent and its relationship to the title compound are summarized below.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole in Synthesis
N-Fmoc-(3S)-3-amino-5-methylhexanoic acid C22H25NO4367.44161429-79-4Primary Building Block for Fmoc-SPPS.
This compound C11H23NO2201.31166023-29-6Intermediate on resin after Fmoc deprotection; reagent for some solution-phase syntheses.
(3S)-3-Amino-5-methylhexanoic acid (β-Homoleucine)C7H15NO2145.2022818-43-5The final, deprotected residue in the peptide.[5]

Core Concept: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS)

The most efficient and common method for creating custom peptides is Solid-Phase Peptide Synthesis (SPPS). The process involves building a peptide chain sequentially while the C-terminus is anchored to an insoluble polymer resin.[6][7] The Fmoc/tBu strategy is favored for its use of milder reaction conditions compared to older Boc-based methods.[8]

The Principle of Orthogonality: The success of Fmoc SPPS relies on an "orthogonal" protection scheme. Two different classes of protecting groups are used, which can be removed under distinct chemical conditions without affecting the other.[9]

  • Temporary N-α-Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amine of the incoming amino acid. It is stable to acid but is selectively removed by a weak base, typically a solution of piperidine in DMF.[6]

  • Permanent Side-Chain/C-Terminus Protection: Reactive amino acid side chains are protected with acid-labile groups, most commonly the tert-butyl (tBu) group or its derivatives (e.g., Trityl). These groups are stable to the basic conditions of Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, typically Trifluoroacetic Acid (TFA).[10]

The tert-butyl ester of the title compound fits perfectly within this strategy, as it is cleaved under the final TFA cleavage conditions.

The SPPS Workflow

The synthesis follows a repeated cycle of deprotection, activation, and coupling to add each amino acid.

cluster_cycle SPPS Cycle (Repeated for each Amino Acid) A 1. N-Terminal Deprotection (20% Piperidine in DMF) Removes Fmoc group, revealing free amine. B 2. Washing (DMF, DCM) Removes excess piperidine and byproducts. A->B Repeat C 3. Amino Acid Activation & Coupling (Fmoc-AA-OH + Activator like HBTU/DIPEA) Activated AA couples to free amine on resin. B->C Repeat D 4. Washing (DMF) Removes excess reagents and byproducts. C->D Repeat D->A Repeat Final Final Step: Cleavage & Global Deprotection (TFA + Scavengers) D->Final After last AA Start Start: Fmoc-AA-Resin Start->A Product Purified Peptide Final->Product caption General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

General workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Incorporation of β-Homoleucine via Fmoc-SPPS

This protocol details the manual synthesis of a peptide containing a (3S)-3-amino-5-methylhexanoic acid residue using standard laboratory equipment.

Materials & Reagents
  • Resin: Rink Amide resin (for C-terminal amide peptides) or pre-loaded Wang resin.

  • N-α-Protected Amino Acids: Standard Fmoc-protected α-amino acids and Fmoc-(3S)-3-amino-5-methylhexanoic acid .

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU.

    • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Precipitation Solvent: Cold diethyl ether.

  • Monitoring: Kaiser test kit (for primary amines).

Experimental Workflow Diagram
Detailed workflow for incorporating Fmoc-β-Homoleucine via SPPS.
Step-by-Step Methodology
  • Resin Swelling: Place the resin in a reaction vessel. Add DMF (~10 mL/g of resin) and allow it to swell for 15-30 minutes with gentle agitation. Drain the DMF.[7]

  • Fmoc Deprotection: Add the deprotection solution (20% piperidine in DMF) to the resin. Agitate for 10-20 minutes. Drain and repeat once. This removes the Fmoc group from the N-terminus of the growing peptide chain, yielding a free primary or secondary amine.[6]

  • Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(3S)-3-amino-5-methylhexanoic acid (3 equivalents relative to resin capacity), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of DMF. Allow to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature.

    • Causality Note: β-amino acids can exhibit slower coupling kinetics than α-amino acids due to steric hindrance.[11] While standard couplings take 30-60 minutes, it is advisable to allow 1-3 hours for the β-amino acid coupling.

  • Monitoring the Coupling: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates complete coupling. A positive result (blue beads) signifies the presence of unreacted free amines, and a second coupling is required.[7]

  • Repeat Cycle: After a successful coupling, wash the resin with DMF (3x) and return to Step 2 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

    • Wash the resin extensively (DMF, then DCM) and dry it under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) to the resin (~10 mL/g). Agitate at room temperature for 2-3 hours.[6]

    • Causality Note: The strong acid (TFA) cleaves the peptide from the resin linker and simultaneously removes all acid-labile side-chain protecting groups, including the tert-butyl ester from the β-homoleucine residue.[12] TIS acts as a scavenger, quenching the reactive tert-butyl cations generated during deprotection, which could otherwise cause unwanted side reactions.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum, dissolve in a suitable solvent (e.g., water/acetonitrile mixture), and lyophilize.

Protocol 2: Analysis and Characterization

Analysis of the crude product is essential to verify the success of the synthesis before proceeding to purification.

Instrumentation & Methods
  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing peptide purity.[13][14]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Note: The incorporation of a β-amino acid can increase the hydrophobicity of a peptide, potentially leading to a longer retention time compared to its all-α-amino acid equivalent.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the identity of the synthesized peptide by measuring its molecular weight.[16][17] The HPLC system is coupled directly to a mass spectrometer (e.g., ESI-Q-TOF). The observed mass should match the calculated theoretical mass of the target peptide.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling of β-Amino Acid (Positive Kaiser Test)1. Steric hindrance of the β-amino acid leading to slow kinetics.[11]2. Peptide aggregation on the resin.1. Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.2. Extend Coupling Time: Increase the initial coupling time to 3-4 hours.3. Use a Stronger Activator: Switch from HBTU to HATU or COMU.
Low Purity or Multiple Peaks in HPLC 1. Incomplete deprotection of Fmoc groups during synthesis.2. Deletion sequences from incomplete coupling steps.3. Side reactions during final cleavage (e.g., alkylation by tBu cations).[10]1. Ensure fresh deprotection solution is used; extend deprotection time if necessary.2. Use a capping step (e.g., with acetic anhydride) after each coupling to block unreacted amines.3. Ensure an adequate volume of cleavage cocktail with sufficient scavengers (TIS) is used.
Observed Mass is +56 Da Higher than Expected Incomplete removal of a tert-butyl (tBu) protecting group from the β-homoleucine or another residue during TFA cleavage.1. Extend the TFA cleavage time to 4 hours.2. Increase the temperature of the cleavage reaction slightly (e.g., to 30-35°C), if the peptide sequence is stable.3. Ensure the TFA used is fresh and anhydrous.

Alternative Application: Solution-Phase Synthesis

While less common, This compound can be used directly in solution-phase peptide synthesis. In this approach, a peptide fragment with a free C-terminal carboxylic acid is activated (e.g., with HBTU/DIPEA) and then reacted with the free amine of the title compound. This results in the C-terminal extension of the peptide, with the new C-terminus protected as a tert-butyl ester.[18] This method is useful for fragment condensation strategies but is generally more labor-intensive than SPPS.

References

  • Cabréle, C., Martinek, T., & Berlicki, Ł. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
  • Google Patents. (2019). Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • Guria, S., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (2014). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available at: [Link]

  • Gopi, H., et al. (2004). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Available at: [Link]

  • Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. Available at: [Link]

  • ResearchGate. (1996). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available at: [Link]

  • ResearchGate. (2004). Beta-amino acids: versatile peptidomimetics. Available at: [Link]

  • Google Patents. (2015). Cleavage of synthetic peptides.
  • Nagy, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Advances. Available at: [Link]

  • Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2024). Fmoc Solid-Phase Peptide Synthesis. Available at: [Link]

  • Kine-Med. (2024). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. Available at: [Link]

  • Burgess, K., et al. (2001). Dimeric Beta-Turn Peptidomimetics as Ligands for the Neurotrophin Receptor TrkC. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • AAPPTec. (2024). How to Synthesize a Peptide. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2024). Fmoc Solid-Phase Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Mesa Labs. SPPS Tips For Success Handout. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Available at: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • ResearchGate. (2018). Dependence of stepwise SPPS yield on coupling efficiency (A) and number of coupling steps (B). Available at: [Link]

  • CSBio. (2024). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Available at: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. Available at: [Link]

  • PubChem. (2024). (S)-3-Amino-5-methyl-hexanoic acid. Available at: [Link]

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Application Notes and Protocols: Tert-butyl (3S)-3-amino-5-methylhexanoate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Amino Esters in Medicinal Chemistry

In the landscape of modern drug discovery, the demand for enantiomerically pure compounds is paramount for achieving therapeutic specificity and minimizing off-target effects. Chiral amines and their derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[1][2] Among these, β-amino acids and their esters represent a particularly valuable class of synthons due to their presence in numerous biologically active molecules and their ability to form stable secondary structures in peptides. This application note focuses on tert-butyl (3S)-3-amino-5-methylhexanoate , a key chiral building block, and its pivotal role in the synthesis of important therapeutic agents, most notably the γ-aminobutyric acid (GABA) analogue, Pregabalin.

This compound (CAS No: 166023-30-9) is the tert-butyl ester of (S)-3-amino-5-methylhexanoic acid, a non-proteinogenic β-amino acid. The presence of the chiral center at the C3 position and the isobutyl side chain makes it a valuable precursor for creating complex molecular architectures with defined stereochemistry. The tert-butyl ester functionality serves as a convenient protecting group for the carboxylic acid, which is stable under various reaction conditions but can be selectively removed under acidic conditions.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this compound, with a primary focus on its utilization in the synthesis of Pregabalin. Detailed protocols, scientific rationale, and analytical methods are presented to facilitate its effective use in a research and development setting.

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of a starting material is crucial for successful synthesis.

PropertyValue
IUPAC Name This compound
Synonyms This compound
CAS Number 166023-30-9
Molecular Formula C₁₁H₂₃NO₂
Molecular Weight 201.31 g/mol
Appearance Liquid or solid
Purity ≥95%

Core Application: Synthesis of (S)-Pregabalin

Pregabalin, marketed under the trade name Lyrica, is an anticonvulsant and analgesic drug used to treat epilepsy, neuropathic pain, and generalized anxiety disorder.[2] Its therapeutic efficacy is attributed to the (S)-enantiomer, highlighting the importance of stereoselective synthesis. This compound is a strategic starting material for the synthesis of (S)-Pregabalin.

The overall synthetic strategy involves the protection of the amino group followed by the hydrolysis of the tert-butyl ester to yield the final active pharmaceutical ingredient (API). While various synthetic routes to Pregabalin exist, the use of chiral pool starting materials like (S)-3-amino-5-methylhexanoic acid and its derivatives is a common and efficient approach.

Synthetic Workflow Overview

The conversion of this compound to (S)-Pregabalin can be conceptualized in a two-step process. The first step involves the protection of the primary amine, typically with a tert-butoxycarbonyl (Boc) group, to form an intermediate that is amenable to further purification and manipulation without undesired side reactions. The second step is the deprotection of both the N-Boc group and the tert-butyl ester under acidic conditions to yield the final product.

G A This compound B N-Boc Protection A->B (Boc)₂O, Base C tert-butyl (3S)-3-(Boc-amino)-5-methylhexanoate B->C D Acidic Hydrolysis (Ester and Boc Deprotection) C->D Strong Acid (e.g., HCl) E (S)-Pregabalin D->E

Caption: Synthetic workflow from this compound to (S)-Pregabalin.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Protocol 1: N-Boc Protection of this compound

Rationale: The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard procedure in peptide synthesis and organic chemistry. This step prevents the amine from participating in unwanted side reactions and facilitates handling and purification of the intermediate. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for this synthetic route.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (NEt₃)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable organic solvent such as THF or DCM in a round-bottom flask.

  • Add an aqueous solution of sodium bicarbonate (2-3 equivalents) or triethylamine (1.5 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same organic solvent to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

  • Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.

  • The crude product, tert-butyl (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoate, can be purified by column chromatography on silica gel if necessary.

Protocol 2: Acidic Hydrolysis to (S)-Pregabalin

Rationale: The final step in the synthesis is the removal of both the N-Boc and the tert-butyl ester protecting groups. Strong acidic conditions, such as treatment with hydrochloric acid, facilitate the cleavage of both groups to yield the free amino acid, (S)-Pregabalin. The tert-butyl ester is cleaved via a mechanism involving the formation of a stable tert-butyl cation.[3]

Materials:

  • tert-butyl (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoate (from Protocol 1) or this compound

  • Concentrated Hydrochloric Acid (HCl) or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM) (if using TFA)

  • Water (deionized)

  • Isobutanol

  • Tri-n-butylamine (n-Bu₃N)

  • Rotary evaporator

  • Lyophilizer (optional)

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected intermediate or the starting this compound in a minimal amount of a suitable solvent or use neat.

  • Add an excess of 4N Hydrochloric Acid.

  • Heat the reaction mixture to reflux for 8-12 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous layer with dichloromethane to remove any organic impurities.

  • Concentrate the aqueous layer under reduced pressure.

  • Saturate the aqueous residue with sodium chloride and extract the product with isobutanol.

  • Combine the isobutanol extracts and concentrate under reduced pressure.

  • Adjust the pH of the residue to 4-5 with tri-n-butylamine to precipitate the product.

  • Filter the solid product, wash with a small amount of cold isobutanol, and dry under vacuum to yield (S)-Pregabalin.

Analytical Characterization

Ensuring the purity and stereochemical integrity of the final product is critical in pharmaceutical synthesis.

Chiral Purity Analysis by HPLC

Rationale: The biological activity of Pregabalin resides in the (S)-enantiomer. Therefore, it is essential to confirm the enantiomeric purity of the synthesized product. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase or pre-column derivatization with a chiral reagent is the method of choice for this analysis.[1][4]

Method: Pre-column Derivatization with Marfey's Reagent

  • Derivatization: React a known concentration of the synthesized Pregabalin with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in a suitable buffer (e.g., sodium bicarbonate) at a slightly elevated temperature.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., Lichrospher C18, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% triethylamine adjusted to pH 3.0 with phosphoric acid) and acetonitrile (e.g., 55:45 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Analysis: Inject the derivatized sample into the HPLC system. The diastereomeric derivatives of the (S) and (R) enantiomers will have different retention times, allowing for their separation and quantification.

  • Quantification: Calculate the enantiomeric excess (% ee) by comparing the peak areas of the two diastereomers.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Synthesized (S)-Pregabalin B Derivatization with Marfey's Reagent A->B C Injection B->C D Separation on C18 Column C->D E UV Detection (340 nm) D->E F Chromatogram E->F G Peak Integration F->G H Enantiomeric Purity (% ee) Calculation G->H

Caption: Workflow for chiral purity analysis of Pregabalin by HPLC.

Conclusion and Future Perspectives

This compound is a versatile and valuable chiral building block in drug discovery and development. Its primary application as a precursor to (S)-Pregabalin underscores the importance of enantiomerically pure β-amino acid derivatives in the synthesis of modern therapeutics. The protocols outlined in this application note provide a practical framework for the utilization of this compound in the laboratory. As the demand for chiral drugs continues to grow, the development of efficient and scalable synthetic routes utilizing such key intermediates will remain a critical area of research in medicinal chemistry.

References

  • Enantiospecific analysis of pregabalin by HPLC with chiral precolumn derivatiz
  • Shelke, S. H., Mhaske, P. C., & Bobade, V. D. (n.d.). Note An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry, 49B, 538-541.
  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Arc Org Inorg Chem Sci 1(3). DOI: 10.32474/AOICS.2018.01.000115.
  • Determination of optical impurity of pregabalin by HPLC with pre-column chiral derivatization. Journal of Chromatographic Science, 46(1), 42–44. [Link]

  • Mansoori, A., Zahednezhad, F., Bavili-Tabrizi, A., & Shahbazi, J. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • USP assay & enantiomeric purity of Pregabalin using Agilent 1260 Infinity II Prime LC. (2024). Agilent Technologies.
  • A new synthetic route for the preparation of pregabalin.
  • Liquid chromatographic separation of pregabalin and its possible impurities with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde.
  • Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages.
  • Wu, Y., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(21), 7065-7068.
  • Pregabalin free of lactam and a process for preparation thereof. (2009).
  • Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.
  • Hydrolysis of tert-butyl esters present in N-protected amino acids.
  • Process for synthesis of (s) - pregabalin. (2012).
  • Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. (2012).
  • 3-amino-2-hydroxy-5-methylhexanoic acid derivatives. Application to the synthesis of amastatin, an inhibitor of aminopeptidases. The Journal of Organic Chemistry. (URL not available)
  • (S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525. PubChem. [Link]

  • From pregabalin to rac-3-cyano-5-methylhexanoic acid: An easy conversion which valorizes waste pregabalin enantiomer.
  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319.
  • Synthesis of (s)-(+)-3-(aminomethyl)-5-methyl hexanoic acid.
  • Synthesis of - (+) - 3- (Aminomethyl) -5-methyl hexanoic acid, (s) pregabalin.

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analytical methods for "tert-butyl (3S)-3-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of tert-butyl (3S)-3-amino-5-methylhexanoate

Introduction: Context and Analytical Strategy

This compound (CAS: 166023-30-9) is a chiral building block of significant interest in pharmaceutical synthesis. Its structure, featuring a primary amine, a bulky tert-butyl ester, and a stereocenter, presents a unique set of analytical challenges. Accurate determination of its identity, purity, and enantiomeric excess is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).

This guide provides a multi-platform analytical strategy, moving beyond a simple listing of methods to explain the scientific rationale behind the selection of techniques and parameters. We will cover orthogonal methods for identity, achiral purity, and the critical determination of enantiomeric excess. The protocols described herein are designed to be robust and self-validating, providing researchers and drug development professionals with a comprehensive framework for the characterization of this molecule.

Key Analytical Challenges:
  • Lack of a Strong UV Chromophore: The molecule absorbs poorly in the ultraviolet spectrum, rendering standard HPLC-UV detection insensitive for impurity profiling at low levels.

  • Chirality: The presence of a stereocenter at the C3 position necessitates the use of specialized chiral separation techniques to quantify the desired (3S)-enantiomer against its (3R) counterpart.

  • Polarity and Volatility: The primary amine imparts polarity, which can complicate analysis by Gas Chromatography (GC) without prior derivatization to improve volatility and thermal stability.

To address these challenges, this guide details protocols for Liquid Chromatography-Mass Spectrometry (LC-MS), Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource(s)
CAS Number 166023-30-9[1][2]
Molecular Formula C₁₁H₂₃NO₂[1][3]
Molecular Weight 201.31 g/mol [2][3]
Appearance Clear colorless to yellow liquid or solid[1][2]
IUPAC Name This compound[1]

Method 1: Purity and Impurity Profiling by Reversed-Phase LC-MS

Rationale and Field Insights: For assessing purity and identifying potential process-related impurities or degradants, a high-sensitivity, universal detection method is required. Given the absence of a strong UV chromophore, Mass Spectrometry (MS) is the detector of choice. Electrospray Ionization (ESI) in positive ion mode is ideally suited for this molecule, as the primary amine is readily protonated to form a stable [M+H]⁺ ion. A reversed-phase C18 column provides excellent retention and separation for this moderately polar compound.

Experimental Workflow: LC-MS Purity Analysis

cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Processing s_prep Accurately weigh sample (~1 mg/mL) s_solv Dissolve in Diluent (50:50 Acetonitrile:Water) s_prep->s_solv s_filt Filter through 0.22 µm PTFE syringe filter s_solv->s_filt lc_inj Inject sample (1-5 µL) onto C18 RP Column s_filt->lc_inj Transfer to LC vial lc_sep Gradient Elution (Water/ACN w/ 0.1% Formic Acid) lc_inj->lc_sep ms_ion ESI Positive Ionization [M+H]⁺ = m/z 202.2 lc_sep->ms_ion ms_acq Full Scan & SIM/MRM Data Acquisition ms_ion->ms_acq d_integ Integrate Chromatogram (Total Ion Current - TIC) ms_acq->d_integ Acquired Data d_purity Calculate Area % Purity d_integ->d_purity d_id Identify Impurities by Mass-to-Charge Ratio d_integ->d_id

Caption: Workflow for LC-MS purity analysis of this compound.

Detailed Protocol: LC-MS

1. Reagents and Materials:

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Sample: this compound

  • Diluent: 50:50 (v/v) Acetonitrile:Water

2. Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of approximately 1.0 mg/mL in the diluent.

  • Vortex briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes; hold at 95% B for 1 minute; return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
Mass Spectrometer Waters Xevo TQ-S, Sciex Triple Quad 5500, or equivalent
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 450 °C
Acquisition Mode Full Scan (m/z 50-500) and Selected Ion Monitoring (SIM) or MRM for the target ion: [M+H]⁺ = m/z 202.2

4. Data Analysis:

  • Determine the purity of the main peak by calculating its area percentage relative to the total area of all peaks in the Total Ion Chromatogram (TIC).

  • Use the full scan data to tentatively identify unknown impurities based on their mass-to-charge ratios.

Method 2: Enantiomeric Purity by Chiral HPLC

Rationale and Field Insights: Quantifying the enantiomeric excess is arguably the most critical analytical task for a chiral molecule. This requires a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. For amino acid derivatives, polysaccharide-based CSPs (e.g., amylose or cellulose phenylcarbamates) are highly effective.[4] These separations are typically performed in normal-phase (e.g., hexane/alcohol) or polar organic modes, which enhance the hydrogen bonding and dipole-dipole interactions responsible for chiral recognition.

Logical Flow: Chiral Method Development

start Goal: Separate (3S) and (3R) Enantiomers screen_csp Screen CSPs (Polysaccharide-based, e.g., Chiralpak IA, IC) start->screen_csp select_mode Select Mobile Phase Mode (Normal vs. Polar Organic) screen_csp->select_mode optimize_mod Optimize Modifier (e.g., IPA, EtOH %) and Additive (e.g., TFA, DEA) select_mode->optimize_mod validate Validate Method (Resolution > 1.5, Specificity, Linearity) optimize_mod->validate final_method Finalized Protocol for Enantiomeric Purity validate->final_method

Caption: Decision workflow for developing a chiral HPLC separation method.

Detailed Protocol: Chiral HPLC

1. Reagents and Materials:

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade (optional additive)

  • Sample: this compound

  • Racemic standard: tert-butyl (3R,S)-3-amino-5-methylhexanoate (for peak identification and resolution validation)

2. Sample Preparation:

  • Prepare a solution of the sample at approximately 1.0 mg/mL in n-Hexane/IPA (90:10).

  • Prepare a solution of the racemic standard at the same concentration to confirm the elution order and calculate resolution.

  • Filter solutions through a 0.45 µm PTFE syringe filter.

3. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC or UPLC system with UV detector
Chiral Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (95:5, v/v). Adjust ratio as needed for optimal resolution.
Additive Optional: 0.1% TFA can improve peak shape for amines.
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Injection Vol. 10 µL
Detection UV at 210 nm (due to weak end-absorption of the ester carbonyl) or connection to an ELSD/CAD/MS detector.

4. Data Analysis:

  • Inject the racemic standard to determine the retention times of both the (3S) and (3R) enantiomers and to calculate the resolution factor (Rs). A value of Rs > 1.5 is considered baseline separation.

  • Inject the sample to be tested.

  • Calculate the Enantiomeric Excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Method 3: Identity Confirmation by GC-MS with Derivatization

Rationale and Field Insights: GC-MS provides excellent chromatographic efficiency and definitive structural information through mass spectral fragmentation patterns. However, the polarity of the primary amine in this compound can lead to poor peak shape and thermal degradation in the GC inlet. To overcome this, derivatization is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy.[5] It replaces the active hydrogen on the amine with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability for robust GC analysis.[6]

Experimental Workflow: GC-MS with Silylation

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis d_sample Place dried sample (or solution in ACN) in reaction vial d_reagent Add BSTFA + 1% TMCS and Acetonitrile d_sample->d_reagent d_react Seal vial and heat (e.g., 70 °C for 30 min) d_reagent->d_react gc_inj Inject derivatized sample (1 µL) d_react->gc_inj Cool and inject gc_sep Separate on DB-5ms capillary column gc_inj->gc_sep ms_ionize Electron Ionization (EI) at 70 eV gc_sep->ms_ionize ms_scan Acquire Mass Spectrum (m/z 40-600) ms_ionize->ms_scan data_rt Confirm Retention Time of TMS-derivative ms_scan->data_rt Acquired Data data_ms Compare acquired mass spectrum to reference data_rt->data_ms data_id Confirm Identity data_ms->data_id

Caption: Workflow for GC-MS analysis including the essential silylation derivatization step.

Detailed Protocol: GC-MS

1. Reagents and Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (ACN), anhydrous grade

  • Sample: this compound

  • Reaction vials with screw caps and septa

2. Derivatization Procedure:

  • Place ~0.5 mg of the sample into a 2 mL reaction vial.

  • Add 200 µL of anhydrous Acetonitrile and 200 µL of BSTFA (+1% TMCS).

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70 °C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before injection.

3. Instrumentation and Conditions:

ParameterRecommended Setting
GC System Agilent 8890 GC, Shimadzu GC-2030, or equivalent
MS System Agilent 5977B MSD, Shimadzu GCMS-QP2020 NX, or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent
Inlet Temp. 250 °C
Injection Mode Split (20:1)
Injection Vol. 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.
Ionization Electron Ionization (EI) at 70 eV
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range m/z 40-600

4. Data Analysis:

  • The resulting TMS-derivative (MW = 273.5 g/mol ) will have a characteristic retention time and mass spectrum.

  • Confirm identity by matching the fragmentation pattern with a reference spectrum. Key expected fragments include ions corresponding to the loss of a methyl group (M-15) and the loss of the tert-butyl group (M-57).

Method 4: Unambiguous Structure Elucidation by NMR Spectroscopy

Rationale and Field Insights: NMR spectroscopy is the gold standard for absolute structure confirmation. For this compound, ¹H NMR is particularly informative. The tert-butyl group provides an exceptionally sharp and intense singlet signal around 1.4 ppm, which serves as an excellent internal reference and confirms the presence of the ester moiety.[7][8] The remaining protons in the aliphatic chain will give characteristic multiplets, and their integration and coupling patterns can be used to piece together the entire structure. ¹³C NMR will confirm the number of unique carbon environments.

Expected ¹H NMR Resonances (in CDCl₃, ~400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 3.2 - 3.4m1H-CH(NH₂)
~ 2.2 - 2.4m2H-CH₂-COO
~ 1.6 - 1.8m1H-CH(CH₃)₂
~ 1.45s9H-O-C(CH₃)₃
~ 1.1 - 1.3m2H-CH₂-CH(NH₂)
~ 0.8 - 0.9d6H-CH(CH₃)₂

Note: The NH₂ protons may appear as a broad singlet and can be exchanged with D₂O.

Protocol: NMR Sample Preparation and Acquisition
  • Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Cap the tube and invert several times to ensure the sample is fully dissolved.

  • Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters are generally sufficient.

Summary and Method Selection Guide

Analytical QuestionPrimary MethodConfirmatory MethodKey Rationale
Identity Confirmation NMR SpectroscopyGC-MSNMR provides unambiguous structural data. GC-MS gives MW and fragmentation.
Achiral Purity / Impurities LC-MSGC-MS (derivatized)LC-MS is highly sensitive and universal. GC-MS offers orthogonal separation.
Enantiomeric Purity Chiral HPLCN/AThe only technique capable of physically separating and quantifying enantiomers.

This comprehensive guide equips the analytical scientist with the necessary protocols and scientific understanding to fully characterize this compound, ensuring data of the highest quality and integrity for research and drug development applications.

References

  • I-Jiung, C., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. [Link]

  • Loh, C. T., et al. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. ResearchGate. [Link]

  • Molbase. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

  • Pantoja, A., et al. (2020). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Omega. [Link]

  • Öztepe, T., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Rhenium Bio Science. This compound, 95%, Thermo Scientific Chemicals. [Link]

  • An, H., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • Fisher Scientific. This compound, 95%. [Link]

  • Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Pharmaffiliates. 3-(((Tert-butoxycarbonyl)amino)methyl)-5-methylhexanoic Acid. [Link]

  • PubChem. (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. [Link]

  • Weatherly, C. A., et al. (2015). Chiral Separation of Norlaudanosoline, Laudanosoline, Laudanosine, Chlorthalidone, and Three Benzoin Derivatives Using Amino Acid Based Molecular Micelles. ResearchGate. [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • Kolb, M., & Pospisil, P. (2000). Method for determination of methyl tert-butyl ether in gasoline by gas chromatography. Journal of Chromatography A. [Link]

  • Beilstein Journals. A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. [Link]

  • PubChem. (S)-5-tert-Butyl 1-methyl 2-((tert-butoxycarbonyl)amino)pentanedioate. [Link]

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]

  • PubChem. tert-Butyl (3R)-3-amino-5-methyl-hexanoate. [Link]

  • PubChem. (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. [Link]

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Application Note & Protocol: High-Fidelity Purification of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the purification of tert-butyl (3S)-3-amino-5-methylhexanoate, a key chiral intermediate in pharmaceutical synthesis. The inherent physicochemical properties of this β-amino ester—namely its basic amino group, sterically hindered and labile tert-butyl ester, and critical stereocenter—necessitate a multi-faceted purification strategy. We will explore methodologies ranging from initial workup and bulk purification to high-resolution chiral separation, explaining the scientific rationale behind each technique to empower researchers in achieving optimal chemical and enantiomeric purity.

Introduction: The Purification Challenge

This compound is a valuable chiral building block. Its structural integrity, and particularly its stereochemical fidelity, is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The primary challenge in its purification lies in efficiently removing a spectrum of potential impurities, including:

  • Process-related impurities: Unreacted starting materials, reagents, and side-products from the synthetic route.

  • Isomeric impurities: The undesired (3R)-enantiomer, which can have different pharmacological or toxicological profiles.[1]

  • Degradation products: The corresponding carboxylic acid from the hydrolysis of the tert-butyl ester, which is sensitive to acidic conditions.

This guide presents a logical workflow, from crude product to highly pure material, ensuring that each step validates the purity for the next.

Foundational Purification: Exploiting Physicochemical Properties

The initial purification strategy leverages the compound's most salient chemical feature: the basicity of the primary amine. An acid-base liquid-liquid extraction is a robust and scalable first step to separate the desired amino ester from neutral or acidic impurities.

Causality and Experimental Rationale

The amino group (pKa of the conjugate acid is ~9-10) can be reversibly protonated.

  • In acidic aqueous solution (pH < 7): The amine exists as the water-soluble ammonium salt (R-NH₃⁺).

  • In basic aqueous solution (pH > 10): The amine is in its neutral, "free base" form (R-NH₂), which is soluble in organic solvents.

This pH-dependent solubility differential is the cornerstone of the extractive workup.

Protocol: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with a mild acidic solution (e.g., 1 M citric acid or 10% aqueous ammonium chloride). The target compound will move into the aqueous phase as its ammonium salt, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Wash (Optional): The combined acidic aqueous layers can be washed with a fresh portion of organic solvent to remove any trapped neutral impurities.

  • Basification: Cool the acidic aqueous phase in an ice bath and slowly add a base (e.g., 2 M NaOH, solid K₂CO₃, or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.

  • Product Extraction: Extract the basified aqueous layer with a fresh organic solvent (e.g., MTBE or EtOAc) 3-4 times. The purified free base of this compound will now be in the organic phase.

  • Final Wash and Drying: Combine the organic extracts, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified, yet potentially racemic, product.

Workflow for Extractive Purification

crude Crude Product in Organic Solvent (e.g., EtOAc) acid_wash Extract with 1M Citric Acid crude->acid_wash organic_impurities Organic Layer (Neutral/Acidic Impurities) acid_wash->organic_impurities Discard aqueous_product Aqueous Layer (Product as R-NH3+ salt) acid_wash->aqueous_product basify Basify with K2CO3 to pH > 10 aqueous_product->basify back_extract Extract with EtOAc basify->back_extract aqueous_waste Aqueous Layer (Inorganic Salts) back_extract->aqueous_waste Discard organic_product Organic Layer (Purified Free Base) back_extract->organic_product dry Wash with Brine, Dry (Na2SO4) organic_product->dry final_product Concentrate to yield Purified Product dry->final_product

Caption: Acid-base extraction workflow.

Bulk Purification: Flash Column Chromatography

For removing impurities with similar basicity but different polarity, silica gel flash chromatography is the method of choice. The primary amine in the target molecule can interact strongly with the acidic silanol groups of the silica gel, leading to peak tailing and poor separation. This interaction must be mitigated.

Mitigating Tailing: The Role of a Basic Modifier

The key to successful chromatography of amines is to add a small percentage of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide (NH₄OH), to the mobile phase. This modifier competitively binds to the acidic sites on the silica, preventing the analyte from adsorbing irreversibly and allowing it to travel through the column in a sharp band.

Protocol: Modified Flash Column Chromatography
  • Stationary Phase: Standard silica gel (40-63 µm).

  • Mobile Phase Preparation: Prepare an eluent system, typically a gradient of a polar solvent in a non-polar solvent. A common starting point is a gradient of 0% to 10% Methanol (MeOH) in Dichloromethane (DCM). To this system, add 0.5-1% triethylamine by volume.

  • Sample Loading: Dissolve the product from the extractive workup in a minimal amount of the initial mobile phase (or DCM). Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions and monitoring the separation by Thin Layer Chromatography (TLC).

  • Visualization (TLC): Use a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple spot. A potassium permanganate (KMnO₄) stain can also be used as a general-purpose indicator.

  • Fraction Pooling: Combine the pure fractions and remove the solvent and TEA under reduced pressure. It is often necessary to co-evaporate with a solvent like isopropanol to fully remove residual triethylamine.

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective media for preparative chromatography.
Mobile Phase 0-15% MeOH in DCM + 1% TEAGradient elution separates compounds by polarity. TEA is critical to prevent peak tailing.
Alternative Eluent 10-50% EtOAc in Heptane + 1% TEAA less polar system for separating closely-eluting non-polar impurities.
TLC Stains Ninhydrin, KMnO₄Ninhydrin is specific for primary/secondary amines. KMnO₄ is a general stain for oxidizable groups.

Achieving Enantiomeric Purity: Chiral Separation

The final and most critical step is to assess and ensure the enantiomeric purity of the (3S)-isomer. This requires techniques capable of differentiating between enantiomers.

Method 1: Diastereomeric Salt Resolution

This classical technique involves reacting the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[2]

  • Salt Formation: Dissolve the racemic tert-butyl 3-amino-5-methylhexanoate in a suitable solvent (e.g., ethanol or isopropanol). Add a stoichiometric amount (0.5 equivalents) of a chiral resolving agent, such as (S)-(+)-mandelic acid or (+)-tartaric acid.[2]

  • Fractional Crystallization: Heat the mixture to dissolve the salts and then allow it to cool slowly. One diastereomeric salt should preferentially crystallize out of the solution.

  • Isolation: Collect the crystals by filtration. The purity of the salt can be improved by further recrystallization.

  • Liberation of Free Amine: Treat the isolated diastereomeric salt with a base (as in the extraction protocol) to liberate the enantiomerically enriched free amine.

  • Analysis: Analyze the enantiomeric excess (e.e.) of the product using Chiral HPLC.

Workflow for Diastereomeric Salt Resolution

racemate Racemic Amine (R/S) add_acid Add Chiral Acid (S') racemate->add_acid salts Diastereomeric Salts (R,S' and S,S') in Solution add_acid->salts crystallize Fractional Crystallization salts->crystallize solid_salt Crystalline Salt (e.g., S,S') crystallize->solid_salt filtrate Filtrate (Enriched in R,S') crystallize->filtrate liberate Liberate Free Amine (Basify & Extract) solid_salt->liberate pure_enantiomer Enantiopure Amine (S) liberate->pure_enantiomer

Caption: Diastereomeric salt resolution workflow.

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive analytical method for determining enantiomeric purity and can also be used for preparative separation on a smaller scale. The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer.[3][4][5]

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase or a compatible solvent like isopropanol.

  • Chromatographic Conditions: The separation of β-amino acids is often successful on polysaccharide-based CSPs.[1][3]

  • Injection and Analysis: Inject the sample and monitor the chromatogram. The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.

Parameter Recommended Conditions Rationale
Column Chiralpak® AD-H or Chiralcel® OD-HPolysaccharide-based CSPs are broadly effective for resolving a wide range of chiral compounds, including amines.[1]
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)Normal phase conditions often provide the best selectivity on these columns.
Modifier 0.1% Diethylamine (DEA) or Trifluoroacetic Acid (TFA)A basic (DEA) or acidic (TFA) modifier is often required to improve peak shape and resolution for amino compounds.[4]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV (if derivatized) or LC-MSThe target compound lacks a strong chromophore. Derivatization or use of a mass spectrometer is recommended for sensitive detection.[3]

Summary and Recommendations

The purification of this compound requires a systematic, multi-step approach.

  • Begin with a robust acid-base liquid-liquid extraction to remove the bulk of non-basic impurities.

  • Follow with flash column chromatography using a triethylamine-modified eluent to separate polar impurities.

  • Finally, employ analytical Chiral HPLC to validate the enantiomeric purity. If resolution is required, diastereomeric salt crystallization provides a scalable method to achieve high enantiomeric excess.

By understanding the chemical principles behind each step, researchers can effectively tailor these protocols to achieve the high degree of purity required for pharmaceutical development and other high-stakes applications.

References

  • Griffith, O. W., Campbell, E. B., Pirkle, W. H., Tsipouras, A., & Hyun, M. H. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography, 362(3), 345–352. [Link]

  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3). [Link]

  • Hyun, M. H., Song, Y., Cho, Y. J., & Choi, H. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325–329. [Link]

  • Hoekstra, M. S., & Sobieray, D. M. (1996). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. U.S.
  • MDPI. (2023). A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. MDPI. [Link]

  • Veeprho. (n.d.). (3S,5R)-6-Cyano-3,5-dihydroxy-hexanoic acid tert-butyl ester. Retrieved from [Link]

  • Molekula. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. Retrieved from [Link]

  • Frontiers Media. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology. [Link]

  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]

  • PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. Retrieved from [Link]

  • Gajare, V. S., et al. (2010). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 49B(11), 1470-1475. [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • Hoekstra, M. S., & Sobieray, D. M. (1996). Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. WIPO Patent Application WO/1996/038405. [Link]

  • Google Patents. (n.d.). Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
  • Google Patents. (n.d.). Method for preparing tert-butyl (3R, 5S)-6-chloro-3,5-dihydroxy hexanoate by using enzymatic method.
  • Xi, C., et al. (2015). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, 56(23), 3363-3366. [Link]

  • Beilstein Journals. (2013). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. Beilstein Journal of Organic Chemistry. [Link]

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  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank. [Link]

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The Strategic Synthesis of tert-butyl (3S)-3-amino-5-methylhexanoate: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of chiral molecules is paramount. tert-butyl (3S)-3-amino-5-methylhexanoate stands out as a critical intermediate, primarily recognized for its role in the synthesis of Pregabalin, a blockbuster drug for treating neuropathic pain, epilepsy, and anxiety disorders.[1][2] The therapeutic efficacy of Pregabalin is exclusively attributed to the (S)-enantiomer, underscoring the necessity for robust and scalable asymmetric synthetic methods to produce optically pure intermediates like the title compound.

This guide provides an in-depth exploration of the prevalent reaction protocols for the synthesis of this compound. We will delve into the chemical principles underpinning these methods, offering detailed, field-proven protocols for researchers and drug development professionals. The focus will be on providing a causal understanding of experimental choices, ensuring scientific integrity and reproducibility.

I. Strategic Approaches to Asymmetric Synthesis

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Asymmetric Synthesis: Constructing the chiral center during the main reaction sequence.

  • Kinetic Resolution: Separating the desired enantiomer from a racemic mixture.

This guide will detail a prominent method from each category, providing a comprehensive understanding of the available synthetic tools.

II. Asymmetric Synthesis via Knoevenagel Condensation and Asymmetric Hydrogenation

A highly efficient route to chiral β-amino esters involves the initial formation of a prochiral α,β-unsaturated ester, followed by an asymmetric hydrogenation step to establish the desired stereocenter. This approach is favored for its elegance and high enantioselectivity.

A. Mechanistic Rationale

The synthesis commences with a Knoevenagel condensation between isovaleraldehyde and a cyanoacetate ester.[3][4] This reaction, typically catalyzed by a weak base, forms a thermodynamically stable α,β-unsaturated cyanoester. The subsequent asymmetric hydrogenation is the cornerstone of this strategy.[2] Chiral phosphine ligands, such as Me-DuPHOS, coordinate to a rhodium catalyst, creating a chiral environment that directs the addition of hydrogen across the double bond, leading to the formation of the (S)-enantiomer with high fidelity.[2] The nitrile group is then reduced to the primary amine to yield the final product.

Asymmetric_Synthesis Isovaleraldehyde Isovaleraldehyde Condensation Knoevenagel Condensation Isovaleraldehyde->Condensation Cyanoacetate tert-butyl cyanoacetate Cyanoacetate->Condensation UnsaturatedEster tert-butyl 2-cyano-5- methylhex-2-enoate Condensation->UnsaturatedEster AsymmetricHydrogenation Asymmetric Hydrogenation (Rh/Me-DuPHOS) UnsaturatedEster->AsymmetricHydrogenation RacemicNitrile (S)-tert-butyl 3-cyano- 5-methylhexanoate AsymmetricHydrogenation->RacemicNitrile NitrileReduction Nitrile Reduction (e.g., Raney Nickel) RacemicNitrile->NitrileReduction FinalProduct tert-butyl (3S)-3-amino- 5-methylhexanoate NitrileReduction->FinalProduct

Caption: Asymmetric synthesis workflow for this compound.

B. Experimental Protocol: Asymmetric Hydrogenation Route

Step 1: Knoevenagel Condensation

  • To a stirred solution of isovaleraldehyde (1.0 eq) in toluene (5 vol), add tert-butyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine (0.05 eq).

  • Heat the mixture to reflux and remove water azeotropically using a Dean-Stark apparatus.

  • Monitor the reaction by TLC or GC until the isovaleraldehyde is consumed.

  • Cool the reaction mixture and wash with 1 M HCl, followed by saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude tert-butyl 2-cyano-5-methylhex-2-enoate.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a pressure reactor with [Rh(cod)₂]BF₄ (0.005 eq) and (S,S)-Me-DuPHOS (0.0055 eq) in degassed methanol (2 vol).

  • Stir the solution for 30 minutes to form the active catalyst.

  • Add a solution of tert-butyl 2-cyano-5-methylhex-2-enoate (1.0 eq) in degassed methanol (3 vol).

  • Pressurize the reactor with hydrogen gas (50-100 psi) and stir vigorously at room temperature.

  • Monitor the reaction by GC for the disappearance of the starting material.

  • Upon completion, vent the reactor and concentrate the solution in vacuo to obtain crude (S)-tert-butyl 3-cyano-5-methylhexanoate.

Step 3: Nitrile Reduction and Boc Protection

  • Dissolve the crude nitrile (1.0 eq) in methanol (10 vol) and add Raney Nickel (10 wt%) under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas (500 psi) and heat to 50 °C.

  • After complete reduction (monitored by GC/TLC), cool the reactor, vent, and filter the catalyst through Celite.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield tert-butyl (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoate.

Step 4: Selective Deprotection of the Amine

This step is for obtaining the title compound from its Boc-protected precursor if synthesized as such.

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM, 10 vol).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give this compound.

Parameter Typical Value Reference
Enantiomeric Excess (ee)>95%[2]
Overall Yield60-70%

III. Enzymatic Kinetic Resolution of Racemic tert-butyl 3-amino-5-methylhexanoate

Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipases are particularly effective for this purpose due to their high enantioselectivity, mild reaction conditions, and environmental compatibility.[6][7]

A. Mechanistic Rationale

In this approach, a racemic mixture of tert-butyl 3-amino-5-methylhexanoate is subjected to an acylation reaction catalyzed by a lipase, such as Candida antarctica lipase B (CALB).[8][9] The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer) at a much faster rate than the other. This results in a mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer, which can then be easily separated. The choice of acyl donor and solvent is critical for achieving high enantioselectivity.[7]

Enzymatic_Resolution RacemicAmine Racemic tert-butyl 3-amino-5-methylhexanoate Lipase Lipase-catalyzed Acylation (CALB) RacemicAmine->Lipase AcylDonor Acyl Donor (e.g., Ethyl Acetate) AcylDonor->Lipase Separation Separation Lipase->Separation AcylatedR (R)-N-acetyl-tert-butyl 3-amino-5-methylhexanoate Separation->AcylatedR Acylated UnreactedS tert-butyl (3S)-3-amino- 5-methylhexanoate Separation->UnreactedS Unreacted

Caption: Workflow for the enzymatic kinetic resolution of racemic tert-butyl 3-amino-5-methylhexanoate.

B. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

Step 1: Synthesis of Racemic tert-butyl 3-amino-5-methylhexanoate

  • Prepare racemic tert-butyl 3-cyano-5-methylhexanoate via Knoevenagel condensation and subsequent reduction of the double bond using a standard catalyst like Pd/C.

  • Reduce the nitrile group to the primary amine using a method such as hydrogenation over Raney Nickel, as described previously, to obtain the racemic amine.

Step 2: Enzymatic Kinetic Resolution

  • To a solution of racemic tert-butyl 3-amino-5-methylhexanoate (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether, MTBE, 20 vol), add immobilized Candida antarctica lipase B (Novozym 435, 10-20 wt%).[6]

  • Add an acyl donor, such as ethyl acetate (5-10 eq).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amine and the conversion.

  • Stop the reaction at approximately 50% conversion to achieve high ee for both the remaining starting material and the acylated product.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Concentrate the filtrate. The acylated (R)-enantiomer and the unreacted (S)-amine can be separated by column chromatography or by an acid-base extraction.

Parameter Typical Value Reference
Enantiomeric Excess (ee) of (S)-amine>99%[8]
Conversion~50%[7]

IV. Conclusion and Future Perspectives

The synthesis of this compound is a well-established yet continually evolving field. Both asymmetric synthesis and kinetic resolution offer viable pathways to this crucial pharmaceutical intermediate. The choice of method often depends on factors such as scale, cost, and available equipment. Asymmetric hydrogenation provides a direct and elegant route, while enzymatic resolution offers the advantages of mild conditions and high selectivity. Future advancements will likely focus on the development of more active and selective catalysts, as well as process optimization for improved efficiency and sustainability. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions in the synthesis of this and other valuable chiral building blocks for drug discovery and development.

References

  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Arc Org Inorg Chem Sci 1(3)- 2018. AOICS.MS.ID.000115. [Link]

  • Burk, M. J., de Koning, P. D., Gda, T. M., Gerdes, J. M., Hooper, D. C., Kalberg, C. S., ... & Zimmermann, N. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. The Journal of Organic Chemistry, 68(14), 5731-5734. [Link]

  • Verma, R. K., Kumar, S., & Singh, M. (2009). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry-Section B, 48(12), 1762.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Kano, S., Ueda, H., & Shibuya, S. (2007). Efficient synthesis of (±)-N-Boc-pregabalin via hetero-Diels-Alder addition of methyl 3-nitrosoacrylate to ethyl vinyl ether. Heterocycles, 71(5), 1127-1132.
  • Gotor-Fernández, V., & Gotor, V. (2011). Recent advances in lipase-mediated preparation of pharmaceuticals and their intermediates. Molecules, 16(9), 7977-8004. [Link]

  • BabcockHall. (2023, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]

  • Pevarello, P., & Varasi, M. (2011). U.S. Patent No. 8,063,244. Washington, DC: U.S.
  • Lin, S., & Danishefsky, S. J. (2003). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters.
  • D'hooghe, M., & De Kimpe, N. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC advances, 10(37), 21971-21975. [Link]

  • Hoekstra, M. S., Sobieray, D. M., Schwindt, M. A., Mulhern, T. A., Grote, T. M., Hutta, D. A., ... & Huckabee, B. K. (1996). U.S. Patent No. 5,840,956. Washington, DC: U.S.
  • Hoekstra, M. S., Sobieray, D. M., Schwindt, M. A., Mulhern, T. A., Grote, T. M., Hutta, D. A., ... & Huckabee, B. K. (1996). International Publication No. WO 1996/038405.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2761526, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. [Link]

  • Li, J., Wang, Y., & Zhang, J. (2016).
  • de Miranda, A. S., de Souza, R. O., & Leite, S. G. (2015). Lipase-catalyzed kinetic resolution of aryltrimethylsilyl chiral alcohols. Molecules, 20(4), 5736-5748. [Link]

  • Forró, E., & Fülöp, F. (2017). Lipase-catalyzed ring cleavage of (±)-3 and (±)-5. ResearchGate. [Link]

  • Reddy, M. S., & Kumar, K. R. (2011). International Publication No. WO 2011/141923.
  • Kumar, P., & Kumar, R. (2009). U.S. Patent No. 7,557,238. Washington, DC: U.S.
  • Paizs, C., & Toşa, M. I. (2019). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 24(18), 3354. [Link]

  • Fitz, M., Lundell, K., Fülöp, F., & Kanerva, L. T. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane-and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(8), 1251-1257.
  • Han, C., Parker, M. F., Schwaid, A. G., Sobol, R. W., & Wang, L. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of medicinal chemistry, 66(10), 6829–6842. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl (3S)-3-amino-5-methylhexanoate is a critical chiral intermediate in the synthesis of several pharmacologically active compounds. Its stereospecific structure makes it a valuable building block, demanding a robust and scalable synthetic process that ensures high enantiomeric purity and overall yield. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale synthesis of this key intermediate. We will delve into a scientifically sound and industrially viable synthetic strategy, underpinned by established chemical principles and supported by relevant literature. The focus will be on a process that prioritizes efficiency, scalability, and control over stereochemistry.

The synthetic approach detailed herein is a convergent strategy involving the initial preparation of the racemic amino acid, followed by a chiral resolution to isolate the desired (S)-enantiomer, and concluding with the esterification to yield the final product. This method is chosen for its reliability and adaptability to large-scale production environments.

Strategic Overview: A Three-Pronged Approach to Purity and Scale

The synthesis of this compound on a large scale is best approached through a well-defined, multi-step process. The strategy outlined below is designed for robustness and scalability, ensuring the final product meets stringent purity requirements.

Synthesis_Overview A Racemic Synthesis of 3-Amino-5-methylhexanoic Acid B Chiral Resolution of (±)-3-Amino-5-methylhexanoic Acid A->B Racemic Mixture C Esterification to This compound B->C (S)-Enantiomer Chiral_Resolution cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Liberation A Racemic Amino Acid C Diastereomeric Salts ((S,R) and (R,R)) A->C B Chiral Resolving Agent (e.g., (R)-(+)-α-phenylethylamine) B->C D Fractional Crystallization C->D E Isolated (S,R) Salt D->E F Acid Treatment E->F G (S)-3-Amino-5-methylhexanoic Acid F->G

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for tert-butyl (3S)-3-amino-5-methylhexanoate. This molecule is a critical chiral intermediate, most notably in the synthesis of Pregabalin, an active pharmaceutical ingredient (API) used to treat a range of neurological disorders.[1][2] The stereochemical purity of this intermediate is paramount, as it directly dictates the enantiomeric purity of the final API. This guide provides in-depth troubleshooting advice and detailed protocols to address the common and complex challenges encountered during its purification.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when handling the purification of this intermediate.

Q1: What are the primary sources of impurities in my this compound sample?

A: Impurities typically originate from three main sources:

  • Stereoisomers: The most critical impurity is the undesired (3R)-enantiomer. Its presence arises from incomplete stereoselectivity in the synthesis or the use of racemic starting materials.[3][4]

  • Synthetic Precursors and Reagents: Unreacted starting materials or residual reagents from preceding synthetic steps are common. For instance, in syntheses involving a nitrile reduction, the corresponding cyano-ester intermediate, (S)-ethyl 3-cyano-5-methylhexanoate, can be a significant impurity if the reduction is incomplete.[5]

  • Side-Reaction Byproducts: The synthesis of β-amino esters can generate various byproducts. Depending on the route, these can include products from decarboxylation, hydrolysis of the tert-butyl ester, or other side reactions.[6][7]

Q2: What is the most critical purity parameter to control for this intermediate?

A: Unquestionably, the most critical parameter is the chiral purity , specifically the enantiomeric excess (e.e.). The (3S) configuration is required for the pharmacological activity of Pregabalin. Regulatory agencies have stringent requirements for the stereoisomeric purity of drug substances, making the effective removal of the (3R)-enantiomer a primary goal of the purification process.

Q3: Can I purify this compound using standard silica gel chromatography?

A: While standard silica gel chromatography can be effective for removing non-polar or significantly less polar impurities, it presents challenges for this compound. The basic amino group interacts strongly with the acidic silanol groups on the silica surface, which can lead to significant peak tailing, poor resolution, and even product degradation. This method is completely ineffective for separating the (3R) and (3S) enantiomers. If you must use silica gel chromatography, the mobile phase should be modified with a small amount of a basic additive, such as triethylamine (~0.1-1%), to mitigate these issues.

Q4: Is crystallization a viable purification option for this compound?

A: Direct crystallization of this compound can be difficult as it is often isolated as an oil or a low-melting solid.[8] However, the most powerful and industrially scalable method for enhancing its chiral purity is diastereomeric salt crystallization . This involves reacting the enantiomerically-enriched amine with a chiral acid to form two diastereomeric salts. These salts have different physical properties, such as solubility, allowing one to be selectively crystallized from a suitable solvent system.[6][9][10]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems you may encounter.

Problem Area: Chiral Purity & Enantiomeric Separation

Q: My chiral HPLC analysis shows a significant peak for the (3R)-enantiomer. How can I improve the enantiomeric excess (e.e.)?

A: This is the most common and critical challenge. A low e.e. value necessitates a dedicated chiral resolution step.

  • Causality: The upstream synthetic steps did not provide sufficient stereocontrol, or a racemic route was used, leading to a mixture of enantiomers. Standard purification methods like extraction or achiral chromatography will not separate these isomers.

  • Solution: The most robust solution is diastereomeric salt crystallization .

    • Select a Resolving Agent: Choose an economically viable and commercially available chiral acid. Common choices for resolving amines include (S)-mandelic acid or derivatives of tartaric acid.[6]

    • Solvent Screening: The choice of solvent is critical. You need a system where one diastereomeric salt is significantly less soluble than the other. Screen various solvents (e.g., isopropanol, ethanol, acetone, water, or mixtures thereof).

    • Execute Crystallization: Dissolve the amine and a sub-stoichiometric amount (e.g., 0.5-0.7 equivalents) of the chiral acid in the chosen solvent at an elevated temperature. Allow the solution to cool slowly to promote the crystallization of the less soluble salt.

    • Liberate the Free Base: After isolating the desired diastereomeric salt, it must be neutralized with a base (e.g., NaOH or NaHCO₃ solution) to break the salt and liberate the purified free amine, which can then be extracted into an organic solvent.

Problem Area: Chromatographic Purification

Q: I am observing severe peak tailing during silica gel chromatography, even with triethylamine in the mobile phase.

A: This indicates a persistent, strong interaction between your basic compound and the stationary phase.

  • Causality: The basicity of the free amine leads to strong ionic interactions with residual acidic sites on the silica gel. While triethylamine helps, it may not be sufficient if the product loading is high or the silica quality varies.

  • Solutions:

    • Increase Base Concentration: Cautiously increase the triethylamine concentration in your eluent (e.g., from 0.5% to 1.0-2.0%).

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or a reverse-phase C18 column if the impurity profile allows.

    • Protect the Amine: As a last resort for difficult separations, you can temporarily protect the amine (e.g., as a Boc or Cbz carbamate). This removes the basicity, leading to excellent chromatographic behavior. However, this adds two steps (protection and deprotection) to your synthesis.

Problem Area: Crystallization & Isolation

Q: I've formed a diastereomeric salt, but the chiral purity is not improving after crystallization.

A: This suggests that the chosen conditions are not optimal for selective crystallization.

  • Causality: This can be due to several factors: (1) The chosen chiral acid and solvent system do not provide sufficient solubility differentiation between the two diastereomers. (2) The solution was cooled too rapidly, causing both diastereomers to co-precipitate. (3) The stoichiometry of the resolving agent was incorrect.

  • Solutions:

    • Re-screen Solvents: This is the most important variable. Test a wider range of solvents and solvent mixtures.

    • Optimize Cooling Profile: Employ a very slow, controlled cooling ramp. A gradient from 60°C to 20°C over several hours can dramatically improve selectivity. Seeding the solution with a few crystals of the desired pure diastereomer can also be beneficial.

    • Vary Stoichiometry: Experiment with the amount of chiral resolving agent. Using approximately 0.5 equivalents is often a good starting point to ensure only the desired diastereomer crystallizes, leaving the other in the mother liquor.

Section 3: Protocols & Workflows

Workflow: Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification strategy based on an initial analysis of your crude product.

Purification_Strategy start Crude Product Analysis (Chiral HPLC, 1H NMR) check_chiral Chiral Purity > 99% e.e.? start->check_chiral check_impurities Major Impurities Present? check_chiral->check_impurities Yes low_ee_path Diastereomeric Salt Crystallization check_chiral->low_ee_path No high_ee_path Proceed to Next Step or Final Isolation check_impurities->high_ee_path No impurity_type Nature of Impurities? check_impurities->impurity_type Yes low_ee_path->start Re-analyze Purified Material flash_chrom Flash Chromatography (w/ amine modifier) flash_chrom->high_ee_path extraction Acid/Base Liquid-Liquid Extraction extraction->high_ee_path impurity_type->flash_chrom Non-polar / Neutral impurity_type->extraction Acidic / Highly Polar

Caption: Decision tree for selecting a purification strategy.

Data Summary: Comparison of Purification Techniques
TechniquePrincipleProsConsBest For
Diastereomeric Salt Crystallization Separation of diastereomers with different solubilities.Highly scalable, cost-effective at large scale, can achieve very high chiral purity.Requires screening of acids and solvents, adds steps (salt formation/liberation).Enhancing enantiomeric excess (e.g., from 90% to >99.5%).[6][9]
Chiral Preparative HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct separation of enantiomers, high resolution.Expensive (chiral columns, large solvent volumes), low throughput, difficult to scale.Small-scale, high-value applications or when crystallization fails.[11][12]
Flash Chromatography (Modified) Separation based on polarity on an achiral stationary phase (e.g., silica gel).Fast, good for removing non-chiral impurities with different polarities.Does not separate enantiomers, risk of product degradation, peak tailing.Removing baseline synthetic impurities when chiral purity is already high.
Acid-Base Extraction Partitioning between immiscible aqueous and organic phases based on pH-dependent charge.Simple, inexpensive, good for removing neutral or acidic/basic impurities.Does not separate enantiomers or impurities with similar acid/base properties.Initial crude cleanup to remove starting materials or reagents.[9][13]
Experimental Protocol: Chiral Purity Analysis by HPLC

This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess of your sample.

  • Column Selection: Utilize a chiral stationary phase (CSP) designed for amine separation. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.[12]

  • Mobile Phase Preparation: A typical mobile phase is a mixture of a non-polar solvent (n-Hexane or Heptane) and an alcohol modifier (Isopropanol or Ethanol).

    • Starting Condition: 95:5 (v/v) n-Hexane:Isopropanol.

    • Modifier: Add 0.1% diethylamine or another suitable amine modifier to the mobile phase to improve peak shape and prevent tailing.

  • Sample Preparation:

    • Prepare a stock solution of your sample at approximately 1 mg/mL in the mobile phase or isopropanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 - 10 µL

    • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Method Optimization: Adjust the ratio of Hexane to Isopropanol to achieve baseline separation of the (3S) and (3R) enantiomers. Increasing the isopropanol content will generally decrease retention times.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • Griffith, O. W., Campbell, E. B., Pirkle, W. H., Tsipouras, A., & Hyun, M. H. (1986). Liquid chromatographic separation of enantiomers of beta-amino acids using a chiral stationary phase. Journal of Chromatography, 362(3), 345–352.
  • Suresh, B. J., Madhuresh, S., Vipinkumar, K., Vijayakrishna, R., Sanjay, M., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Archives of Organic and Inorganic Chemical Sciences, 1(3).
  • (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC NIH.
  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective separation and selective separation?
  • Hyun, M. H., Song, Y., Cho, Y. J., & Choi, H. J. (2008). Liquid chromatographic direct resolution of beta-amino acids on a doubly tethered chiral stationary phase containing N--H amide linkage based on (+)-(18-crown-6)- 2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 325–329.
  • Hoover, D. G. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. (U.S. Patent No. 5,840,956A).
  • Verma, A., & Sharma, R. K. (2015). Process for the preparation of pregabalin. (U.S. Patent No. 20150344919A1).
  • Kwan, M. H. T. (2019). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Davies, S. G., Mulvaney, A. W., Russell, A. J., & Smith, A. D. (2007). Synthesis of (R)-3-AMINO-5-METHYL-HEXANOIC ACID from TERT-BUTYL (3R)-3-AMINO-5-METHYLHEXANOATE. Tetrahedron Asymmetry, 18(13), 1554-1566.
  • BenchChem. (n.d.). Overcoming poor stereoselectivity in chiral amine synthesis.
  • Péter, A., Lázár, L., Fülöp, F., & Armstrong, D. W. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238.
  • ChemicalBook. (n.d.). Pregabalin synthesis.
  • Thermo Fisher Scientific. (n.d.). This compound, 95%.
  • Moody, C. M., & Narayan, A. R. H. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry, 78(10), 4874–4882.
  • Deshmukh, A. R., et al. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin. (Patent No. WO2011141923A2).
  • BenchChem. (n.d.). In-Depth Technical Guide to the Chiral Purity of (1S,3R)-3-Amino-1-(Boc-amino)cyclopentane.

Sources

"tert-butyl (3S)-3-amino-5-methylhexanoate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: tert-butyl (3S)-3-amino-5-methylhexanoate

Welcome to the technical support guide for this compound (CAS No: 166023-30-9). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability and handling of this critical building block. My goal is to provide not just instructions, but the scientific reasoning behind them, enabling you to anticipate and resolve challenges in your experiments.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues you might encounter during the use of this compound, linking them back to the compound's stability and handling.

Q1: My reaction yield is significantly lower than expected, and I suspect starting material degradation. How can I confirm this and prevent it in the future?

A1: This is a common issue often traced back to the latent degradation of the starting material due to improper storage or handling. The two primary vulnerabilities of this molecule are the tert-butyl ester and the primary amine.

Causality: The tert-butyl ester is sterically hindered, which offers some protection against simple nucleophilic attack. However, it is highly susceptible to hydrolysis under acidic conditions (even trace acidic impurities or exposure to atmospheric CO₂ and moisture over time). The primary amine group is susceptible to oxidation, especially when exposed to air over extended periods.

Troubleshooting Workflow:

  • Purity Verification: Before use, especially if the container has been opened multiple times, verify the compound's purity. Standard methods include ¹H NMR to check for the loss of the characteristic tert-butyl singlet (~1.4 ppm) or the appearance of new peaks, and GC-MS to identify degradation products.

  • Identify Degradation Products: The primary product of hydrolysis is (3S)-3-amino-5-methylhexanoic acid and tert-butanol. Oxidation of the amine can lead to a complex mixture of products.

  • Preventative Measures:

    • Moisture Control: Always allow the container to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold container.

    • Inert Atmosphere: After dispensing the required amount, flush the container headspace with a dry, inert gas like nitrogen or argon before resealing. This displaces oxygen and moisture.[1]

    • Aliquot: For frequent use, consider aliquoting the material into smaller, single-use vials to minimize repeated exposure of the main stock.

Visualization: Potential Hydrolysis Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of the tert-butyl ester, a common degradation pathway.

G cluster_reactants Reactants cluster_products Degradation Products A This compound D (3S)-3-amino-5-methylhexanoic acid A->D Hydrolysis E tert-butanol A->E Byproduct B H₂O (Moisture) C H⁺ (Acidic Catalyst) G cluster_conditions Storage Conditions cluster_outcomes Compound State Temp Temp Stable Stable Compound Temp:f2->Stable Degraded Degraded Compound Temp:f1->Degraded Increases Reaction Rate Atmosphere Atmosphere Air (O₂/H₂O) Inert Gas (N₂/Ar) Atmosphere:f2->Stable Atmosphere:f1->Degraded Oxidation/Hydrolysis Contaminants Contaminants Acids/Bases Oxidizing Agents Contaminants:f1->Degraded Catalyzes Hydrolysis Contaminants:f2->Degraded Causes Oxidation

Caption: Relationship between storage conditions and stability.

References

  • Rhenium Bio Science. This compound, 95%, Thermo Scientific Chemicals. [Link]

  • PubChem. (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. [Link]

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Technical Support Center: tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-butyl (3S)-3-amino-5-methylhexanoate , a critical intermediate in the synthesis of Pregabalin.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common impurities encountered during its synthesis, purification, and handling. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to identify, control, and mitigate these impurities effectively.

Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities found in this compound?

Impurities associated with this intermediate can be broadly classified into three main categories:

  • Process-Related Impurities: These arise directly from the synthetic route. They include unreacted starting materials, residual reagents, intermediates from preceding steps, and by-products from side reactions.

  • Stereoisomeric Impurities: The most critical impurity in this class is the (R)-enantiomer, tert-butyl (3R)-3-amino-5-methylhexanoate . Its presence directly impacts the chiral purity of the final Active Pharmaceutical Ingredient (API), Pregabalin.

  • Degradation Impurities: These form during storage, handling, or under suboptimal reaction/workup conditions. The most common degradation pathway is the hydrolysis of the tert-butyl ester.

Q2: Which specific process-related impurities should I be most concerned about?

The exact profile depends on your synthetic route. However, for syntheses involving the N-Boc protected precursor, (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid, the most common impurities are:

  • Unreacted N-Boc Precursor: Incomplete deprotection (removal of the Boc group) will leave this key starting material in your final product.[3][4]

  • Residual Coupling Agents or Reagents: If the synthesis involves activating the carboxylic acid of the N-Boc precursor, residual agents may persist.

  • tert-Butanol: A common by-product from both the esterification and the deprotection of the Boc group.

  • Di-tert-butyl Carbonate (Boc₂O) or its by-products: If used for N-protection in an earlier step.

Q3: How does the (R)-enantiomer form and why is it so critical to control?

The (R)-enantiomer is the undesired stereoisomer of your target molecule. Pregabalin's therapeutic activity as an anticonvulsant and analgesic is primarily associated with the (S)-enantiomer.[5] Therefore, controlling the stereochemistry is paramount. The (R)-enantiomer can be introduced through:

  • Incomplete Chiral Resolution: If a racemic mixture is resolved (e.g., via diastereomeric salt formation), incomplete separation will lead to contamination.[6]

  • Non-Stereoselective Synthesis: Synthetic routes that do not employ a robust chiral catalyst or auxiliary may produce a mixture of enantiomers.

  • Racemization: Although less common under standard conditions, harsh basic or acidic environments could potentially lead to racemization at the chiral center.

Q4: What causes the formation of (3S)-3-Amino-5-methylhexanoic acid as an impurity?

This impurity is the free carboxylic acid, resulting from the hydrolysis of the tert-butyl ester group. The tert-butyl ester is highly susceptible to cleavage under acidic conditions (e.g., using trifluoroacetic acid or strong mineral acids like HCl) and, to a lesser extent, strong bases or high temperatures during aqueous workups.[7] Its presence indicates either overly harsh deprotection conditions (if the Boc group is removed simultaneously) or product degradation during purification or storage.

Impurity Summary Table
Impurity NameCommon OriginTypical Analytical Method
tert-Butyl (3R)-3-amino-5-methylhexanoate StereoisomerChiral HPLC
(3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid [3][8]Unreacted Starting MaterialReversed-Phase HPLC, LC-MS
(3S)-3-Amino-5-methylhexanoic acid (Pregabalin)[5]Degradation (Hydrolysis)Reversed-Phase HPLC, LC-MS
(3S)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid [9][10]By-product (from nitrile precursor)Reversed-Phase HPLC, LC-MS
N-Benzylated Pregabalin Analogs By-product (from specific routes)Reversed-Phase HPLC, LC-MS
Troubleshooting and Mitigation Guide

This section provides a structured approach to diagnosing and solving common purity issues encountered during your experiments.

Logical Flow for Impurity Troubleshooting

G start Analyze Batch by Chiral & RP-HPLC purity_check Purity Specification Met? start->purity_check identify_impurity Identify Predominant Impurity (LC-MS, NMR) purity_check->identify_impurity No end_ok Batch Release purity_check->end_ok Yes is_chiral Is it the (R)-enantiomer? identify_impurity->is_chiral is_precursor Is it the N-Boc precursor? is_chiral->is_precursor No solve_chiral Optimize Chiral Resolution Step or Asymmetric Synthesis Conditions is_chiral->solve_chiral Yes is_hydrolysis Is it the free acid? is_precursor->is_hydrolysis No solve_precursor Increase Deprotection Reaction Time/ Reagent Stoichiometry. Re-purify. is_precursor->solve_precursor Yes solve_hydrolysis Use Anhydrous/Neutral Workup. Control Temperature & pH. Store under inert gas at 2-8°C. is_hydrolysis->solve_hydrolysis Yes reprocess Re-process or Re-synthesize is_hydrolysis->reprocess Other solve_chiral->start solve_precursor->start solve_hydrolysis->start

Caption: Troubleshooting workflow for impurity identification and resolution.

Issue 1: High Levels of the (R)-enantiomer Detected
  • Causality: This points to a fundamental issue in the stereochemical control of your synthesis. In enzymatic resolutions, this could mean suboptimal enzyme activity or reaction conditions.[2] In asymmetric synthesis, the catalyst or chiral auxiliary may not be performing as expected.

  • Troubleshooting Steps:

    • Verify Resolution Conditions: If using a resolution method, re-evaluate the stoichiometry of the resolving agent, solvent system, and crystallization temperatures.[6]

    • Check Catalyst/Reagent Quality: For asymmetric syntheses, ensure the catalyst is active and the chiral auxiliary is of high enantiomeric purity.

    • Downstream Resolution: As a corrective action, the downstream intermediate, (3S)-3-amino-5-methylhexanoic acid, can be resolved using an agent like (S)-(+)-mandelic acid.[6]

Issue 2: Significant Peak Corresponding to the N-Boc Precursor
  • Causality: This is a straightforward case of an incomplete deprotection reaction. The Boc group is stable and requires specific, typically acidic, conditions for removal (e.g., trifluoroacetic acid in dichloromethane).[7]

  • Troubleshooting Steps:

    • Reaction Monitoring: Implement in-process checks (e.g., TLC or rapid HPLC) to monitor the disappearance of the starting material.

    • Optimize Conditions: Increase the reaction time, temperature (if thermally stable), or the equivalents of the deprotecting agent (e.g., TFA).

    • Purification: The unreacted precursor can often be separated from the more polar amine product using standard silica gel column chromatography.

Issue 3: Presence of the Free Carboxylic Acid Impurity
  • Causality: The tert-butyl ester has been cleaved. This is highly likely if the workup involved strong aqueous acid or if the product was exposed to acidic conditions at elevated temperatures.

  • Troubleshooting Steps:

    • Workup Modification: After the reaction, quench carefully with a mild base (e.g., saturated NaHCO₃ solution) at low temperatures (0-5 °C). Extract the product into a suitable organic solvent quickly.

    • Anhydrous Conditions: If possible, use anhydrous workup procedures.

    • Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at refrigerated temperatures (2-8 °C) to minimize degradation over time.

Experimental Protocols
Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This protocol provides a baseline method for separating the (S) and (R) enantiomers of tert-butyl 3-amino-5-methylhexanoate.

  • Column: Chiral stationary phase column (e.g., Daicel CHIRALPAK series, such as AD-H or AS-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio is 90:10:0.1 (Hexane:IPA:DEA).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

Execution Steps:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a sample of the racemic standard to confirm the retention times of both the (R) and (S) enantiomers.

  • Inject the sample solution.

  • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee).

Protocol 2: Purification via Silica Gel Column Chromatography

This method is effective for removing less polar impurities (e.g., unreacted N-Boc precursor) or more polar impurities (e.g., the free carboxylic acid).

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate) and a polar solvent (e.g., Methanol). A small amount of a basic modifier like triethylamine (~0.5%) should be added to the eluent to prevent the amine product from streaking on the acidic silica.

  • Gradient Example: Start with 100% Dichloromethane and gradually increase the percentage of Methanol (e.g., from 0% to 10%).

Execution Steps:

  • Prepare the column by packing a slurry of silica gel in the initial, non-polar eluent.

  • Dissolve the crude product in a minimal amount of the eluent. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Begin elution with the starting mobile phase, collecting fractions.

  • Gradually increase the polarity of the eluent according to the gradient schedule.

  • Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Synthetic Pathway and Impurity Formation

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Sources precursor (3S)-3-{[(tert-butoxy)carbonyl]amino} -5-methylhexanoic acid deprotection Acidic Deprotection (e.g., TFA/DCM) precursor->deprotection product tert-butyl (3S)-3-amino -5-methylhexanoate (Target Product) deprotection->product imp_hydrolysis Hydrolysis during Workup/Storage product->imp_hydrolysis Degrades to imp_precursor Incomplete Reaction imp_precursor->product Contaminates imp_enantiomer (R)-Enantiomer (From Precursor Synthesis) imp_enantiomer->precursor Introduced during precursor synthesis

Caption: Origin of key impurities during the synthesis of the target intermediate.

References
  • Suresh b J, Madhuresh S, Vipinkumar K, Vijayakrishna R, Sanjay M, et al. (2018) Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Arc Org Inorg Chem Sci 1(3)- 2018. AOICS.MS.ID.000115.[Link]

  • PubChem. (n.d.). Pregabalin. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Pregabalin-impurities. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Hoekstra, M. S., & Sobieray, D. M. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. U.S. Patent No. 5,840,956. Washington, DC: U.S.
  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

  • PubChem. (n.d.). (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, H., et al. (n.d.). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Supporting Information.[Link]

  • PubChem. (n.d.). (3S)-3-((((tert-butoxy)carbonyl)amino)methyl)-5-methylhexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chaloin, O., et al. (2011). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses, 88, 249-261. [Link]

  • PubChemLite. (n.d.). (3s)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid. Retrieved from [Link]

  • Deshmukh, A. A., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry, 50B, 1470-1476. [Link]

  • Davies, S. G., & Fletcher, A. M. (2001). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses, 78, 188. [Link]

  • Whitmore, F. C., et al. (1943). tert-BUTYLAMINE. Organic Syntheses, 23, 11. [Link]

  • Puranik, P. R., et al. (2011). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. U.S.
  • Kumar, P., et al. (2011). Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin.
  • Breen, G. F. (2007). METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID.

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Technical Support Center: Crystallization of tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for tert-butyl (3S)-3-amino-5-methylhexanoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges during its crystallization and purification. As an amino acid ester, this molecule presents unique challenges, most notably a tendency to remain as an oil or "oil out" during crystallization attempts. This phenomenon occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.[1][2]

This guide moves beyond simple procedural lists to explain the underlying principles of the challenges you might face and provides logical, field-proven strategies to overcome them. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to rationally design and optimize your crystallization processes.

Section 1: Compound Characteristics

Understanding the fundamental properties of this compound is the first step in successful crystallization.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₁H₂₃NO₂[3]
Molecular Weight 201.31 g/mol [3]
Appearance Clear colorless to yellow liquid or solid.[4]
CAS Number 166023-30-9[4][5][6]
Key Structural Features Contains a chiral center (S-configuration), a primary amine, a bulky tert-butyl ester, and an isobutyl group. These features influence its polarity, solubility, and crystal packing ability.

The compound's ability to exist as a liquid at or near room temperature is a critical factor, as it indicates a low melting point, which is a primary cause of oiling out.[1]

Section 2: Troubleshooting Common Crystallization Issues

This section addresses the most frequent problems encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My compound "oiled out" during cooling and now I have a viscous liquid instead of crystals. What's happening and how do I fix it?

A1: The Mechanism of Oiling Out

Oiling out occurs when the solute's solubility limit is reached at a temperature that is higher than the melting point of the solid form.[1][2] Instead of nucleating to form crystals, the compound separates as a supercooled liquid. This is common for compounds with low melting points or when significant impurities are present, which further depresses the melting point.[1][7] The resulting oil is often a good solvent for these impurities, making subsequent purification difficult.[2][7]

Troubleshooting Strategies:

  • Re-dissolve and Dilute: Place the flask back on the heat source, add more of the primary "good" solvent to fully re-dissolve the oil, and then allow it to cool much more slowly.[1] Using a more dilute solution ensures that saturation is reached at a lower temperature, hopefully below the compound's melting point.

  • Lower the Crystallization Temperature: If slow cooling still results in oiling, try cooling the solution to a much lower temperature (e.g., 0 °C or -20 °C) after it has reached room temperature. This can sometimes provide the thermodynamic push needed to induce nucleation from the oil.

  • Switch to an Anti-Solvent System: This is often the most effective method. Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble. Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble until persistent cloudiness (turbidity) is observed. This generates supersaturation at a constant, often lower, temperature.[8][9] See the detailed protocol in Section 4.

  • Seeding: If you have a small amount of solid crystal, add a seed crystal to the cooled, supersaturated solution (or directly to the oil).[10] Seeding provides a template for crystal growth and can bypass the kinetic barrier of primary nucleation.[2] A patent for crystallizing similar Boc-amino acids specifically mentions adding seed crystals to the oily matter and allowing it to stand.[11]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.

Troubleshooting Flowchart for Oiling Out

G start Problem: Compound Oiled Out strategy1 Strategy 1: Re-heat & Slow Cool start->strategy1 outcome1_success Success: Crystals Form strategy1->outcome1_success outcome1_fail Failure: Oils Out Again strategy1->outcome1_fail strategy2 Strategy 2: Use Anti-Solvent outcome2_success Success: Crystals Form strategy2->outcome2_success outcome2_fail Failure: Still Oily / No Precipitation strategy2->outcome2_fail strategy3 Strategy 3: Seeding outcome3_success Success: Crystals Form strategy3->outcome3_success outcome3_fail Failure: Seed Dissolves / No Growth strategy3->outcome3_fail outcome1_fail->strategy2 outcome2_fail->strategy3 final_action Action: Re-evaluate Solvent System or Purity. Consider Chromatography. outcome3_fail->final_action

Caption: Logical workflow for troubleshooting oiling out.

Q2: My crystallization yield is less than 20%. How can I recover more product?

A2: Diagnosing Low Yield

A poor yield is most often caused by using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[1]

Troubleshooting Strategies:

  • Check the Mother Liquor: Take the filtrate (mother liquor) and evaporate a small amount. If a significant solid residue forms, your compound is still in solution.[1]

  • Concentrate and Re-cool: Reduce the volume of the mother liquor by boiling off some of the solvent and attempt a second crystallization. This "second crop" of crystals can significantly increase your overall yield.

  • Optimize Solvent Volume: In your next attempt, use the absolute minimum amount of hot solvent required to dissolve the compound. Add the solvent in small portions to the heated mixture until everything just dissolves.

  • Increase Cooling: Ensure the solution has been cooled for a sufficient amount of time at the lowest practical temperature to maximize precipitation.

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Select a solvent in which the compound has high solubility when hot but very low solubility when cold.

Q3: Crystals formed almost instantly upon cooling, and they look like fine powder or sludge. Are they pure?

A3: The Problem with Rapid Crystallization

Rapid crystallization, or "crashing out," is undesirable because impurities get trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[1] Ideal crystallization involves slow crystal growth over a period of 20 minutes or more.[1]

Troubleshooting Strategies:

  • Use More Solvent: The most straightforward solution is to dissolve the compound again in a slightly larger volume of hot solvent than the minimum required.[1] This keeps the compound in solution longer during the cooling phase, allowing for slower, more orderly crystal growth.

  • Insulate the Flask: Slow the cooling rate by placing the flask on an insulating surface (like a cork ring or paper towels) and covering it with a beaker. This creates an insulating atmosphere and prevents rapid heat loss.[1]

  • Use a Solvent/Anti-Solvent System: As described for oiling out, the controlled addition of an anti-solvent allows for gradual supersaturation and thus slower crystal formation.[9]

Section 3: FAQs - Crystallization of Amino Acid Esters

Q: What are good starting solvent systems for this compound? A: There are no universal rules, but a good starting point is to use solvent pairs with differing polarities.[12] Given the structure (amine, ester, hydrocarbon chain), consider the following:

  • Good Solvents (High Solubility): Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone.

  • Anti-Solvents (Low Solubility): Hexanes, Heptane, Diethyl ether.

  • Recommended Pairs: Ethyl acetate/Hexanes, DCM/Hexanes, Acetone/Hexanes.

Q: Can I crystallize this compound as a salt to improve its properties? A: Yes. For molecules with basic amine groups, forming a salt (e.g., hydrochloride or sulfate) can dramatically change solubility and often leads to highly crystalline materials.[12] This involves dissolving the free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of the acid (e.g., HCl in ether). This is a powerful alternative if crystallizing the free base proves difficult.

Section 4: Key Experimental Protocol

Protocol: Anti-Solvent Crystallization

This technique is highly effective for compounds that oil out or crystallize too rapidly.[8][13][14] It works by generating supersaturation through a change in solvent composition rather than temperature.

Workflow Diagram: Anti-Solvent Crystallization

A 1. Dissolve Compound in Minimum 'Good' Solvent (e.g., Ethyl Acetate) B 2. Slowly Add 'Anti-Solvent' (e.g., Hexanes) at RT A->B C 3. Observe for Turbidity (Cloudiness) B->C D 4. Optional: Add a drop of 'Good' Solvent to clear C->D E 5. Allow to Stand for Slow Crystal Growth D->E F 6. Cool further to Maximize Yield E->F G 7. Isolate Crystals (Filtration) F->G

Caption: Step-by-step workflow for anti-solvent crystallization.

Detailed Steps:

  • Dissolution: Dissolve your crude this compound in the minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: While stirring, slowly add an "anti-solvent" (e.g., hexanes) dropwise.

  • Induce Supersaturation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates you have reached the point of supersaturation.

  • Clarify (Optional but Recommended): Add one or two drops of the "good" solvent back into the mixture until it becomes clear again. This ensures you are right at the edge of the solubility curve, promoting slow, high-quality crystal growth.

  • Crystallization: Cover the flask and allow it to stand undisturbed. Crystals should form over 30 minutes to several hours.

  • Maximize Yield: Once a good crop of crystals has formed, you can place the flask in an ice bath or refrigerator to maximize the precipitation of the remaining dissolved product.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • PubChem. * (3S)-3-{[(tert-butoxy)carbonyl]amino}-5-methylhexanoic acid*. National Center for Biotechnology Information. [Link]

  • Tanaka, M., et al. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ACS Publications. [Link]

  • Lee, S. Y., et al. (2024). Microfluidic antisolvent crystallization for chiral symmetry breaking. Lab on a Chip. [Link]

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. [Link]

  • PubChem. tert-Butyl peroxy-3,5,5-trimethylhexanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • PharmaTutor. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • PubChem. tert-Butyl (3R)-3-amino-5-methyl-hexanoate. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-3-Amino-5-methyl-hexanoic acid. National Center for Biotechnology Information. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Royal Society of Chemistry. (2022). Recent progress in antisolvent crystallization. [Link]

  • National Institutes of Health. (2010). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. [Link]

  • ResearchGate. (2017). (PDF) Anti-Solvent Crystallization. [Link]

  • RESOLV Cluster of Excellence. (2016). Tinkering with solvent helps to regulate the crystallization behavior of amino acids. [Link]

  • Mettler Toledo. Oiling Out in Crystallization. [Link]

  • LUTPub. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. [Link]

  • ResearchGate. (2015). A method to crystallize substances that oil out. [Link]

  • Molbase. TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

  • Google Patents. (2021).

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Technical Support Center: Analytical Method Development for tert-butyl (3S)-3-amino-5-methylhexanoate Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of tert-butyl (3S)-3-amino-5-methylhexanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of impurity analysis for this specific molecule. Our focus is on providing not just protocols, but the scientific reasoning behind them, ensuring your methods are robust, reliable, and compliant with regulatory expectations.

The control of impurities is a critical aspect of pharmaceutical development, directly impacting the quality, safety, and efficacy of the final drug product.[1] This guide follows the principles outlined by the International Council for Harmonisation (ICH) to ensure that analytical procedures are fit for their intended purpose.[2]

Part 1: The Strategic Approach to Impurity Method Development

Before diving into specific experimental details, it's crucial to have a high-level strategy. The development of a stability-indicating analytical method—one that can separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products—is a multi-step process.

FAQ: What is the overall workflow for developing and validating an impurity method?

The process begins with understanding the potential impurities and ends with a fully validated method that is robust for routine use. It involves method screening, optimization, and rigorous testing to prove its suitability.

Method_Development_Workflow cluster_0 Phase 1: Understanding & Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Validation & Implementation A Identify Potential Impurities (Process & Degradation) B Perform Forced Degradation Studies A->B Generates samples C Select Analytical Technique (e.g., HPLC, GC) B->C Provides stressed samples for method development D Screening & Optimization (Column, Mobile Phase, Temp.) C->D E Method Validation (per ICH Q2(R2)) D->E Finalized method F Routine Use & Lifecycle Management E->F

Caption: General workflow for impurity analytical method development.

Part 2: Identification of Potential Impurities

A successful method is built on a thorough understanding of what you need to separate. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

FAQ: What are the likely impurities I should expect for this compound?

Potential impurities are dictated by the synthetic route and storage conditions. Without a specific synthesis pathway, we can predict likely candidates based on the molecule's functional groups (an amine and a tert-butyl ester).

Impurity Type Potential Structure/Name Origin Significance
Process-Related Diastereomers (e.g., (3R)-isomer)Incomplete stereoselective synthesis.May have different pharmacological or toxicological profiles.
Starting Material CarryoverIncomplete reaction or purification.A key process control parameter.
Reagent-Related ImpuritiesSide reactions with reagents used in synthesis.Can be reactive or toxic.
Degradation (3S)-3-amino-5-methylhexanoic acidHydrolysis of the tert-butyl ester group.A common degradation pathway for esters, especially under acidic or basic conditions.
Oxidative Degradation ProductsOxidation of the amine functionality.Can occur in the presence of oxygen, light, or oxidizing agents.

FAQ: How can I proactively test my method's ability to detect unknown degradation products?

This is achieved through forced degradation (stress testing) studies. The goal is to intentionally degrade the sample under harsh conditions to generate potential degradation products.[3][4] A robust, stability-indicating method must be able to resolve the pure API from these newly formed peaks.[5]

Experimental Protocol: Forced Degradation Studies

Objective: To generate likely degradation products and demonstrate the specificity of the analytical method. A degradation of 5-20% is generally considered optimal for this purpose.[4]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

  • Expose to Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress Condition Typical Reagent/Condition Rationale
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24-48 hours.To promote hydrolysis of the ester linkage.[4]
Base Hydrolysis 0.1 M NaOH, heat at 60°C for 24-48 hours.To promote base-catalyzed hydrolysis of the ester.[4]
Oxidation 3% H₂O₂, room temperature for 24 hours.To induce oxidative degradation, potentially at the amine group.[6]
Thermal Degradation Heat solid sample at 80°C for 48 hours.To assess the impact of heat on stability.[6]
Photolytic Degradation Expose solution to light (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/square meter).[4]To assess light sensitivity.[6]
  • Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to the target concentration and analyze them alongside an unstressed control sample using your developed method.

Part 3: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting

HPLC is the workhorse technique for analyzing non-volatile compounds like amino acid esters.[7] However, the lack of a strong UV chromophore in this compound presents a unique challenge.

FAQ: I need to develop an HPLC method. Where should I start?

Given the polar amine group and the alkyl chain, a reversed-phase (RP-HPLC) method is a logical starting point. The primary challenge is detection.

Option 1: Direct Detection (for lower sensitivity needs) If impurity levels are relatively high, you may achieve detection at low UV wavelengths (e.g., 200-215 nm). However, this approach is often plagued by baseline noise and interference from common solvents.

Option 2: Derivatization (Recommended for high sensitivity) To achieve the low detection limits required for impurity analysis (often in the ppm range for genotoxic impurities), pre-column derivatization is often necessary.[8][9] Reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) react with the primary amine to attach a strongly UV-absorbent or fluorescent moiety.[10]

Option 3: Advanced Detectors If derivatization is undesirable, detectors that do not rely on chromophores, such as Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS), are excellent alternatives.

Recommended Starting HPLC Conditions (with Derivatization)
Parameter Recommendation Justification
Column C18, 150 x 4.6 mm, 3.5 µmGood starting point for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid or 20 mM Phosphate Buffer, pH 3.0An acidic pH protonates the amine group, improving peak shape by reducing interaction with silanols.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start at 5% B, ramp to 95% B over 20 minutesA gradient is essential to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CUsing a column oven ensures reproducible retention times.[11]
Detector UV/DAD or FluorescenceDepends on the derivatizing agent used (e.g., OPA/FMOC).
Injection Volume 10 µLA typical starting volume.

HPLC Troubleshooting Guide

HPLC_Troubleshooting Problem Problem Observed? PeakTailing Poor Peak Shape (Tailing) Problem->PeakTailing Yes PoorRes Poor Resolution Problem->PoorRes Yes DriftRT Drifting Retention Time Problem->DriftRT Yes NoSignal Low/No Signal Problem->NoSignal Yes Sol_Tailing Cause: Amine-Silanol Interaction Solution: 1. Lower mobile phase pH (2.5-3.5). 2. Add competing base (e.g., 0.1% TEA). 3. Use a high-purity, end-capped column. PeakTailing->Sol_Tailing Sol_Res Cause: Insufficient Selectivity Solution: 1. Adjust gradient slope (make it shallower). 2. Change organic solvent (ACN vs. MeOH). 3. Try a different column (e.g., Phenyl-Hexyl). PoorRes->Sol_Res Sol_Drift Cause: System Instability Solution: 1. Increase column equilibration time. 2. Prepare fresh mobile phase daily. 3. Use a column thermostat. DriftRT->Sol_Drift Sol_Signal Cause: No/Weak Chromophore Solution: 1. Use derivatization (OPA/FMOC). 2. Use alternative detector (CAD, ELSD, MS). 3. Check detector lamp/settings. NoSignal->Sol_Signal

Caption: A decision tree for common HPLC troubleshooting issues.

Q: My main peak is tailing badly. What's happening? A: This is a classic issue when analyzing basic compounds like amines on silica-based columns.[12] The primary amine can interact with acidic silanol groups on the silica surface that were not perfectly end-capped during manufacturing. This secondary interaction causes the peak to tail.

  • Scientific Solution: You need to minimize this interaction.

    • Lower the Mobile Phase pH: Adjusting the pH to between 2.5 and 3.5 fully protonates the amine group (making it positively charged) and suppresses the ionization of the silanol groups (keeping them neutral). This eliminates the strong ionic secondary interaction.

    • Use a High-Purity Column: Modern columns (USP L1 packing) are made with higher purity silica and have more effective end-capping, resulting in fewer free silanol groups and significantly reduced tailing.

Q: I can't separate two impurity peaks. How do I improve resolution? A: Resolution is a function of efficiency, selectivity, and retention. If your peaks are sharp (good efficiency), you need to improve the selectivity of your method.

  • Scientific Solution: Selectivity is influenced by the chemistry of the stationary phase and mobile phase.

    • Modify the Mobile Phase: Changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions (methanol is a proton donor, while acetonitrile is a proton acceptor).

    • Adjust the Gradient: Making the gradient shallower (i.e., increasing the run time) gives more time for closely eluting peaks to separate.

    • Change the Column: If mobile phase changes don't work, the column chemistry is the next step. A phenyl-hexyl column, for instance, offers different selectivity (pi-pi interactions) compared to a standard C18 column and may resolve your impurities.

Part 4: Gas Chromatography (GC) Method Development

FAQ: Is GC a viable technique for analyzing these impurities?

Direct analysis by GC is not recommended. The target molecule is a salt-like amino acid ester with high polarity and low volatility, making it unsuitable for direct injection into a hot GC inlet.[13] However, GC can be a powerful tool after derivatization .

Derivatization chemically modifies the analyte to make it more volatile and thermally stable.[14] For amino acids and their esters, silylation is a common and effective technique.

Experimental Protocol: GC Derivatization (Silylation)

Objective: To convert the polar N-H and potential O-H (from hydrolyzed impurity) groups into nonpolar, volatile silyl derivatives for GC-MS analysis.

Reagents:

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (anhydrous)

Procedure:

  • Dry the Sample: Evaporate the solvent from your sample to complete dryness under a stream of nitrogen. Moisture will consume the derivatizing reagent.

  • Add Reagents: To the dried residue, add 100 µL of anhydrous acetonitrile followed by 100 µL of MTBSTFA.

  • React: Cap the vial tightly and heat at 80-100°C for 2-4 hours to ensure complete derivatization.[13]

  • Analyze: Cool the sample to room temperature and inject it directly into the GC-MS.

Troubleshooting GC Analysis:

  • Issue: Multiple peaks for a single analyte.

    • Cause: Incomplete derivatization.

    • Solution: Increase the reaction time or temperature. Ensure your sample and solvent are completely anhydrous.

  • Issue: Broad or tailing peaks.

    • Cause: Active sites in the GC system (inlet liner, column) are interacting with the derivatized analyte.

    • Solution: Use a deactivated inlet liner. Ensure you are using a high-quality, low-bleed column suitable for trace analysis.

Part 5: The Final Step - Method Validation

FAQ: My method successfully separates all the peaks from the forced degradation study. Am I done?

No. A developed method must be validated to prove it is fit for its intended purpose, as mandated by regulatory bodies.[15][16][17] The ICH Q2(R2) guideline provides a framework for this process.[2] For an impurity method, you must demonstrate that it is specific, sensitive, accurate, and precise for quantifying low-level impurities.

Key Validation Parameters for an Impurity Method
Parameter Purpose Typical Experiment
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[16]Analyze stressed (forced degradation) samples to show resolution between the API and all degradation peaks.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Determined by signal-to-noise ratio (typically S/N = 3:1).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Determined by signal-to-noise ratio (typically S/N = 10:1) and confirmed by analyzing samples at this concentration.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[16]Analyze a series of solutions with impurity concentrations from the LOQ to 120% of the specification limit.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking the drug substance with known amounts of impurities at different levels (e.g., LOQ, 100%, 150% of specification).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.
Range The interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[2]Typically from the LOQ to 120% of the specification limit for impurities.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results.

References

  • Impurities and Forced Degradation Studies: A Review. (n.d.). Google Scholar.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. (n.d.). Sharp Services.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Forced Degradation. (n.d.). SGS.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
  • HPLC Troubleshooting Guide. (n.d.). Chromatography Online.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). MDPI.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (n.d.). Journal of Biomolecular Techniques.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
  • GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences.

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Validation & Comparative

A Comparative Guide to tert-butyl (3S)-3-amino-5-methylhexanoate and Other Amino Acid Esters for the Advanced Synthesis Professional

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and professional in drug development, the selection of starting materials and intermediates is a critical decision that profoundly impacts synthetic efficiency, scalability, and the purity of the final active pharmaceutical ingredient (API). Among the vast arsenal of chiral building blocks, β-amino acid esters are of paramount importance, serving as key components in the synthesis of a variety of pharmaceuticals.[1] This guide provides an in-depth technical comparison of tert-butyl (3S)-3-amino-5-methylhexanoate and its counterparts—namely methyl, ethyl, and benzyl esters—with a focus on their application in complex organic synthesis, particularly in the context of preparing molecules such as Pregabalin.

Introduction: The Strategic Importance of Ester Protecting Groups in β-Amino Acid Chemistry

β-Amino acids and their ester derivatives are fundamental precursors in medicinal chemistry.[1] The ester moiety serves a dual purpose: it protects the carboxylic acid functionality from unwanted reactions and modulates the solubility and handling characteristics of the amino acid. The choice of the ester group—be it the sterically demanding tert-butyl, the compact methyl, the versatile ethyl, or the readily cleavable benzyl—is a strategic decision guided by the overall synthetic plan, especially the need for orthogonal protection strategies.[2][3]

This guide will dissect the performance of this compound in comparison to other common alkyl and benzyl esters. We will explore their relative stabilities, ease of synthesis and deprotection, and their impact on subsequent chemical transformations, supported by experimental data and established chemical principles.

Comparative Analysis of Ester Properties

The performance of an amino acid ester in a synthetic route is primarily dictated by the nature of the esterifying group. The following table summarizes the key characteristics of tert-butyl, methyl, ethyl, and benzyl esters of (3S)-3-amino-5-methylhexanoate.

Featuretert-Butyl EsterMethyl EsterEthyl EsterBenzyl Ester
Primary Advantage High stability to basic and nucleophilic conditions; mild acid-labile deprotection.[4]High reactivity of the ester carbonyl; simple to prepare.Good balance of reactivity and stability.Easily removed by hydrogenolysis, offering an orthogonal deprotection strategy.[5]
Steric Hindrance HighLowModerateModerate
Deprotection Conditions Mild acidic conditions (e.g., TFA, HCl in dioxane).[4]Harsh basic conditions (saponification) or strong acidic conditions.[4]Basic (saponification) or acidic conditions.Catalytic hydrogenolysis (e.g., H₂, Pd/C).[5]
Orthogonality Orthogonal to base-labile protecting groups (e.g., Fmoc).[4][5]Not orthogonal to base-labile groups.Not orthogonal to base-labile groups.Orthogonal to both acid- and base-labile groups.
Relative Stability Very high under basic and nucleophilic conditions.Low under basic conditions.Moderate under basic conditions.Stable to acidic and basic conditions.

Experimental Data and Performance Comparison

While direct, side-by-side quantitative comparisons of these specific esters in a single study are not extensively documented, we can infer their performance based on a wealth of data from related systems and general principles of organic chemistry.

Stability Under Process Conditions

The tert-butyl ester offers exceptional stability in the presence of bases and nucleophiles due to the steric bulk of the tert-butyl group, which effectively shields the carbonyl carbon from attack.[4] This is a significant advantage in multi-step syntheses where basic reagents or nucleophilic additions are employed. In contrast, methyl and ethyl esters are susceptible to saponification under basic conditions.[4]

Table 2: Comparative Stability of Amino Acid Esters

Conditiontert-Butyl Ester StabilityMethyl/Ethyl Ester StabilityBenzyl Ester StabilityRationale
Strong Base (e.g., NaOH, KOH) HighLow (saponification)HighThe bulky tert-butyl group sterically hinders nucleophilic attack by the hydroxide ion.[4]
Nucleophiles (e.g., Grignard, organolithiums) HighLow (addition/transesterification)HighSteric hindrance prevents nucleophilic attack at the carbonyl carbon.[4]
Mild Acid (e.g., acetic acid) Moderate-HighHighHightert-Butyl esters are designed for acid-mediated cleavage, though stable to very weak acids.
Strong Acid (e.g., TFA, HCl) Low (readily cleaved)HighHighCleavage of tert-butyl esters proceeds through a stable tertiary carbocation.[4]
Hydrogenolysis (H₂, Pd/C) HighHighLow (readily cleaved)The benzyl group is susceptible to cleavage by catalytic hydrogenation.[5]
Impact on Reactivity in Amide Bond Formation

The steric hindrance of the tert-butyl group can influence the reactivity of the adjacent amino group in subsequent reactions, such as N-acylation. While this effect is generally modest for a β-amino acid, it can be a factor in reactions with bulky acylating agents. Methyl and ethyl esters, with their smaller size, typically do not impede the reactivity of the amino group.

Application in the Synthesis of Pregabalin

A prominent application of (3S)-3-amino-5-methylhexanoate esters is in the synthesis of the anticonvulsant drug Pregabalin, (S)-3-(aminomethyl)-5-methylhexanoic acid.[6] The choice of ester is critical in the synthetic strategy.

The use of a tert-butyl ester allows for the protection of the carboxylic acid functionality while other transformations are carried out on the molecule. For instance, in some synthetic routes to Pregabalin, a cyano group is reduced to an amine. The robustness of the tert-butyl ester to the reducing agents used in this step is a key advantage.

Pregabalin_Synthesis_Intermediate cluster_starting_material Starting Material cluster_intermediate_synthesis Intermediate Synthesis cluster_final_steps Final Steps Isovaleraldehyde Isovaleraldehyde Cyano_Ester (RS)-ethyl-3-cyano-5-methylhexanoate Isovaleraldehyde->Cyano_Ester Knoevenagel Condensation & Michael Addition Resolution Enzymatic or Diastereomeric Resolution Cyano_Ester->Resolution Chiral_Cyano_Ester (S)-ethyl-3-cyano-5-methylhexanoate Resolution->Chiral_Cyano_Ester Hydrolysis_or_Reduction Ester Hydrolysis & Nitrile Reduction Chiral_Cyano_Ester->Hydrolysis_or_Reduction Pregabalin Pregabalin Hydrolysis_or_Reduction->Pregabalin

Figure 1: A generalized synthetic pathway to Pregabalin highlighting the role of chiral cyano esters. The choice of ester (ethyl in this example) is crucial for the resolution and subsequent steps.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of tert-butyl esters involves the acid-catalyzed addition of isobutylene to the carboxylic acid. For amino acids, the amino group must first be protected.

Step 1: N-Protection of (3S)-3-amino-5-methylhexanoic acid

  • Dissolve (3S)-3-amino-5-methylhexanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium hydroxide to deprotonate the carboxylic acid.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture and extract the N-Boc protected amino acid with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc protected amino acid.

Step 2: Esterification

  • Dissolve the N-Boc protected amino acid in a suitable solvent (e.g., dichloromethane or tert-butyl acetate).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid).

  • Bubble isobutylene gas through the solution or add liquid isobutylene at low temperature.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction with a mild base and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to yield N-Boc-tert-butyl (3S)-3-amino-5-methylhexanoate.

Step 3: N-Deprotection

  • Dissolve the N-Boc protected ester in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired this compound, typically as a salt.

Ester_Synthesis_Workflow Start Start with (3S)-3-amino-5-methylhexanoic acid N_Protection N-Protection (e.g., Boc group) Start->N_Protection Esterification Esterification with Isobutylene (acid catalyst) N_Protection->Esterification N_Boc_Ester N-Boc-tert-butyl (3S)-3-amino-5-methylhexanoate Esterification->N_Boc_Ester N_Deprotection N-Deprotection (e.g., TFA) N_Boc_Ester->N_Deprotection Final_Product This compound N_Deprotection->Final_Product

Figure 2: Workflow for the synthesis of this compound.

Synthesis of Methyl/Ethyl (3S)-3-amino-5-methylhexanoate (General Procedure)

The synthesis of methyl or ethyl esters is typically achieved through Fischer esterification.

  • Suspend (3S)-3-amino-5-methylhexanoic acid in an excess of methanol or ethanol.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in water and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the desired methyl or ethyl ester.

Conclusion and Recommendations

The choice between this compound and other esters is a strategic one that depends on the specific requirements of the synthetic route.

  • This compound is the superior choice when robustness to basic and nucleophilic conditions is paramount and when orthogonality with base-labile protecting groups is required. Its mild acid-labile deprotection is a significant advantage in the synthesis of complex molecules with sensitive functionalities.

  • Methyl and Ethyl (3S)-3-amino-5-methylhexanoate are suitable for synthetic routes where the ester needs to be cleaved under basic conditions and where orthogonality to base-labile groups is not a concern. Their lower steric hindrance may be advantageous in certain coupling reactions.

  • Benzyl (3S)-3-amino-5-methylhexanoate offers a valuable orthogonal deprotection strategy via hydrogenolysis, which can be beneficial when both acid- and base-sensitive groups are present in the molecule.

For the development of robust and scalable synthetic processes, a thorough evaluation of the stability and reactivity of the chosen amino acid ester under all planned reaction conditions is essential. The information and protocols provided in this guide serve as a foundational resource for making an informed decision in this critical aspect of pharmaceutical synthesis.

References

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comparison of synthesis routes for "tert-butyl (3S)-3-amino-5-methylhexanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of tert-Butyl (3S)-3-Amino-5-methylhexanoate

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of modern pharmaceutical manufacturing. Among these, this compound stands as a critical precursor to Pregabalin, a widely used anticonvulsant and neuropathic pain agent. The stereochemistry at the C3 position is paramount for its therapeutic efficacy. This guide provides a comprehensive comparison of the prevalent synthetic strategies to obtain this key intermediate, offering insights into the underlying chemical principles, and presenting a critical analysis of their respective advantages and limitations.

Introduction to this compound

This compound is a protected form of (S)-3-amino-5-methylhexanoic acid. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing its participation in undesired side reactions during the synthesis of the final active pharmaceutical ingredient (API). The (S)-enantiomer is the biologically active form, making enantioselective synthesis a key challenge. This guide will explore and compare various methodologies to achieve high enantiopurity and yield.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be broadly categorized into three main strategies: asymmetric synthesis, enzymatic resolution, and classical resolution via diastereomeric salt formation. Each approach presents a unique set of advantages and challenges in terms of efficiency, cost-effectiveness, and scalability.

Asymmetric Hydrogenation: A Modern Approach to Stereocontrol

Asymmetric hydrogenation has emerged as a powerful and highly efficient method for establishing the desired stereocenter. This approach typically involves the hydrogenation of a prochiral precursor, such as a β-unsaturated ester or a cyano-substituted alkene, using a chiral catalyst.

A notable example is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a Rhodium catalyst complexed with a chiral phosphine ligand like Me-DuPHOS.[1][2] This reaction sets the (S)-stereocenter with high enantioselectivity. The subsequent reduction of the nitrile group yields the corresponding amine.

Workflow for Asymmetric Hydrogenation:

cluster_0 Asymmetric Hydrogenation Route Isovaleraldehyde Isovaleraldehyde Prochiral_alkene Prochiral_alkene Isovaleraldehyde->Prochiral_alkene Knoevenagel Condensation Cyanoacetic_acid_derivative Cyanoacetic_acid_derivative Cyanoacetic_acid_derivative->Prochiral_alkene Asymmetric_Hydrogenation Asymmetric_Hydrogenation Prochiral_alkene->Asymmetric_Hydrogenation Chiral_cyano_intermediate Chiral_cyano_intermediate Asymmetric_Hydrogenation->Chiral_cyano_intermediate Rh-Me-DuPHOS, H2 Nitrile_Reduction Nitrile_Reduction Chiral_cyano_intermediate->Nitrile_Reduction Final_Product This compound Nitrile_Reduction->Final_Product e.g., Raney Ni, H2 cluster_1 Enzymatic Resolution Route Racemic_ester Racemic_ester Enzymatic_Hydrolysis Enzymatic_Hydrolysis Racemic_ester->Enzymatic_Hydrolysis Lipase S_acid S_acid Enzymatic_Hydrolysis->S_acid R_ester R_ester Enzymatic_Hydrolysis->R_ester Separation Separation S_acid->Separation R_ester->Separation S_acid_isolated S_acid_isolated Separation->S_acid_isolated Decarboxylation_Esterification Decarboxylation_Esterification S_acid_isolated->Decarboxylation_Esterification Final_Product This compound Decarboxylation_Esterification->Final_Product

Caption: Enzymatic Resolution Workflow.

Advantages:

  • High Enantioselectivity: Enzymes are highly specific, leading to excellent enantiomeric separation. [3]* Mild Reaction Conditions: Reactions are typically run under mild pH and temperature conditions.

  • Environmentally Friendly: Avoids the use of heavy metals and harsh reagents.

Disadvantages:

  • Theoretical Maximum Yield of 50%: For a simple resolution, the maximum yield of the desired enantiomer is 50%. However, the undesired enantiomer can often be racemized and recycled to improve the overall yield.

  • Enzyme Cost and Stability: The cost and stability of the enzyme can be a factor in large-scale production.

Resolution via Diastereomeric Salt Formation: The Classical Method

This is a well-established and widely used method for separating enantiomers of chiral acids or bases. The process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

For the synthesis of this compound, a racemic precursor acid, such as (±)-3-cyano-5-methylhexanoic acid, can be resolved using a chiral amine like (S)-(-)-α-methylbenzylamine. [3]The resulting diastereomeric salts can be separated by crystallization. The desired (S)-acid can then be liberated by treatment with an acid.

Workflow for Diastereomeric Salt Resolution:

cluster_2 Diastereomeric Salt Resolution Route Racemic_acid Racemic_acid Diastereomeric_salts Diastereomeric_salts Racemic_acid->Diastereomeric_salts Chiral_amine Chiral_amine Chiral_amine->Diastereomeric_salts Fractional_Crystallization Fractional_Crystallization Diastereomeric_salts->Fractional_Crystallization Separated_salts Separated_salts Fractional_Crystallization->Separated_salts Acidification Acidification Separated_salts->Acidification S_acid_isolated S_acid_isolated Acidification->S_acid_isolated Esterification Esterification S_acid_isolated->Esterification Final_Product This compound Esterification->Final_Product

Caption: Diastereomeric Salt Resolution Workflow.

Advantages:

  • Well-Established Technology: A reliable and well-understood method.

  • Scalability: Can be readily scaled up for industrial production.

Disadvantages:

  • Tedious Process: Fractional crystallization can be labor-intensive and time-consuming.

  • Yield Loss: Multiple recrystallization steps are often required to achieve high enantiopurity, which can lead to significant yield loss.

  • Resolving Agent Cost: The cost of the chiral resolving agent can be a significant factor.

Quantitative Data Comparison

ParameterAsymmetric HydrogenationEnzymatic ResolutionDiastereomeric Salt Resolution
Typical Yield >85% [1]~45% (without racemization)25-40%
Enantiomeric Excess (ee) >99% [1]>99% [3]>99% (after multiple crystallizations)
Key Reagents Rhodium catalyst, Chiral ligandLipaseChiral resolving agent
Scalability Good, but catalyst cost can be a factorGood, with enzyme recyclingExcellent
Environmental Impact Moderate (metal catalyst)LowModerate (solvent usage)

Detailed Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-cyano-5-methylhex-3-enoic acid salt
  • Preparation of the Substrate: The 3-cyano-5-methylhex-3-enoic acid salt is prepared via a Knoevenagel condensation between isovaleraldehyde and a cyanoacetic acid derivative.

  • Asymmetric Hydrogenation: In a high-pressure reactor, the substrate is dissolved in a suitable solvent (e.g., methanol). The Rh(I)-Me-DuPHOS catalyst is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (typically 50-100 psi) and stirred at room temperature until the reaction is complete (monitored by HPLC or GC).

  • Work-up and Isolation: The solvent is removed under reduced pressure. The resulting chiral cyano intermediate is then typically carried forward to the next step without extensive purification.

  • Nitrile Reduction and Esterification: The chiral cyano intermediate is reduced using a suitable reducing agent such as Raney Nickel under a hydrogen atmosphere. The resulting amino acid is then protected and esterified to yield this compound.

Protocol 2: Enzymatic Resolution of Racemic 2-carbethoxy-3-cyano-5-methyl hexanoic acid ethyl ester
  • Preparation of Racemic Ester: The racemic ester is synthesized via standard organic chemistry methods, often starting from isovaleraldehyde and diethyl malonate. [3]2. Enzymatic Hydrolysis: The racemic ester is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7). A lipase (e.g., from Candida antarctica) is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C). The pH is maintained by the addition of a base (e.g., NaOH solution). The reaction progress is monitored by HPLC.

  • Separation: Once the desired conversion is reached (typically around 50%), the reaction is stopped. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer, containing the sodium salt of the (S)-acid, is then acidified (e.g., with HCl) and extracted with an organic solvent to isolate the (S)-acid.

  • Conversion to Final Product: The isolated (S)-acid is then decarboxylated and esterified to form this compound.

Conclusion and Future Perspectives

The choice of synthetic route for this compound is a critical decision in the overall manufacturing process of Pregabalin. While classical resolution via diastereomeric salt formation is a proven and scalable method, it often suffers from lower yields and can be labor-intensive.

Asymmetric hydrogenation and enzymatic resolution represent more modern and efficient alternatives. Asymmetric hydrogenation offers high yields and excellent enantioselectivity in a single step, though the cost of the catalyst can be a consideration. Enzymatic resolution provides a "greener" and highly selective approach, and with the implementation of racemization and recycling of the undesired enantiomer, it can be a very cost-effective and sustainable option for large-scale production.

Future developments in this field will likely focus on the discovery of more active and cost-effective catalysts for asymmetric synthesis and the development of more robust and reusable enzyme preparations for biocatalytic resolutions. The continuous drive for more sustainable and economical manufacturing processes will undoubtedly spur further innovation in the synthesis of this important pharmaceutical intermediate.

References

  • An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. [Link]

  • Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. [Link]

  • Asymmetry prepares (S) -3- aminomethyl -5- methylhexanoic acids.
  • An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. [Link]

  • An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Figshare. [Link]

  • Process for the preparation of pregabalin.
  • Methods of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid.
  • Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin.
  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Indian Journal of Chemistry. [Link]

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).

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validation of "tert-butyl (3S)-3-amino-5-methylhexanoate" analytical methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Tert-butyl (3S)-3-amino-5-methylhexanoate

Introduction: The Analytical Imperative for a Chiral Building Block

This compound is a crucial chiral intermediate in the synthesis of various pharmacologically active molecules. As with any component destined for pharmaceutical use, the unequivocal confirmation of its identity, purity, and strength is not merely a matter of quality control but a fundamental requirement for safety and efficacy. The validation of analytical methods used to assess these critical quality attributes is therefore paramount, ensuring that the data generated are reliable, reproducible, and fit for their intended purpose.

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the rigorous framework of international regulatory standards, primarily the ICH Q2(R1) guideline on the Validation of Analytical Procedures[1][2][3]. Our objective is to equip researchers, analysts, and drug development professionals with the expertise to select, develop, and validate the most appropriate analytical strategy for their specific needs.

The Analyte at a Glance: Guiding Method Selection

The molecular structure of this compound dictates the challenges and opportunities in its analysis:

  • Primary Amine Group: This functional group is a prime target for derivatization, a necessary step to enhance detectability or volatility.

  • Tert-butyl Ester: This bulky, non-polar group influences solubility and provides a unique, strong signal in ¹H NMR spectroscopy[4][5][6].

  • Chiral Center at C3: The presence of a stereocenter necessitates the use of chiral-selective techniques to determine enantiomeric purity, a critical parameter for biologically active molecules[7][8].

  • Lack of a Strong Chromophore: The molecule does not absorb significantly in the UV-Visible spectrum, rendering direct UV detection in HPLC impractical and necessitating alternative detection or derivatization strategies.

These characteristics form the basis for our comparative evaluation of the primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by specialized methods for chiral analysis and structural elucidation.

The Validation Workflow: A Framework for Trust

Method validation demonstrates that an analytical procedure is suitable for its intended purpose[3][9]. The process is a systematic evaluation of a method's performance characteristics. A robust validation protocol is a self-validating system, continuously confirming its own reliability.

Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Documentation Analyte Define Analyte & Purpose (Assay, Impurity, Chiral Purity) MethodDev Method Development (Selectivity, Sensitivity) Analyte->MethodDev informs Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) MethodDev->Protocol leads to Specificity Specificity / Selectivity Protocol->Specificity dictates execution of Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability, Intermediate) Protocol->Precision Sensitivity LOD & LOQ Protocol->Sensitivity Robustness Robustness Protocol->Robustness Report Validation Summary Report Specificity->Report data feeds into Linearity->Report data feeds into Accuracy->Report data feeds into Precision->Report data feeds into Sensitivity->Report data feeds into Robustness->Report data feeds into SOP Finalized Standard Operating Procedure (SOP) Report->SOP finalizes

Caption: General workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis due to its versatility for non-volatile compounds[10][11]. For this compound, its primary challenge is detection.

Causality Behind the HPLC Approach

Given the absence of a native chromophore, two primary strategies are employed:

  • Pre-Column Derivatization: This is the most common approach. The primary amine is reacted with a tagging agent to form a derivative that is highly responsive to a UV or fluorescence detector. This not only solves the detection issue but also can improve the chromatographic behavior of the analyte. A widely used agent is o-phthalaldehyde (OPA), which reacts with primary amines to form highly fluorescent derivatives, offering excellent sensitivity[12][13][14].

  • Universal Detectors: If derivatization is undesirable, detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used. These detectors are independent of the analyte's optical properties but are generally less sensitive and can exhibit non-linear responses, requiring more complex calibration models.

Experimental Protocol: RP-HPLC with OPA Derivatization

This protocol outlines a validated method for the assay of this compound.

1. Materials & Reagents:

  • This compound reference standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid

  • Borate Buffer (pH 9.5)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Methanol (HPLC Grade)

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 7.0

  • Mobile Phase B: Acetonitrile:Methanol (50:50, v/v)

  • Gradient: 30% B to 70% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

  • Injection Volume: 10 µL

3. Automated Pre-Column Derivatization (via Autosampler):

  • Prepare OPA reagent: Dissolve OPA in borate buffer, add 3-mercaptopropionic acid.

  • Program the autosampler to:

    • Aspirate 5 µL of OPA reagent.

    • Aspirate 5 µL of the sample or standard solution.

    • Mix in a loop for 1 minute.

    • Inject the 10 µL mixture onto the column. Causality: Automating derivatization ensures reaction time is precisely controlled, which is critical for the precision and reproducibility of the method[13][14].

4. System Suitability Test (SST):

  • Before sample analysis, inject a standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000. Trustworthiness: The SST is a self-validating check that confirms the analytical system is performing adequately on the day of analysis[1].

Gas Chromatography (GC): The High-Resolution Specialist

GC offers superior resolution and speed but is restricted to volatile and thermally stable compounds[10][15]. Our analyte is not directly suitable for GC analysis due to its low volatility and polar amine group.

Causality Behind the GC Approach

Derivatization is mandatory to increase volatility and reduce polarity. A common and effective strategy is silylation, where active hydrogens on the amine group are replaced with a non-polar moiety like a tert-butyldimethylsilyl (TBDMS) group.

  • Derivatizing Agent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is an excellent choice. It reacts with the primary amine to form a stable TBDMS derivative that is volatile and chromatographs well. The resulting derivative also produces characteristic fragments in a mass spectrometer, aiding in identification.

Experimental Protocol: GC-MS with MTBSTFA Derivatization

This protocol is suitable for identifying and quantifying the analyte, particularly for impurity profiling where the high resolution of GC and specificity of MS are advantageous.

1. Materials & Reagents:

  • This compound reference standard

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Acetonitrile (Anhydrous)

  • Pyridine (Anhydrous)

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample or standard into a 2 mL GC vial.

  • Add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before analysis. Causality: Heating accelerates the derivatization reaction to ensure it proceeds to completion for accurate quantification. The use of anhydrous solvents is critical as silylation reagents are sensitive to moisture.

3. GC-MS Conditions:

  • Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless, 250°C, Split ratio 20:1.

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 50-500 amu. Trustworthiness: The mass spectrum serves as a highly specific fingerprint of the analyte, allowing for positive identification and separation from co-eluting impurities, a key aspect of specificity validation[16][17].

Comparison of Validation Parameters: HPLC vs. GC

The choice between HPLC and GC depends on the specific analytical goal. The following table compares their performance based on key ICH Q2(R1) validation parameters[1][3].

Validation ParameterHPLC with Fluorescence DetectionGC-MSRationale & Insights
Specificity High. Demonstrated by baseline resolution from known impurities and peak purity analysis (if using DAD).Very High. Confirmed by both retention time and unique mass fragmentation pattern. Superior for unknown impurity identification.MS detection provides an orthogonal layer of data (mass-to-charge ratio), making it the gold standard for specificity[11][18].
Linearity (R²) Excellent (≥0.999 typically)[19].Excellent (≥0.998 typically).Both techniques provide excellent linearity, but derivatization efficiency must be consistent across the concentration range.
Accuracy (% Recovery) Typically 98-102%.Typically 97-103%.Accuracy in both methods is highly dependent on the precision of the derivatization step.
Precision (%RSD) ≤ 2.0% for repeatability.≤ 3.0% for repeatability.HPLC automation of derivatization often leads to slightly better precision than manual GC derivatization[12][14].
Limit of Quantitation (LOQ) Very Low (ng/mL range) due to high sensitivity of fluorescence.Low (low µg/mL to high ng/mL range).Fluorescence detection is inherently one of the most sensitive detection methods available for HPLC.
Robustness Sensitive to mobile phase pH, composition, and column temperature.Sensitive to oven ramp rate, carrier gas flow, and injector temperature.GC methods can be more prone to issues from non-volatile residue buildup in the injector liner, requiring more frequent maintenance.

Essential Specialty Method: Chiral Purity Analysis

Since the biological activity of the molecule is tied to its (3S) configuration, quantifying the unwanted (3R) enantiomer is a critical release test.

Methodology: Chiral HPLC

Chiral HPLC is the definitive technique for this purpose[8]. It utilizes a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are highly effective for this type of separation.

Experimental Protocol: Chiral HPLC

1. Chromatographic Conditions:

  • Column: Chiralpak® IA or similar amylose-based CSP (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v)

  • Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Detection: UV at 210 nm (detecting the ester carbonyl) or coupled with CAD/ELSD.

  • Injection Volume: 10 µL Causality: A non-polar mobile phase (normal phase chromatography) is typically used with polysaccharide CSPs to promote the stereospecific hydrogen bonding and dipole-dipole interactions necessary for separation[8]. The amine modifier (diethylamine) is added to improve the peak shape of the basic analyte.

Method Selection Guide

Choosing the right analytical tool is a strategic decision based on the required outcome.

Method_Selection decision decision result result Start What is the Analytical Goal? d1 Routine Assay for Potency? Start->d1 d2 Impurity Profiling or Unknown Identification? Start->d2 d3 Enantiomeric Purity? Start->d3 d4 Structural Confirmation? Start->d4 r1 HPLC with OPA/Fluorescence d1->r1 Yes r2 GC-MS d2->r2 Yes r3 Chiral HPLC d3->r3 Yes r4 NMR Spectroscopy d4->r4 Yes

Caption: Decision tree for selecting an analytical method.

Conclusion: An Integrated, Risk-Based Approach

No single analytical method can fully characterize this compound. A holistic and risk-based approach, as advocated by modern validation practices, is essential[20].

  • For routine quality control and potency assays , the speed, robustness, and high sensitivity of a validated RP-HPLC method with fluorescence detection make it the superior choice.

  • For impurity identification and characterization , the high resolving power of capillary GC combined with the definitive structural information from mass spectrometry renders GC-MS the most powerful tool.

  • For enantiomeric purity , a dedicated chiral HPLC method is non-negotiable and must be validated for the accurate quantification of the undesired enantiomer.

  • NMR spectroscopy remains an invaluable, complementary technique for definitive structural confirmation and as an orthogonal method for purity assessment.

By understanding the underlying principles and comparative strengths of each technique, and by grounding all work in the rigorous framework of ICH guidelines, scientists can ensure the development of robust, reliable, and defensible analytical data, safeguarding the quality of the final pharmaceutical product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Pantoja-Uceda, D., et al. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

  • Maisano, F., et al. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]

  • ResearchGate. (2023). GC-MS or HPLC for quantitative measurement of amino acids in feed samples?[Link]

  • Kowalska, T., et al. (2013). Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review. Biomedical Chromatography, 27(1), 49-69. [Link]

  • Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Chemistry For Everyone. (2024, June 1). How Does Gas Chromatography Compare To HPLC? [Video]. YouTube. [Link]

  • Molbase. (n.d.). TERT-BUTYL 3-AMINO-5-METHYLHEXANOATE. [Link]

  • ResearchGate. (n.d.). Genetically encoded amino acids with tert-butyl and trimethylsilyl groups for site-selective studies of proteins by NMR spectroscopy. [Link]

  • Pantoja-Uceda, D., et al. (2017). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Chemical Biology, 12(7), 1774-1780. [Link]

  • National Institutes of Health. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Aasodi, R. R., et al. (2020). Application of total error concept in the analytical method validation for the assay of essential amino acids by precolumn derivatization. Journal of Applied Pharmaceutical Science, 10(05), 031-042. [Link]

  • Atmani, F., et al. (2023). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Sensors, 23(2), 947. [Link]

  • Beilstein Journals. (n.d.). A chiral analog of the bicyclic guanidine TBD: synthesis, structure and Brønsted base catalysis. [Link]

  • Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • Wiley Online Library. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • Elsevier. (n.d.). Development and Validation of Analytical Methods, Volume 3. [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of amino and nonamino organic acids as methyl chloroformate derivatives using gas chromatography-mass spectrometry. [Link]

  • SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. [Link]

  • Parenteral Drug Association. (n.d.). Validation of Analytical Methods for Biopharmaceuticals: A Guide to Risk-Based Validation and Implementation Strategies. [Link]

  • Amidjojo, M., et al. (2005). Asymmetric synthesis of tert-butyl (3R, 5S) 6-chloro-dihydroxyhexanoate with Lactobacillus kefir. Applied Microbiology and Biotechnology, 69(1), 9-15. [Link]

  • MDPI. (n.d.). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • PubMed. (n.d.). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. [Link]

  • PubChem. (n.d.). tert-Butyl (3R)-3-amino-5-methyl-hexanoate. [Link]

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A Comparative Guide to Pregabalin Intermediates: An In-Depth Analysis of Tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregabalin, marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analogue widely prescribed for the treatment of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] The therapeutic efficacy of pregabalin is primarily attributed to the (S)-enantiomer, (3S)-3-(aminomethyl)-5-methylhexanoic acid.[3] Consequently, the development of efficient and enantioselective synthetic routes to produce this single isomer is of paramount importance in the pharmaceutical industry. A critical aspect of these synthetic strategies is the choice of key intermediates, which significantly impacts the overall yield, purity, and cost-effectiveness of the manufacturing process.

This guide provides a comprehensive comparison of various synthetic routes to pregabalin, with a special focus on the role of tert-butyl (3S)-3-amino-5-methylhexanoate as a key intermediate. We will objectively evaluate its performance against other prominent alternatives, supported by experimental data from peer-reviewed literature and patents. This analysis aims to equip researchers and drug development professionals with the necessary insights to make informed decisions in the synthesis of this vital active pharmaceutical ingredient (API).

The Strategic Importance of Intermediates in Pregabalin Synthesis

The synthesis of a chiral molecule like pregabalin necessitates a strategy to introduce and maintain the desired stereochemistry. The choice of the intermediate at which the chiral center is established is a defining feature of the overall synthetic route. An ideal intermediate should:

  • Be accessible through a high-yielding and stereoselective synthesis.

  • Be stable and easily purifiable.

  • Allow for efficient conversion to the final API in a minimal number of steps.

  • Contribute to a cost-effective and environmentally sustainable process.

This guide will explore three major synthetic strategies centered around different key intermediates:

  • The Tert-butyl Ester Route: Utilizing this compound.

  • The Cyanoester Route: Employing (S)-3-cyano-5-methylhexanoic acid ethyl ester.

  • The Glutaric Anhydride Route: Starting from 3-isobutylglutaric anhydride.

Route 1: The Tert-butyl Ester Intermediate Approach

The use of a tert-butyl ester as a protecting group for the carboxylic acid functionality in amino acids is a well-established strategy in peptide synthesis and organic chemistry. In the context of pregabalin synthesis, this compound presents a logical, albeit less commonly documented, intermediate. The tert-butyl group offers the advantage of being stable under a variety of reaction conditions and can be selectively removed under acidic conditions.

Proposed Synthesis of Pregabalin via this compound

A plausible enantioselective synthesis of this compound can be achieved through asymmetric hydrogenation of a suitable prochiral precursor, followed by deprotection to yield pregabalin.

A Isovaleraldehyde + tert-butyl cyanoacetate B Knoevenagel Condensation (E/Z)-tert-butyl 2-cyano-5-methylhex-2-enoate A->B C Asymmetric Hydrogenation (e.g., with a chiral Rh catalyst) B->C Introduction of Chirality D tert-butyl (3S)-3-cyano-5-methylhexanoate C->D E Reduction of Nitrile (e.g., Raney Nickel, H2) D->E F tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate E->F G Acidic Deprotection (e.g., TFA, HCl) F->G H (S)-Pregabalin G->H

Figure 1: Proposed synthesis of pregabalin via the tert-butyl ester intermediate.

Experimental Protocol (Proposed)

Step 1: Synthesis of (E/Z)-tert-butyl 2-cyano-5-methylhex-2-enoate

This step involves a Knoevenagel condensation between isovaleraldehyde and tert-butyl cyanoacetate. The reaction is typically catalyzed by a weak base such as piperidine or di-n-propylamine in a suitable solvent like toluene, with azeotropic removal of water.

Step 2: Asymmetric Hydrogenation to tert-butyl (3S)-3-cyano-5-methylhexanoate

The prochiral enoate from Step 1 is subjected to asymmetric hydrogenation using a chiral catalyst, such as a Rhodium complex with a chiral phosphine ligand (e.g., DuPHOS). This is the key step for introducing the desired stereochemistry.

Step 3: Reduction to tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate

The cyano group of the chiral intermediate is reduced to a primary amine. This can be achieved using various reducing agents, with Raney Nickel under a hydrogen atmosphere being a common industrial method.

Step 4: Deprotection to (S)-Pregabalin

The final step involves the removal of the tert-butyl ester protecting group under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane or aqueous hydrochloric acid are effective reagents for this transformation, yielding the final (S)-Pregabalin.[4]

Route 2: The Cyanoester Intermediate Approach

This is one of the most widely employed and well-documented routes for the industrial synthesis of pregabalin. The key intermediate, (S)-3-cyano-5-methylhexanoic acid ethyl ester, is typically produced via enzymatic kinetic resolution.

Synthesis of Pregabalin via (S)-3-cyano-5-methylhexanoic acid ethyl ester

A Isovaleraldehyde + Diethyl malonate B Knoevenagel-Doebner Condensation A->B C Diethyl 2-(3-methylbutylidene)malonate B->C D Michael Addition (KCN) C->D E rac-diethyl 2-cyano-3-isobutylsuccinate D->E F Enzymatic Kinetic Resolution (e.g., Lipase) E->F G (S)-2-carboxyethyl-3-cyano- 5-methylhexanoic acid ethyl ester F->G H Decarboxylation G->H I (S)-3-cyano-5-methylhexanoic acid ethyl ester H->I J Hydrolysis and Reduction I->J K (S)-Pregabalin J->K

Figure 2: Synthesis of pregabalin via the cyanoester intermediate.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: Synthesis of rac-diethyl 2-cyano-3-isobutylsuccinate

Isovaleraldehyde is condensed with diethyl malonate, followed by a Michael addition of cyanide.[5]

Step 2: Enzymatic Kinetic Resolution

The racemic diester is subjected to enantioselective hydrolysis using a lipase, such as Candida antarctica lipase B. This selectively hydrolyzes one of the ester groups of the (S)-enantiomer.[1]

Step 3: Decarboxylation

The resulting monoacid is decarboxylated, often by heating, to yield (S)-3-cyano-5-methylhexanoic acid ethyl ester.[6]

Step 4: Conversion to (S)-Pregabalin

The ethyl ester is hydrolyzed to the carboxylic acid, and the nitrile is reduced to the amine, typically via catalytic hydrogenation, to afford (S)-Pregabalin.[7]

Route 3: The Glutaric Anhydride Intermediate Approach

This route involves the desymmetrization of a prochiral starting material, 3-isobutylglutaric anhydride. This can be achieved through enzymatic or chiral auxiliary-mediated ring-opening reactions.

Synthesis of Pregabalin via 3-Isobutylglutaric Anhydride

A 3-Isobutylglutaric Acid B Dehydration (e.g., Acetic Anhydride) A->B C 3-Isobutylglutaric Anhydride B->C D Asymmetric Ring Opening (with a chiral amine or alcohol) C->D E Chiral Monoamide or Monoester D->E F Hofmann or Curtius Rearrangement E->F G (S)-Pregabalin F->G

Figure 3: Synthesis of pregabalin via the glutaric anhydride intermediate.

Experimental Protocol: Chiral Auxiliary Approach

Step 1: Preparation of 3-Isobutylglutaric Anhydride

3-Isobutylglutaric acid is dehydrated, typically by heating with acetic anhydride, to form the cyclic anhydride.[8]

Step 2: Asymmetric Ring Opening

The anhydride is reacted with a chiral amine, such as (R)-(+)-α-phenylethylamine, to selectively form one diastereomeric monoamide.

Step 3: Hofmann Rearrangement

The amide is subjected to a Hofmann rearrangement, for instance using sodium hypobromite, to convert the amide to an amine with the loss of one carbon atom, directly leading to (S)-Pregabalin after removal of the chiral auxiliary.[9]

Performance Comparison

The following table summarizes the key performance indicators for each synthetic route based on data reported in the literature. It is important to note that direct comparison can be challenging due to variations in reporting and optimization levels of each process.

FeatureTert-butyl Ester Route (Proposed)Cyanoester Route (Enzymatic Resolution)Glutaric Anhydride Route (Chiral Auxiliary)
Overall Yield Estimated 60-70%40-45% (with recycle of undesired enantiomer)[6]~15-30%[5]
Enantiomeric Purity Potentially >99% ee (dependent on asymmetric hydrogenation)>99% ee[1]>99% ee[5]
Key Chiral Step Asymmetric HydrogenationEnzymatic Kinetic ResolutionDiastereoselective Ring Opening
Number of Steps ~4 steps~4-5 steps~3-4 steps
Key Reagents Chiral Rh catalyst, TFA/HClLipase, KCNChiral amine, NaOBr
Process Scalability Potentially highProven for industrial scaleModerate to high
Safety/Environmental Avoids highly toxic cyanide. Use of heavy metals (Rh).Use of KCN is a major drawback. Enzymatic step is "green".Use of bromine in Hofmann rearrangement can be hazardous.

Discussion

The Tert-butyl Ester Route offers a potentially high-yielding and highly enantioselective pathway to (S)-Pregabalin. The avoidance of highly toxic reagents like potassium cyanide is a significant advantage from a safety and environmental perspective. However, the cost and availability of the chiral rhodium catalyst for the asymmetric hydrogenation step could be a limiting factor for large-scale industrial production. The final deprotection step is generally clean and high-yielding.

The Cyanoester Route via enzymatic resolution is a well-established and industrially proven method.[6] Its main strengths lie in the high enantioselectivity of the enzymatic step and the ability to recycle the undesired enantiomer, improving the overall atom economy. The primary drawback of this route is the use of potassium cyanide in the formation of the racemic intermediate, which poses significant safety and environmental challenges.[2]

The Glutaric Anhydride Route provides a concise pathway to (S)-Pregabalin. The desymmetrization of the anhydride is an elegant way to introduce chirality. However, the overall yields reported for this route are often lower compared to the other methods. The use of stoichiometric amounts of a chiral auxiliary can be costly, although recovery and reuse are often possible. The classical Hofmann rearrangement involves the use of bromine, which is hazardous on an industrial scale, though alternative reagents can be used.[9]

Conclusion

The choice of an intermediate for the synthesis of (S)-Pregabalin involves a trade-off between yield, enantioselectivity, cost, safety, and environmental impact.

  • The Cyanoester Route is a mature and industrially validated process, but the use of cyanide is a significant drawback.

  • The Glutaric Anhydride Route offers a shorter synthesis but can be limited by lower overall yields and the cost of the chiral auxiliary.

  • The This compound intermediate route presents a promising alternative that avoids the use of highly toxic cyanide and has the potential for high yields and enantioselectivity. The main challenge for its industrial application would be the cost and efficiency of the asymmetric hydrogenation step.

For drug development professionals, the tert-butyl ester route warrants further investigation and process optimization. Its potential for a safer and more efficient synthesis of (S)-Pregabalin makes it an attractive area for future research and development, potentially leading to a more sustainable manufacturing process for this important pharmaceutical.

References

  • Martínez, C. A., Hu, S., Dumond, Y., Tao, J., Kelleher, P., & Tully, L. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development, 12(3), 392–398. [Link]

  • Suresh b J, M., Madhuresh, S., Vipinkumar, K., Vijayakrishna, R., Sanjay, M., & Dhananjay, D. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. ARC Journal of Organic and Inorganic Chemical Sciences, 1(3). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Mansoori, A., Zahednezhad, F., Bavili Tabrizi, A., & Shahbazi Mojarrad, J. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Journal of the Iranian Chemical Society, 16(11), 2469–2479. [Link]

  • Hikal Ltd. (2020).
  • Zhejiang University of Technology. (2020).
  • Divi's Laboratories, Ltd. (2012).
  • Pfizer Inc. (2000). Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid. US6046353A.
  • Council Of Scientific & Industrial Research. (2016). Process for the preparation of an anticonvulsant agent pregabalin hydrochloride. US9422230B2.
  • Pfizer Ireland Pharmaceuticals. (2010).
  • Teva Pharmaceutical Industries Ltd. (2011). Stereoselective enzymatic synthesis of (s) or (r)-iso-butyl-glutaric ester. EP2297090A1.
  • Lupin Limited. (2011). Improved synthesis of optically pure (s)
  • Quick Company. (2015). "A Process For Synthesis Of S (+) Pregabalin". 32/2015.
  • Pfizer Manufacturing Ireland. (2012). Process for the preparation of ( s ) - 3 - cyano - 5 - methylhexanoic acid derivatives adn of pregabalin. WO2012025861A1.
  • Sandoz Ag. (2016). Stereoselective reductive amination of alpha-chiral aldehydes using omega-transaminases for the synthesis of precursors of pregabalin and brivaracetam. WO2016075082A1.
  • PubMed Central. (2016). Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection. Retrieved from [Link]

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A Comparative Guide to Amine Protection Strategies for tert-butyl (3S)-3-amino-5-methylhexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

In the synthesis of complex molecules and peptidomimetics, the strategic protection and deprotection of amine functionalities is paramount. This guide provides a detailed comparative analysis of the two most prevalent amine-protecting groups—tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc)—as applied to a specific, non-canonical β-amino acid ester: tert-butyl (3S)-3-amino-5-methylhexanoate . The choice of protecting group for this substrate is not arbitrary; it has profound implications for the entire synthetic workflow. The core of our analysis hinges on the principle of orthogonality , particularly the chemical stability of the substrate's tert-butyl ester group under the deprotection conditions required for each strategy. While both Boc and Fmoc are effective at masking the amine, the Fmoc strategy offers a decisive advantage by allowing for selective deprotection of the amine under basic conditions, preserving the acid-labile tert-butyl ester. This guide will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present a data-driven comparison to empower researchers in making an informed decision for their synthetic campaigns.

Introduction to the Substrate and the Necessity of Protection

This compound is a chiral building block of significant interest in medicinal chemistry, notably as a precursor to pharmacologically active agents like Pregabalin. Its structure presents two key features that dictate the synthetic strategy:

  • A Sterically Hindered Secondary Amine: The nucleophilicity of the amino group is somewhat encumbered, requiring robust protection methodologies.

  • An Acid-Labile tert-Butyl Ester: This ester group is highly sensitive to strong acidic conditions, which are hallmark reagents in certain protection schemes.

The primary amino group is a potent nucleophile and base. Left unprotected, it can engage in unwanted side reactions during subsequent synthetic transformations, such as amide bond formation or reactions at other electrophilic centers. Therefore, rendering it chemically inert via a protecting group is a critical first step in any multi-step synthesis.[1][2] The ideal protecting group is one that can be introduced efficiently, is stable to a wide range of reaction conditions, and can be removed selectively and in high yield when desired.[1] The choice between the acid-labile Boc group and the base-labile Fmoc group forms the foundation of modern synthetic strategy.[3][4]

The Boc Protection Strategy: A Classic Approach with a Critical Flaw

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its general stability and ease of introduction.[5]

Mechanism of Protection

Boc protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), under basic or sometimes neutral conditions.[6][7] The reaction proceeds via nucleophilic attack of the amine onto one of the electrophilic carbonyls of the anhydride. The resulting tetrahedral intermediate collapses, forming the stable N-Boc carbamate and releasing a tert-butyl carbonate, which subsequently decomposes into carbon dioxide and tert-butoxide.[8][9] The presence of a mild base can facilitate the reaction by deprotonating the amine, increasing its nucleophilicity.[10]

Boc_Protection sub This compound r1 sub->r1 boc2o (Boc)₂O boc2o->r1 base Base (e.g., TEA, NaOH) Solvent (e.g., THF, Dioxane) base->r1 Conditions protected_sub N-Boc Protected Product r1->protected_sub Protection Boc_Deprotection_Issue sub N-Boc Protected tert-butyl ester p1 sub->p1 tfa TFA / DCM tfa->p1 Strong Acid deprotected_amine Free Amine cleaved_ester Free Carboxylic Acid p1->deprotected_amine Desired Deprotection p1->cleaved_ester Undesired Cleavage Fmoc_Workflow sub This compound protected_sub N-Fmoc Protected tert-butyl ester sub->protected_sub Protection fmoc_reagent Fmoc-OSu Base (NaHCO₃) fmoc_reagent->protected_sub final_product Free Amine with Intact tert-butyl ester protected_sub->final_product Selective Deprotection deprotection_reagent 20% Piperidine / DMF deprotection_reagent->final_product

Sources

A Comparative Guide to the Biological Activity of tert-butyl (3S)-3-amino-5-methylhexanoate Derivatives as α2δ-1 Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activity of derivatives synthesized from the chiral building block, tert-butyl (3S)-3-amino-5-methylhexanoate. We will delve into the structure-activity relationships (SAR) of these compounds, focusing on their interaction with the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a critical target in the treatment of neuropathic pain, epilepsy, and anxiety disorders. This document is intended for researchers, scientists, and drug development professionals seeking to understand the chemical nuances that drive the efficacy of this important class of therapeutic agents.

Introduction: The Significance of the β-Amino Acid Scaffold and the α2δ-1 Target

The compound this compound is a protected form of (3S)-3-amino-5-methylhexanoic acid. This β-amino acid scaffold is of significant pharmacological interest as it forms the core of pregabalin (Lyrica®), a highly successful drug for managing neuropathic pain and other neurological conditions[1][2]. Pregabalin and its analogs, often termed "gabapentinoids," do not function as agonists or antagonists of GABA receptors as their name might suggest. Instead, their primary mechanism of action is the high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels[1][3][4][5][6].

The α2δ-1 subunit is a key regulator of VGCC function. In pathological states such as neuropathic pain, the expression of α2δ-1 is significantly upregulated in sensory neurons of the dorsal root ganglia (DRG)[7][8]. This upregulation leads to increased trafficking of calcium channels to the presynaptic membrane, resulting in neuronal hyperexcitability and exaggerated neurotransmitter release[1][7][9]. Gabapentinoids interrupt this process. By binding to α2δ-1, they do not block the channel's pore but rather disrupt its forward trafficking and recycling, leading to a reduced density of functional calcium channels at the presynaptic terminal[1][7][9]. This attenuates the influx of calcium upon neuronal firing and subsequently dampens the release of excitatory neurotransmitters like glutamate and substance P, restoring normal signaling[4][7].

This guide will compare a series of derivatives based on this core scaffold, exploring how specific chemical modifications impact binding affinity for the α2δ-1 subunit. Understanding these structure-activity relationships is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Mechanism of Action: Disrupting Calcium Channel Trafficking

The analgesic, anticonvulsant, and anxiolytic effects of these compounds are mediated by their binding to the α2δ-1 subunit. This interaction reduces the presynaptic density of functional CaV2 calcium channels. The diagram below illustrates this proposed mechanism.

Mechanism_of_Action cluster_0 Normal / Pathological State (Upregulated α2δ-1) cluster_1 In Presence of α2δ-1 Ligand DRG Dorsal Root Ganglion (DRG) Neuron Body Vesicle Transport Vesicle (α2δ-1 + CaV Channel) DRG->Vesicle Trafficking Presynaptic Presynaptic Terminal Vesicle->Presynaptic CaV_Surface CaV Channel (Surface Expression) Presynaptic->CaV_Surface Insertion into Membrane Ca_Influx Ca²⁺ Influx CaV_Surface->Ca_Influx Depolarization NT_Release Excitatory Neurotransmitter Release Ca_Influx->NT_Release Reduced_NT Reduced Neurotransmitter Release Ligand Derivative (e.g., Pregabalin) Vesicle_Bound Transport Vesicle (Ligand-Bound α2δ-1) Ligand->Vesicle_Bound Binds to α2δ-1 intracellularly Reduced_CaV Reduced Surface Expression Vesicle_Bound->Reduced_CaV Inhibits Trafficking & Recycling Reduced_Influx Reduced Ca²⁺ Influx Reduced_CaV->Reduced_Influx Reduced_Influx->Reduced_NT

Caption: Mechanism of α2δ-1 ligands on VGCC trafficking.

Derivatization Strategy and Structure-Activity Relationship (SAR)

The parent compound, this compound, serves as a versatile starting material. The tert-butyl ester protects the carboxylic acid, allowing for selective modification at the primary amine. Subsequent deprotection of the ester allows for further derivatization at the carboxyl terminus. This strategy enables a systematic exploration of the chemical space around the core pharmacophore.

The general workflow for generating and testing a library of derivatives is outlined below.

Experimental_Workflow Start Start: tert-butyl (3S)-3-amino-5-methylhexanoate Step1 Step 1: N-Derivatization (e.g., Acylation, Alkylation) Start->Step1 Step2 Step 2: Ester Deprotection (Acid-catalyzed) Step1->Step2 Step3 Step 3: Carboxyl Derivatization (e.g., Amidation) Step2->Step3 Purify Purification & Characterization (HPLC, NMR, MS) Step3->Purify Assay1 Primary Screen: Radioligand Binding Assay (Determine Ki for α2δ-1) Purify->Assay1 Assay2 Functional Screen (for hits): Electrophysiology Assay (Measure Ca²⁺ Current Inhibition) Assay1->Assay2 SAR SAR Analysis & Lead Optimization Assay2->SAR

Caption: General workflow for synthesis and evaluation of derivatives.

Comparative Analysis of α2δ-1 Binding Affinity

The following table summarizes the binding affinities of several key pregabalin analogs, demonstrating the impact of substitutions on the core scaffold. The data is adapted from Belliotti et al., 2005[2]. Affinity is reported as the inhibitor constant (Ki) from a [³H]gabapentin competition binding assay using porcine brain membranes. A lower Ki value indicates higher binding affinity.

Compound IDR¹ (Backbone Substitution)R² (Backbone Substitution)R³ (Side-chain Substitution)Modification from PregabalinKi (nM) for α2δ-1
1 (Pregabalin) HHHReference Compound 39
2CH₃HHC2-Methyl1500
3HCH₃HC4-Methyl48
4HHCH₃C5-Methyl (gem-dimethyl)120
5HHHC5-Ethyl38
6HHHC5-Propyl140
7HHHC5-Phenyl>10000
Key SAR Insights:
  • Stereochemistry is Crucial: The (S)-enantiomer (Pregabalin) is significantly more active than its (R)-enantiomer, which has a Ki > 20,000 nM, highlighting a strict stereochemical requirement at the C3 position[2][8].

  • Backbone Substitution is Poorly Tolerated: Adding a methyl group at the C2 position (Compound 2), alpha to the carboxylate, drastically reduces binding affinity by nearly 40-fold. This suggests that this region is sterically constrained within the α2δ-1 binding pocket[2].

  • C4 Substitution is Permitted: In contrast, a methyl group at the C4 position (Compound 3) is well-tolerated and results in a binding affinity comparable to pregabalin itself. This indicates more available space in this region of the binding site[2].

  • Side-Chain Bulk is Limited: While extending the isobutyl side chain from a methyl (Pregabalin) to an ethyl group (Compound 5) maintains high affinity, further extension to a propyl group (Compound 6) begins to decrease it. Introducing a bulky phenyl group (Compound 7) completely abolishes binding, indicating a clear size limit for the hydrophobic side-chain that can be accommodated[2].

Key Experimental Protocols

To ensure scientific integrity, the protocols used to generate comparative data must be robust and self-validating. Below are detailed methodologies for a primary binding assay and a secondary functional assay.

Protocol 1: Radioligand Binding Assay for α2δ-1 Affinity

This protocol determines a compound's binding affinity (Ki) by measuring its ability to compete with a known radioligand ([³H]gabapentin) for binding to the α2δ-1 subunit in tissue homogenates.

A. Materials & Reagents:

  • Tissue Source: Porcine cerebral cortex or membranes from cell lines expressing recombinant human α2δ-1.

  • Radioligand: [³H]gabapentin (specific activity ~20-80 Ci/mmol).

  • Binding Buffer: 10 mM HEPES, pH 7.4.

  • Non-specific Binding Control: Unlabeled gabapentin or pregabalin (100 µM).

  • Test Compounds: Derivatives dissolved in DMSO, then diluted in Binding Buffer.

  • Filtration: 96-well GF/B or GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Equipment: 96-well plate harvester, scintillation counter, liquid scintillation cocktail.

B. Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue in ice-cold lysis buffer. Centrifuge at low speed to remove debris, then centrifuge the supernatant at ~40,000 x g to pellet membranes. Wash the pellet, resuspend in Binding Buffer, and determine protein concentration (e.g., via BCA assay).

  • Assay Setup: In a 96-well plate, prepare triplicate wells for:

    • Total Binding: 50 µL [³H]gabapentin + 50 µL Binding Buffer + 100 µL membrane homogenate (~100 µg protein).

    • Non-specific Binding: 50 µL [³H]gabapentin + 50 µL unlabeled gabapentin (100 µM) + 100 µL membrane homogenate.

    • Competition: 50 µL [³H]gabapentin + 50 µL test compound (at various concentrations) + 100 µL membrane homogenate.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester. Wash each filter 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation vial or bag, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

C. Data Analysis:

  • Calculate Specific Binding = (Total Binding DPM) - (Non-specific Binding DPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Functional Whole-Cell Patch-Clamp Electrophysiology

This functional assay directly measures the effect of compounds on calcium channel activity in living cells, providing a crucial link between binding affinity and physiological effect.

A. Materials & Reagents:

  • Cell Line: HEK293 cells stably co-expressing the human CaV2.2 channel (α1, β, and α2δ-1 subunits) or primary dorsal root ganglion (DRG) neurons.

  • External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 10 Glucose, 40 TEA-Cl, 1 MgCl₂. Adjusted to pH 7.4 with TEA-OH.

  • Internal Pipette Solution (in mM): 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP. Adjusted to pH 7.2 with CsOH.

  • Equipment: Patch-clamp amplifier, micromanipulator, perfusion system, inverted microscope, borosilicate glass pipettes (pulled to 2-5 MΩ resistance).

B. Step-by-Step Methodology:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before recording. For chronic drug application experiments, incubate cells with the test compound (e.g., 10 µM) for 24-48 hours.

  • Establish Whole-Cell Configuration: Place a coverslip in the recording chamber and perfuse with External Solution. Approach a single cell with a pipette filled with Internal Solution. Apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal). Apply a brief, stronger pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

  • Voltage Protocol: Clamp the cell's membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments for 200 ms) to elicit inward Ba²⁺ currents through the voltage-gated calcium channels.

  • Data Acquisition: Record the peak current amplitude at each voltage step.

  • Acute Drug Application (optional): After establishing a stable baseline recording, perfuse the test compound onto the cell and repeat the voltage protocol to observe any acute effects on current amplitude. (Note: Gabapentinoids typically show minimal acute effects)[9].

C. Data Analysis:

  • For each cell, plot the peak current amplitude (in pA) against the test potential (in mV) to generate a current-voltage (I-V) curve.

  • To account for variations in cell size, normalize the current amplitude to the cell capacitance (pA/pF) to get current density.

  • Compare the peak current density from cells chronically treated with a test compound to that of vehicle-treated control cells. A significant reduction in peak current density indicates that the compound functionally inhibits the trafficking or activity of the calcium channels, consistent with the proposed mechanism of action.

Conclusion and Future Directions

The derivatives of this compound represent a rich chemical scaffold for developing potent and selective ligands of the α2δ-1 subunit. The comparative data clearly demonstrate that while the core (3S)-aminomethylhexanoic acid structure is essential for activity, the affinity can be finely tuned by substitutions along the carbon backbone and side chain. The SAR indicates that the binding site is sterically constrained around the C2 position but more accommodating at the C4 position, and that there is a defined hydrophobic pocket that fits the isobutyl side-chain of pregabalin optimally.

Future research should focus on leveraging these SAR insights to design novel derivatives. For example, exploring substitutions at the C4 position with bioisosteres could lead to improved pharmacokinetic properties without sacrificing affinity. Furthermore, while this guide has focused on direct binding to α2δ-1, the in vivo efficacy of these compounds may also be influenced by their interaction with other proteins, such as system L amino acid transporters, which can affect their distribution into the central nervous system[2][6]. A holistic drug design approach should therefore consider both target affinity and transport properties. The continued exploration of this chemical space holds significant promise for the development of superior therapeutics for neuropathic pain and related disorders.

References

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacological Research & Perspectives, 4(2), e00205. [Link]

  • Patel, R., & Dickenson, A. H. (2016). Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain. Pharmacology Research & Perspectives, 4(2). [Link]

  • Wikipedia contributors. (n.d.). Gabapentin. In Wikipedia. Retrieved January 13, 2026. [Link]

  • Kato, K., et al. (2021). A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy. [Link]

  • Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633. [Link]

  • Citrome, L. (2026). Pregabalin in Pregnancy: Major Congenital Malformations, Other Birth Outcomes, and Neurodevelopmental Outcomes. The Journal of Clinical Psychiatry. [Link]

  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. [Link]

  • Kato, K., et al. (2021). A review of a new voltage-gated Ca2+ channel α2δ ligand, mirogabalin, for the treatment of peripheral neuropathic pain. Expert Opinion on Pharmacotherapy, 22(17), 2311-2322. [Link]

  • Chen, Y., et al. (2022). Review of Voltage-gated Calcium Channel α2δ Subunit Ligands for the Treatment of Chronic Neuropathic Pain and Insight into Structure-activity Relationship (SAR) by Pharmacophore Modeling. Current Medicinal Chemistry. [Link]

  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry. [Link]

  • Belliotti, T. R., et al. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of Medicinal Chemistry, 48(7), 2294-307. [Link]

  • Belliotti, T. R., et al. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α 2 -δ Protein. Journal of Medicinal Chemistry. [Link]

  • Lawson, E., Singla, P., & Barreveld, A. M. (2021). Topical analgesics for neuropathic pain: An evidence-informed guide for the practicing clinician. Pain Medicine. [Link]

  • Qu, C., et al. (2024). Calcium Channel α2δ Ligands Mirogabalin, Pregabalin, and Gabapentin: Advancements in Diabetic Peripheral Neuropathic Pain Therapeutics. Journal of Pain Research. [Link]

  • Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537-17542. [Link]

Sources

A Cost-Benefit Analysis of Synthesis Methods for tert-Butyl (3S)-3-Amino-5-Methylhexanoate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of enantiomerically pure chiral building blocks is a critical determinant of therapeutic efficacy and safety. Among these, β-amino esters, and specifically tert-butyl (3S)-3-amino-5-methylhexanoate, have garnered significant attention. This compound serves as a crucial intermediate in the synthesis of the blockbuster drug Pregabalin (marketed as Lyrica), an anticonvulsant and analgesic. The stereochemistry at the C3 position is paramount for its biological activity, making the development of efficient and cost-effective enantioselective synthetic routes a subject of intense research and industrial interest.

The challenge in synthesizing such molecules lies in controlling the stereochemistry to produce the desired (S)-enantiomer with high purity, while also considering factors such as yield, cost, scalability, and environmental impact. The choice of synthetic strategy can have profound implications on the overall economic viability and sustainability of the drug manufacturing process.

This guide provides a comprehensive cost-benefit analysis of the leading synthetic methods for this compound and related chiral amines. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of four principal strategies: asymmetric hydrogenation, biocatalytic kinetic resolution, chiral auxiliary-mediated synthesis, and classical resolution of racemates. By presenting detailed experimental insights, quantitative data, and a transparent evaluation of the associated costs and benefits, this guide aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in selecting the optimal synthetic route for their specific needs.

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies, each with its own set of advantages and disadvantages. The optimal choice depends on a multitude of factors including the desired scale of production, required enantiopurity, cost of raw materials and catalysts, and the environmental footprint of the process. This guide will focus on a detailed comparison of the following four methodologies:

  • Asymmetric Catalysis (Asymmetric Hydrogenation): This modern approach utilizes a chiral catalyst to directly generate the desired enantiomer from a prochiral starting material with high selectivity.

  • Biocatalysis (Enzymatic Kinetic Resolution): Leveraging the high stereoselectivity of enzymes, this "green" chemistry approach resolves a racemic mixture by selectively transforming one enantiomer, allowing for the separation of the desired product.

  • Chiral Auxiliary-Mediated Synthesis: A classical and reliable method where a chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.

  • Classical Resolution of Racemates: This traditional method involves the separation of enantiomers from a racemic mixture through the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by physical means such as crystallization.

In-Depth Analysis of Synthetic Routes

Asymmetric Hydrogenation

Mechanism and Rationale: Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. The key to this approach is the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, with a chiral phosphine ligand. In the synthesis of the target molecule's precursor, a prochiral β-cyano-α,β-unsaturated ester is hydrogenated, with the chiral catalyst orchestrating the delivery of hydrogen to one face of the double bond, leading to the formation of the desired (S)-enantiomer with high enantiomeric excess (ee). The high efficiency of these catalysts allows for their use in very small quantities (low catalyst loading), which is a significant economic and environmental advantage. A concise enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid (Pregabalin) has been developed where the key step is the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt with a rhodium Me-DuPHOS catalyst, providing the desired (S)-3-cyano-5-methylhexanoate in very high ee.[1][2]

Experimental Protocol: Rhodium-Me-DuPHOS Catalyzed Asymmetric Hydrogenation

  • Step 1: Catalyst Preparation: In an inert atmosphere glovebox, a pressure vessel is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand, (S,S)-Me-DuPHOS (1.1 mol%). Anhydrous, degassed solvent (e.g., methanol or trifluoroethanol) is added, and the mixture is stirred to form the active catalyst.

  • Step 2: Hydrogenation: The substrate, a β-cyanocinnamic ester derivative (100 mol%), is dissolved in the reaction solvent and added to the catalyst solution.

  • Step 3: Reaction Execution: The pressure vessel is sealed, removed from the glovebox, and connected to a hydrogen line. The reaction mixture is stirred under a hydrogen atmosphere (typically 30-50 atm) at a controlled temperature (e.g., 20-35 °C) for a specified time (e.g., 18 hours).

  • Step 4: Work-up and Purification: Upon reaction completion, the vessel is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched β-cyano ester.

  • Step 5: Conversion to Target Molecule: The resulting (S)-3-cyano-5-methylhexanoate is then converted to this compound through standard functional group transformations, such as reduction of the nitrile to the amine and esterification.

Performance Metrics

ParameterValueReference
Enantiomeric Excess (ee) Up to 99%
Yield High (specifics vary with substrate)[1]
Catalyst Loading 0.2 - 1.0 mol%[3]
Turnover Number (TON) Up to 18,000[4]
Reaction Temperature 20 - 35 °C
Hydrogen Pressure 30 - 50 atm

Cost-Benefit Analysis

  • Costs:

    • Catalyst: Rhodium catalysts and their chiral phosphine ligands are expensive. Rhodium is a precious metal with a volatile market price, currently trading at approximately $9,800 USD per troy ounce.[5][6][7][8] The chiral ligands, such as Me-DuPHOS, are also high-value specialty chemicals.

    • Equipment: A high-pressure hydrogenation reactor is required, which represents a significant capital investment.

  • Benefits:

    • High Efficiency and Selectivity: This method provides excellent enantioselectivity and high yields, minimizing the formation of the undesired enantiomer.

    • Atom Economy: Asymmetric hydrogenation is an addition reaction, resulting in high atom economy.

    • Reduced Synthetic Steps: This approach can significantly shorten the overall synthetic sequence compared to classical resolution or chiral auxiliary methods.

Safety & Environmental Impact

  • Safety: The use of high-pressure hydrogen gas requires specialized equipment and adherence to strict safety protocols due to its flammability and explosive potential.

  • Environmental:

    • Heavy Metals: Rhodium is a heavy metal, and its removal from the final product and waste streams is essential to prevent environmental contamination.[9] Catalyst recovery and recycling are crucial for both economic and environmental reasons.

    • Solvents: While the reaction can be run in relatively "green" solvents like methanol, solvent waste is still generated during work-up and purification.

Biocatalytic Kinetic Resolution

Mechanism and Rationale: Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[10] Enzymatic kinetic resolution relies on the high enantioselectivity of enzymes, typically lipases or proteases, to differentiate between the two enantiomers of a racemic mixture. In the case of tert-butyl 3-amino-5-methylhexanoate, a lipase can be used to selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the (R)-ester unreacted. The resulting acid and ester can then be easily separated. A key advantage of this method is the use of mild, environmentally benign reaction conditions.[11] Immobilized enzymes are often used to simplify catalyst recovery and reuse, further enhancing the economic and environmental benefits.[9]

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic tert-Butyl 3-Amino-5-Methylhexanoate

  • Step 1: Reaction Setup: In a temperature-controlled reaction vessel, the racemic tert-butyl 3-amino-5-methylhexanoate is suspended in a phosphate buffer solution (e.g., 0.1 M, pH 7.0).

  • Step 2: Enzyme Addition: An immobilized lipase, such as Candida antarctica lipase B (CALB) on a solid support (e.g., Immobead 150), is added to the reaction mixture.

  • Step 3: Incubation: The mixture is stirred at a constant temperature (e.g., 30-40 °C), and the progress of the reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess of both the product and the remaining substrate.

  • Step 4: Reaction Termination and Catalyst Recovery: Once approximately 50% conversion is reached, the reaction is stopped by filtering off the immobilized enzyme. The enzyme can be washed with water and a suitable organic solvent, dried, and stored for reuse.

  • Step 5: Product Separation: The aqueous reaction mixture is acidified (e.g., with 1 M HCl) to protonate the carboxylic acid product. The unreacted (R)-ester is extracted with an organic solvent (e.g., ethyl acetate). The aqueous layer containing the (S)-amino acid hydrochloride can then be basified and the free amino acid extracted, or the salt can be isolated directly. The separated (S)-amino acid is then re-esterified to obtain the target molecule.

Performance Metrics

ParameterValueReference
Theoretical Yield < 50% (for the desired enantiomer)[3]
Enantiomeric Excess (ee) >98% (for both product and unreacted substrate)[11]
Enzyme Loading Typically 5-15% (w/w) of substrate[11]
Reaction Temperature 30 - 50 °C[2]
Reaction Time 24 - 48 hours[11]

Cost-Benefit Analysis

  • Costs:

    • Enzyme: The cost of the enzyme can be significant, although it is generally lower than that of precious metal catalysts. For example, recombinant Lipase B Candida antarctica can cost around $1,500 - $2,300 for 250mg, while immobilized versions are available for around $175 for 10g.[12]

    • Racemization and Recycling: To achieve a theoretical yield greater than 50%, the unreacted (R)-enantiomer must be racemized and recycled, which adds extra steps and costs to the process.

  • Benefits:

    • High Enantioselectivity: Enzymes are highly selective, leading to products with excellent enantiomeric purity.

    • Mild Reaction Conditions: Biocatalytic reactions are typically run under mild conditions (near-ambient temperature and pressure, neutral pH), which reduces energy consumption and the need for specialized equipment.

    • Environmental Friendliness: Enzymes are biodegradable, and the reactions are often run in aqueous media, minimizing the use of hazardous organic solvents. This leads to a better E-factor (mass of waste per mass of product).

    • Catalyst Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing the overall catalyst cost per batch.[9]

Safety & Environmental Impact

  • Safety: Biocatalytic processes are generally considered very safe, with no hazardous reagents or extreme reaction conditions.

  • Environmental:

    • Green Chemistry: This method aligns well with the principles of green chemistry, using renewable catalysts and generating biodegradable waste.

    • Waste Reduction: The main waste stream is the aqueous buffer solution, which can be treated in standard wastewater treatment facilities. The development of efficient racemization and recycling protocols for the undesired enantiomer is key to minimizing waste and maximizing atom economy.

Chiral Auxiliary-Mediated Synthesis

Mechanism and Rationale: The use of chiral auxiliaries is a well-established and reliable method for asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed and can, in principle, be recovered and reused. For the synthesis of β-amino esters, a common strategy involves the use of a chiral amine, such as (S)-phenylglycinol, to form a chiral imine with an appropriate aldehyde. The subsequent addition of a nucleophile to the imine occurs in a diastereoselective manner, directed by the stereocenter of the auxiliary.

Experimental Protocol: Synthesis via a Chiral Imine of (S)-Phenylglycinol

  • Step 1: Imine Formation: (S)-Phenylglycinol is condensed with isovaleraldehyde in a suitable solvent (e.g., toluene) with azeotropic removal of water to form the corresponding chiral imine.

  • Step 2: Diastereoselective Addition: The chiral imine is reacted with a suitable nucleophile, such as the Reformatsky reagent derived from tert-butyl bromoacetate, at low temperature (e.g., -78 °C). The steric hindrance of the phenylglycinol auxiliary directs the addition to one face of the imine, leading to the formation of the desired diastereomer with high selectivity.

  • Step 3: Auxiliary Removal: The chiral auxiliary is cleaved from the product, for example, by hydrogenolysis (e.g., using H₂ and a palladium catalyst) or oxidative cleavage. This step yields the free β-amino ester.

  • Step 4: Purification: The target molecule is purified by column chromatography to remove any remaining impurities and the cleaved auxiliary.

Performance Metrics

ParameterValueReference
Diastereomeric Excess (de) Can be >98%General literature
Overall Yield Moderate to good (multiple steps)General literature
Reaction Temperature Low temperatures often required (-78 °C)[13]

Cost-Benefit Analysis

  • Costs:

    • Chiral Auxiliary: The chiral auxiliary is used in stoichiometric amounts, and its cost can be a significant factor. (S)-(+)-2-Phenylglycinol is available from various suppliers, with prices ranging from approximately $42 for 1g to several hundred dollars for larger quantities.[10][14][15][16][17] The efficiency of its recovery and reuse is crucial for the economic viability of this method.

    • Multiple Steps: The need to attach and remove the auxiliary adds to the number of synthetic steps, which increases labor, solvent, and energy costs.

  • Benefits:

    • Reliability and Predictability: Chiral auxiliary-based methods are often very reliable and provide predictable stereochemical outcomes.

    • High Stereoselectivity: Excellent diastereoselectivities can often be achieved.

Safety & Environmental Impact

  • Safety: The use of pyrophoric reagents (e.g., n-butyllithium for Reformatsky reagent formation) and cryogenic temperatures requires specialized equipment and careful handling.

  • Environmental:

    • Atom Economy: The use of a stoichiometric amount of the chiral auxiliary lowers the overall atom economy of the process.

    • Waste Generation: Multiple reaction and purification steps generate significant solvent and reagent waste. The recovery and recycling of the chiral auxiliary are important for reducing the environmental impact.

Classical Resolution of Racemates

Mechanism and Rationale: Classical resolution is the oldest method for obtaining enantiomerically pure compounds. It involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Due to their different physical properties (e.g., solubility), these diastereomeric salts can be separated by fractional crystallization. After separation, the desired enantiomer is recovered by removing the resolving agent. For the synthesis of Pregabalin, the racemic 3-(aminomethyl)-5-methylhexanoic acid has been resolved using (S)-(+)-mandelic acid.[18]

Experimental Protocol: Resolution with (S)-(+)-Mandelic Acid

  • Step 1: Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid and (S)-(+)-mandelic acid are dissolved in a suitable solvent system, such as a mixture of isopropyl alcohol and water.

  • Step 2: Fractional Crystallization: The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt, the (S,S)-salt. The more soluble (R,S)-salt remains in the mother liquor.

  • Step 3: Isolation and Purification: The precipitated (S,S)-salt is isolated by filtration. To achieve high enantiomeric purity, one or more recrystallizations may be necessary.

  • Step 4: Liberation of the Free Amine: The purified diastereomeric salt is treated with a base to neutralize the mandelic acid, and the desired (S)-3-(aminomethyl)-5-methylhexanoic acid is isolated. This can then be esterified to the target molecule.

Performance Metrics

ParameterValueReference
Theoretical Yield < 50% (without recycling)[3]
Overall Yield (Industrial) ~20% (without recycling)[2]
Purity High purity achievable after recrystallization[19]

Cost-Benefit Analysis

  • Costs:

    • Material Loss: At least 50% of the racemic starting material is lost if the undesired enantiomer is not racemized and recycled. This significantly increases the cost of the starting materials per unit of the final product.

    • Resolving Agent: The cost of the resolving agent, (S)-(+)-mandelic acid, must be considered, as well as the cost of its recovery.

    • Labor and Time: Fractional crystallization can be a time-consuming and labor-intensive process, especially on a large scale.

  • Benefits:

    • Simplicity: The procedure is conceptually simple and does not require specialized equipment like high-pressure reactors.

    • Low-Cost Reagents: Chiral resolving agents like mandelic acid are generally less expensive than transition metal catalysts or enzymes.

Safety & Environmental Impact

  • Safety: The process is generally safe, with no highly reactive or hazardous reagents.

  • Environmental:

    • Solvent Waste: Large volumes of solvents are often required for crystallization and recrystallization, leading to significant solvent waste.

    • Waste of Undesired Enantiomer: The primary environmental drawback is the generation of a large amount of the undesired enantiomer as waste if it is not recycled. This significantly increases the E-factor of the process.

Comparative Summary and Decision-Making Framework

To facilitate the selection of the most appropriate synthetic route, the following tables provide a comparative summary of the key performance indicators, costs, and environmental impact of the four discussed methods.

Table 1: Quantitative Comparison of Performance Metrics

MethodTypical YieldEnantiomeric/Diastereomeric ExcessReaction TimeTemperaturePressure
Asymmetric Hydrogenation High (>90%)>99% ee12-24 h20-35 °C30-50 atm
Biocatalytic Resolution <50% (per cycle)>98% ee24-48 h30-50 °CAmbient
Chiral Auxiliary Moderate (multi-step)>98% deVariable (multi-step)-78 °C to RTAmbient
Classical Resolution <50% (per cycle)>99% ee (after recrystallization)Variable (multi-step)VariableAmbient

Table 2: Estimated Cost Comparison

MethodKey Cost DriversEstimated Overall Cost
Asymmetric Hydrogenation Rhodium catalyst, chiral ligand, high-pressure equipmentHigh initial investment, potentially lower running costs on a large scale with catalyst recycling
Biocatalytic Resolution Enzyme, racemization and recycling of undesired enantiomerModerate, can be cost-effective with enzyme immobilization and reuse
Chiral Auxiliary Stoichiometric chiral auxiliary, multiple synthetic stepsModerate to high, dependent on the cost and recovery of the auxiliary
Classical Resolution Loss of >50% of starting material, solvent for crystallizationLow initial investment, but can be expensive on a large scale due to material loss

Table 3: Environmental Impact Comparison

MethodKey Environmental/Safety ConcernsEstimated E-Factor
Asymmetric Hydrogenation High-pressure H₂, heavy metal wasteLow to moderate
Biocatalytic Resolution Generally low, aqueous waste streamsLow (best case with recycling)
Chiral Auxiliary Stoichiometric waste, solvent usageHigh
Classical Resolution Large solvent waste, loss of undesired enantiomerVery high (without recycling)

Decision-Making Flowchart

The following flowchart, presented in DOT language for Graphviz, provides a logical framework for selecting the most suitable synthesis method based on key project requirements.

Synthesis_Decision_Tree start Start: Synthesis of tert-Butyl (3S)-3-Amino-5-Methylhexanoate scale What is the desired scale? start->scale ee_req Are very high ee requirements (>99.5%) critical from the outset? scale->ee_req Large Scale (Industrial) cost_constraint Are upfront costs a major constraint? scale->cost_constraint Small Scale (Research) capital Is there access to high-pressure hydrogenation equipment? ee_req->capital Yes biocat Biocatalytic Resolution (Green, high ee, moderate cost) ee_req->biocat No asym_hydro Asymmetric Hydrogenation (High efficiency, high ee) capital->asym_hydro Yes capital->biocat No green_chem Is minimizing environmental impact a primary driver? green_chem->biocat Yes chiral_aux Chiral Auxiliary (Reliable, high stereoselectivity) green_chem->chiral_aux No cost_constraint->green_chem No classical_res Classical Resolution (Low tech, material loss) cost_constraint->classical_res Yes

Caption: Decision-making flowchart for selecting a synthesis method.

Conclusion

The synthesis of this compound offers a compelling case study in the evolution of asymmetric synthesis. While classical resolution and chiral auxiliary-mediated routes have historically been workhorses in organic chemistry, they are increasingly being supplanted by more efficient and sustainable catalytic methods.

For large-scale industrial production where efficiency, atom economy, and enantiomeric purity are paramount, asymmetric hydrogenation stands out as a highly attractive option, provided the initial capital investment for specialized equipment can be justified. The high turnover numbers and excellent enantioselectivities offered by modern catalysts can lead to a cost-effective and streamlined manufacturing process.

Biocatalytic kinetic resolution represents the greenest approach, with its mild reaction conditions, use of biodegradable catalysts, and potential for operation in aqueous media. For companies with a strong commitment to sustainable manufacturing, this method is a prime candidate. The primary challenge remains the inherent 50% yield limitation per cycle, which necessitates efficient racemization and recycling of the undesired enantiomer to be economically competitive on a large scale.

Chiral auxiliary-mediated synthesis remains a valuable tool, particularly in a research and development setting where reliability and predictability are crucial for accessing specific stereoisomers for initial studies. However, its lower atom economy and multi-step nature make it less appealing for large-scale production.

Finally, classical resolution by diastereomeric salt formation, while technically simple and requiring minimal specialized equipment, is the least efficient and most wasteful of the methods discussed. It may still find application in early-stage research or when cost constraints preclude the use of more advanced techniques, but it is generally not a viable long-term solution for industrial-scale manufacturing.

The future of chiral amine synthesis will undoubtedly be driven by the continued development of more active, selective, and robust catalysts, both chemical and biological. The integration of these catalytic methods with continuous flow chemistry and other process intensification technologies will further enhance their efficiency and sustainability, paving the way for the next generation of cost-effective and environmentally responsible pharmaceutical manufacturing.

References

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  • Treatment of Pharmaceutical Industrial Wastewater via Anaerobic/Aerobic System for Unrestricted Reuse. (URL: [Link])

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  • CALB Lipase at best price in Thane by Fermenta Biotech Limited. (URL: [Link])

  • (S,S)-Duphos and BPE Rhodium Catalyst Kit for Asymmetric Hydrogenation. (URL: [Link])

  • Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. (URL: [Link])

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  • (S)-(+)-2-Phenylglycinol - Molbase.com. (URL: [Link])

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. (URL: [Link])

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of tert-butyl (3S)-3-amino-5-methylhexanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. This guide provides an in-depth spectroscopic comparison of the enantiomers of tert-butyl 3-amino-5-methylhexanoate, specifically focusing on the (3S) and (3R) isomers. We will explore the nuances of various analytical techniques, delving into why some standard methods fall short and how specialized approaches can provide definitive stereochemical information.

Introduction to tert-butyl 3-amino-5-methylhexanoate and its Stereoisomers

tert-butyl (3S)-3-amino-5-methylhexanoate is a chiral building block with applications in the synthesis of various pharmaceutical compounds. Its biological activity is intrinsically linked to its stereochemistry at the C3 position. Consequently, the ability to distinguish between the (3S) and (3R) enantiomers is of paramount importance.

The two enantiomers, this compound and tert-butyl (3R)-3-amino-5-methylhexanoate, possess identical physical and chemical properties in an achiral environment. This identity extends to most standard spectroscopic techniques, presenting a significant analytical challenge. This guide will illuminate the spectroscopic behavior of these isomers and provide practical protocols for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Challenge of Chirality

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. However, standard ¹H and ¹³C NMR are inherently "blind" to chirality[1][2]. In an achiral solvent, the (3S) and (3R) enantiomers are magnetically equivalent and will produce identical NMR spectra.

Predicted ¹H and ¹³C NMR Spectra (Achiral Conditions)

Based on the molecular structure, we can predict the key features of the ¹H and ¹³C NMR spectra for both enantiomers under achiral conditions.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (Hz)
H on C(CH₃)₂ (isobutyl)~0.9Doublet6H~6-7
H on CH(CH₃)₂ (isobutyl)~1.7-1.9Multiplet1H
H on CH₂ (isobutyl)~1.2-1.4Multiplet2H
H on CH(NH₂)~3.0-3.2Multiplet1H
H on CH₂ (adjacent to C=O)~2.3-2.5Multiplet2H
H on C(CH₃)₃ (tert-butyl)~1.45Singlet9H
H on NH₂Variable (broad singlet)2H

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C in (CH₃)₂ (isobutyl)~22-23
C in CH(CH₃)₂ (isobutyl)~24-26
C in CH₂ (isobutyl)~45-47
C in CH(NH₂)~48-52
C in CH₂ (adjacent to C=O)~40-42
C in C=O (ester)~172-174
C in C(CH₃)₃ (tert-butyl)~80-82
C in C(CH₃)₃ (tert-butyl)~28
Chiral Discrimination by NMR: Inducing Diastereomeric Non-equivalence

To differentiate enantiomers using NMR, it is necessary to create a diastereomeric environment. This is achieved by using either chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs), which are no longer magnetically equivalent and will exhibit distinct NMR spectra.

A common and effective CSA for primary amines is (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol [3][4]. The hydroxyl group of the CSA can form a hydrogen bond with the amine of the analyte, and the bulky anthryl group creates a chiral pocket that leads to differential shielding of the analyte's protons in the two enantiomers.

Expected ¹H NMR Spectral Differences with a Chiral Solvating Agent:

Upon addition of a chiral solvating agent like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, the signals for the protons near the stereocenter (C3) of the two enantiomers will show different chemical shifts (diastereomeric splitting). The most significant splitting is expected for the proton on the stereocenter (H on CH(NH₂)) and the adjacent methylene protons.

  • For the (3S)-enantiomer: The protons may experience a specific upfield or downfield shift due to their orientation within the chiral pocket of the CSA.

  • For the (3R)-enantiomer: The protons will experience a different shift, leading to two distinct sets of signals for the racemic mixture.

The magnitude of the chemical shift difference (Δδ) will depend on the strength of the interaction and the concentration of the CSA.

G cluster_0 Chiral NMR Analysis Workflow Analyte Racemic Mixture (3S) and (3R) enantiomers CSA Add Chiral Solvating Agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) Analyte->CSA Complex Formation of Transient Diastereomeric Complexes CSA->Complex NMR Acquire ¹H NMR Spectrum Complex->NMR Spectra Observation of Split Signals for Protons Near Stereocenter NMR->Spectra Quant Integration of Signals for Enantiomeric Ratio Spectra->Quant

Workflow for Chiral NMR Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. Similar to standard NMR, conventional MS techniques cannot differentiate between enantiomers as they have the same molecular weight and fragmentation patterns.

Expected Fragmentation Pattern:

The tert-butyl group is prone to fragmentation through the loss of a neutral isobutene molecule, leading to a prominent peak corresponding to the protonated carboxylic acid. Other significant fragmentation pathways include the loss of the tert-butoxy group and cleavage of the isobutyl side chain.

Key Predicted Fragments:

m/zFragment
[M+H]⁺Protonated molecule
[M - 56 + H]⁺Loss of isobutene
[M - 73 + H]⁺Loss of the tert-butoxy group
[M - 57 + H]⁺Loss of the isobutyl group

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups. Since enantiomers have the same functional groups and bond strengths, their IR spectra are identical. However, IR spectroscopy is useful for confirming the presence of the key functional groups in the molecule.

Characteristic IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretching3400-3250 (two bands)[1][5][6][7]
Primary Amine (N-H)Bending1650-1580[1][5]
Ester (C=O)Stretching1750-1735[2][8][9][10]
Ester (C-O)Stretching1300-1000[8]
Alkane (C-H)Stretching2960-2850

Circular Dichroism (CD) Spectroscopy: A Chiroptical Technique

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Enantiomers, being non-superimposable mirror images, will have CD spectra that are equal in magnitude but opposite in sign (mirror images of each other).

Expected CD Spectra:

For a chiral amino ester like tert-butyl 3-amino-5-methylhexanoate, the CD spectrum is expected to show Cotton effects (positive or negative peaks) in the UV region, associated with the electronic transitions of the carbonyl chromophore of the ester group.

  • The (3S)-enantiomer will exhibit a specific CD spectrum, for instance, a positive Cotton effect at a certain wavelength.

  • The (3R)-enantiomer will show a CD spectrum that is a mirror image of the (3S) spectrum, with a negative Cotton effect of the same magnitude at the same wavelength.

A racemic mixture will have no CD signal as the signals from the two enantiomers cancel each other out.

G cluster_1 Spectroscopic Techniques Overview cluster_2 Standard Techniques (Achiral) cluster_3 Chiral-Specific Techniques Topic tert-butyl 3-amino-5-methylhexanoate Isomers NMR NMR Spectroscopy Topic->NMR MS Mass Spectrometry Topic->MS IR IR Spectroscopy Topic->IR CD Circular Dichroism Topic->CD NMR_achiral Identical Spectra for Enantiomers NMR->NMR_achiral NMR_chiral Chiral Solvating Agents (Diastereomeric Splitting) NMR->NMR_chiral MS_achiral Identical Mass & Fragmentation MS->MS_achiral IR_achiral Identical Absorption Bands IR->IR_achiral CD_chiral Mirror-Image Spectra CD->CD_chiral

Comparison of Spectroscopic Techniques.

Experimental Protocols

NMR Spectroscopy (Chiral Analysis)
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the tert-butyl 3-amino-5-methylhexanoate sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum to confirm the identity and purity of the compound.

    • To a fresh sample, add 1.0 to 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing the splitting of signals.

  • Data Analysis:

    • Carefully analyze the region of the spectrum containing the signals for the protons near the stereocenter.

    • Identify the split signals corresponding to the two enantiomers.

    • Integrate the distinct signals to determine the enantiomeric ratio.

Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Infuse the sample solution into an electrospray ionization (ESI) source of a mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion to obtain fragmentation data.

  • Data Analysis:

    • Identify the [M+H]⁺ ion and characteristic fragment ions.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample directly onto the ATR crystal[1][5][8][9].

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the amine and ester functional groups.

Conclusion

The spectroscopic analysis of tert-butyl 3-amino-5-methylhexanoate isomers requires a multi-faceted approach. While standard techniques like NMR, MS, and IR are invaluable for confirming the overall structure and presence of functional groups, they are insufficient for distinguishing between the (3S) and (3R) enantiomers. The key to successful chiral discrimination lies in the application of chiroptical methods like Circular Dichroism or the use of a chiral environment in NMR spectroscopy. By employing chiral solvating agents, researchers can induce diastereomeric non-equivalence and obtain distinct NMR signals for each enantiomer, allowing for their confident identification and quantification. This guide provides the foundational knowledge and practical protocols necessary for the robust spectroscopic characterization of these important chiral building blocks.

References

  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. Quarterly Reviews of Biophysics, 48(4), 421-423.
  • Buckingham, A. D., & Fischer, P. (2005). Direct chiral discrimination in NMR spectroscopy. Chemical Physics, 324(1), 111-115.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Discrimination of chiral acyclic secondary amines by 19F NMR. Analytical Chemistry, 83(19), 7544-7550*.
  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. ResearchGate. [Link]

  • Garrido, N., et al. (2021). Advances in chiral analysis: from classical methods to emerging technologies. RSC Advances, 11(53), 33436-33457*.
  • Buckingham, A. D. (2015). Chiral discrimination in NMR spectroscopy. PubMed. [Link]

  • Kumar, A. P., Jin, D., & Lee, Y. I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews, 44(4), 267-316*.
  • Pérez-Míguez, R., et al. (2020). Assessing the performance of rotational spectroscopy in chiral analysis. Chemical Science, 11(43), 11765-11771*.
  • Kumar, A. P., Jin, D., & Lee, Y. I. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. ResearchGate. [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018).
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • CBM. (n.d.). (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol. Retrieved from [Link]

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performance of "tert-butyl (3S)-3-amino-5-methylhexanoate" in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide for researchers, scientists, and drug development professionals on the strategic use and performance of tert-butyl (3S)-3-amino-5-methylhexanoate and its derivatives in Solid-Phase Peptide Synthesis (SPPS). This document provides an in-depth comparison with alternatives, supported by experimental data and detailed protocols.

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, enabling the design of molecules with enhanced stability, novel secondary structures, and improved pharmacological profiles. Among these, β-amino acids are particularly valuable. This guide focuses on This compound , a key synthetic intermediate for producing SPPS-ready building blocks. We will dissect its role, compare the performance of its crucial derivatives—namely the N-Fmoc and N-Boc protected analogs—against other synthetic strategies, and provide detailed, validated protocols for their use. The central thesis is that while not directly used in peptide coupling, the title compound's utility lies in its strategic position as a precursor, where the tert-butyl ester provides orthogonal protection for the synthesis of the final, high-purity N-protected amino acid required for SPPS.

The Strategic Role of Non-Canonical Amino Acids in Peptide Therapeutics

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of custom peptides.[1][2] The introduction of unnatural or non-canonical amino acids, such as β-amino acids, into peptide sequences is a powerful strategy to overcome the inherent limitations of natural peptides, like poor metabolic stability and limited conformational diversity. The additional backbone carbon in β-amino acids fundamentally alters the peptide's secondary structure, making it resistant to enzymatic degradation and allowing for the formation of unique helical and sheet-like structures.

The specific compound of interest, (3S)-3-amino-5-methylhexanoate, is a chiral β-amino acid with a sterically significant isobutyl side chain. Its incorporation can impart hydrophobicity and influence peptide conformation, making it a valuable building block for peptidomimetics.

Deconstructing the Building Block: this compound

At first glance, the structure of this compound—a free amine with a protected carboxylic acid—seems counterintuitive for standard C-to-N terminus SPPS. In conventional SPPS (both Fmoc/tBu and Boc/Bzl strategies), the building block must have a temporarily protected N-terminus (e.g., Fmoc or Boc) and a free carboxylic acid that can be activated for coupling to the resin-bound peptide's free N-terminus.[3][4]

The primary role of this compound is therefore not as a direct coupling reagent, but as a strategic synthetic intermediate . The tert-butyl ester serves as an acid-labile protecting group for the carboxylic acid. This allows for the selective protection of the free amine group, typically with an Fmoc or Boc group. The subsequent cleavage of the tert-butyl ester under acidic conditions yields the final, SPPS-ready N-protected β-amino acid. This workflow is crucial for producing a high-purity building block free from oligomerization, which would otherwise occur if the amine and carboxyl groups were unprotected during the N-protection step.

G cluster_0 Building Block Synthesis Workflow A tert-butyl (3S)-3-amino- 5-methylhexanoate (Free Amine, Protected Carboxyl) B N-Terminal Protection Reaction (e.g., Fmoc-OSu or Boc Anhydride) Base (e.g., DIPEA) A->B Step 1 C N-Protected Intermediate (N-Fmoc or N-Boc) (Protected Amine, Protected Carboxyl) B->C Forms D Selective Deprotection (Carboxyl Group) Acid (e.g., TFA) C->D Step 2 E Final SPPS-Ready Building Block (Fmoc/Boc)-(3S)-3-amino-5-methylhexanoic acid (Protected Amine, Free Carboxyl) D->E Yields

Workflow for preparing an SPPS-ready amino acid from its tert-butyl ester.

Comparative Analysis: Fmoc vs. Boc Strategies for β-Amino Acid Incorporation

Once the SPPS-ready building block, (3S)-3-amino-5-methylhexanoic acid, is synthesized, the choice between an N-Fmoc or N-Boc protecting group dictates the entire synthesis strategy.[5][6]

FeatureFmoc/tBu StrategyBoc/Bzl StrategyRationale & Causality
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)The choice of Nα-protection defines the orthogonality of the entire scheme.
Nα-Deprotection Base-labile (e.g., 20% Piperidine in DMF)Acid-labile (e.g., 50% TFA in DCM)Fmoc chemistry uses milder, non-acidic conditions for chain elongation, preserving acid-sensitive side-chain protecting groups.[7]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)Strong acid-labile (e.g., Bzl, Tos)Side-chain groups must remain stable during Nα-deprotection but be removable at the end of the synthesis.
Final Cleavage Strong Acid (e.g., 95% TFA)Very Strong Acid (e.g., HF, TFMSA)The final cleavage cocktail removes side-chain protecting groups and cleaves the peptide from the resin.[5][6]
Advantages Milder conditions, easier automation, UV monitoring of deprotection.[7]Often better for long or aggregation-prone sequences due to different solvation properties.[6]The Fmoc group's UV absorbance allows for real-time monitoring of deprotection completeness, a key self-validating feature.
Disadvantages Piperidine can cause side reactions (e.g., aspartimide formation).[4]Requires harsh final cleavage (HF) and repeated acid exposure can degrade sensitive residues.The repeated use of TFA in Boc-SPPS can lead to the loss of peptide chains from certain resins.

For incorporating a sterically hindered β-amino acid like (3S)-3-amino-5-methylhexanoic acid, the Fmoc/tBu strategy is generally preferred . The milder deprotection conditions minimize potential side reactions, and the availability of potent, modern coupling reagents is extensive.

Performance Metrics in Solid-Phase Peptide Synthesis

The successful incorporation of any amino acid, particularly a non-canonical one, is judged by several key performance indicators.

Coupling Efficiency

The formation of a peptide bond between the incoming amino acid and the resin-bound peptide is the most critical step.[8] β-amino acids, with their additional backbone carbon and bulky side chains, present a significant steric challenge compared to standard α-amino acids. Inefficient coupling leads to deletion sequences, which are difficult to purify from the final product.[9]

To overcome this, highly efficient coupling reagents and optimized conditions are mandatory. The choice of reagent can dramatically impact the yield.

Coupling ReagentClassTypical ConditionsPerformance Insights
HBTU/DIPEA Aminium/Uronium Salt3-4 eq. Reagent, 6-8 eq. DIPEA in DMFA classic and effective choice, but the excess base (DIPEA) can increase the risk of racemization, especially with sensitive residues.[10]
HATU/DIPEA or Collidine Aminium/Uronium Salt3-4 eq. Reagent, 6-8 eq. Base in DMFMore potent than HBTU, especially for hindered couplings. Using a weaker, bulkier base like collidine instead of DIPEA can mitigate racemization.[10]
DIC/OxymaPure® Carbodiimide + Additive3-4 eq. DIC, 3-4 eq. OxymaPure® in DMFA powerful, low-racemization combination. OxymaPure® is an excellent alternative to HOBt, offering improved safety and efficiency.[11]
PyBOP Phosphonium Salt3-4 eq. Reagent, 6-8 eq. DIPEA in DMFVery effective for hindered couplings but produces carcinogenic HMPA as a byproduct. Often reserved for the most difficult cases.

Experimental Insight: For a sterically demanding β-amino acid, starting with a powerful reagent like HATU/Collidine is a robust choice. Monitoring the coupling with a qualitative test (e.g., Kaiser test) is essential. If the test indicates an incomplete reaction, a second coupling (a "double coupling") should be performed before proceeding to the next deprotection step.[9][12]

Racemization Control

Racemization (or epimerization for chiral β-amino acids) is the loss of stereochemical integrity at the α-carbon (or β-carbon in this case) during the carboxyl group activation and coupling steps.[13] This side reaction is primarily mediated by the formation of an oxazolone intermediate, which is promoted by strong bases and high temperatures.[14]

Causality and Mitigation:

  • Activation Mechanism: Urethane-protected amino acids (Fmoc and Boc) are inherently less prone to racemization than other types of N-protected amino acids.[15]

  • Base Selection: The choice and amount of base are critical. Strong, sterically unhindered bases like triethylamine (TEA) are known to promote racemization. Bulkier, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior choices.[11]

  • Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is a self-validating protocol standard. These additives react with the activated amino acid to form an active ester, which is less prone to racemization than other activated intermediates.[16]

Validated Experimental Protocols

The following protocols provide step-by-step methodologies grounded in established peptide chemistry principles.

Protocol 1: Synthesis of Fmoc-(3S)-3-amino-5-methylhexanoic acid

This protocol details the conversion of the tert-butyl ester intermediate into the final, SPPS-ready building block.

Materials:

  • This compound (1.0 eq)

  • Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution, 1M HCl, Brine

Procedure:

  • N-Protection:

    • Dissolve this compound in DCM.

    • Add DIPEA and stir for 5 minutes at room temperature. Rationale: The base deprotonates the ammonium salt, yielding the free amine necessary for nucleophilic attack.

    • Add Fmoc-OSu and stir the reaction mixture overnight at room temperature.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate under vacuum to obtain the N-Fmoc, C-tert-butyl protected intermediate.

  • Carboxyl Deprotection:

    • Dissolve the crude intermediate from the previous step in a solution of 25-50% TFA in DCM.

    • Stir for 2-4 hours at room temperature, monitoring by TLC. Rationale: TFA cleaves the acid-labile tert-butyl ester, while the acid-stable Fmoc group remains intact.[7]

    • Concentrate the reaction mixture under vacuum to remove excess TFA and solvent.

    • Purify the resulting solid/oil by recrystallization or flash chromatography to yield pure Fmoc-(3S)-3-amino-5-methylhexanoic acid.

Protocol 2: SPPS Coupling Cycle for Fmoc-(3S)-3-amino-5-methylhexanoic acid

This protocol describes a standard automated or manual SPPS cycle for incorporating the synthesized building block into a growing peptide chain on a solid support (e.g., Rink Amide resin).

G cluster_1 Standard Fmoc-SPPS Elongation Cycle Start Resin-Bound Peptide (Free N-Terminus) Coupling Coupling Step: 1. Add Fmoc-β-AA (3 eq), HATU (2.9 eq), Collidine (6 eq) 2. Agitate for 1-2 hours Start->Coupling Wash1 Wash (DMF, DCM, DMF) Coupling->Wash1 KaiserTest Kaiser Test (Qualitative Check) Wash1->KaiserTest KaiserTest->Coupling Positive (Yellow) Recouple Deprotection Fmoc Deprotection: 1. Treat with 20% Piperidine in DMF (2 x 10 min) KaiserTest->Deprotection Negative (Blue) Coupling Complete Wash2 Wash (DMF, DCM, DMF) Deprotection->Wash2 End Resin-Bound Peptide (n+1) (Ready for next cycle) Wash2->End

SPPS workflow for incorporating a hindered Fmoc-amino acid.

Procedure:

  • Resin Preparation: Start with the peptide-resin from the previous cycle after its Fmoc group has been removed, exposing the free N-terminal amine.

  • Activation & Coupling:

    • In a separate vessel, pre-activate a solution of Fmoc-(3S)-3-amino-5-methylhexanoic acid (3 eq), HATU (2.9 eq), and Collidine (6 eq) in DMF for 5-10 minutes. Rationale: Pre-activation ensures the formation of the highly reactive aminium-based active ester before introduction to the resin, maximizing coupling speed and minimizing side reactions on the resin.

    • Add the activation mixture to the resin.

    • Agitate via bubbling nitrogen or mechanical shaking for 1-2 hours. Rationale: Longer coupling times are often necessary for sterically hindered residues.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring (Self-Validation): Perform a Kaiser test. A negative result (beads remain yellow/colorless) indicates a complete coupling. A positive result (beads turn blue) indicates free amines are still present, and a second coupling (Step 2) is required.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 10 minutes. Drain.

    • Repeat the piperidine treatment for another 10 minutes. Rationale: This two-step process ensures complete removal of the Fmoc group.

  • Final Wash: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to prepare it for the next coupling cycle.

Conclusion

This compound is a valuable synthetic precursor, not a direct participant, in solid-phase peptide synthesis. Its utility is realized through its efficient conversion into N-Fmoc or N-Boc protected derivatives, which are the true building blocks for SPPS. When incorporating these sterically hindered β-amino acids, a robust Fmoc/tBu strategy coupled with potent activating reagents like HATU and racemization-suppressing bases like collidine provides the highest chance of success. By understanding the causality behind each protocol step—from building block synthesis to the final coupling cycle—researchers can effectively leverage these powerful, non-canonical amino acids to advance the frontiers of peptide-based drug discovery.

References

  • Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]

  • Semantic Scholar. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]

  • AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC Technical Library. [Link]

  • Yu, H. M., Chen, S. T., & Wang, K. T. (1992). Enhanced coupling efficiency in solid-phase peptide synthesis by microwave irradiation. The Journal of Organic Chemistry, 57(18), 4781-4784. [Link]

  • Glisenti, A., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Journal of High Resolution Chromatography, 19(11), 633-638. [Link]

  • Vasanthakumar, G. R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7517. [Link]

  • Wikipedia. Peptide synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library. [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies. [Link]

  • CUSABIO. Mastering Solid Phase Peptide Synthesis (SPPS). CUSABIO Technology LLC. [Link]

  • Sunresin. Fmoc / t-Bu Solid Phase Synthesis. Sunresin New Materials Co.Ltd. [Link]

  • Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical & Pharmaceutical Bulletin, 50(5), 688-691. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.